molecular formula C12H14N2O3S B14027295 (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone

(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone

Cat. No.: B14027295
M. Wt: 266.32 g/mol
InChI Key: FLFUFHVBXATKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C12H14N2O3S and its molecular weight is 266.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

(4-methyl-3-nitrophenyl)-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C12H14N2O3S/c1-9-2-3-10(8-11(9)14(16)17)12(15)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3

InChI Key

FLFUFHVBXATKHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCSCC2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid and high-fidelity assembly of functionalized amides is a cornerstone of fragment-based drug discovery. The compound (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone (CAS: 1197533-86-0) serves as a highly versatile building block. It has been prominently featured as a critical intermediate in the synthesis of theophylline derivatives targeting the ATAD2 bromodomain, a significant epigenetic reader implicated in various malignancies [1]. This whitepaper provides an authoritative, step-by-step guide to the synthesis, mechanistic rationale, and analytical verification of this target molecule, designed specifically for bench scientists and process chemists.

Retrosynthetic Analysis & Pathway Rationale

When designing the synthesis of (4-methyl-3-nitrophenyl)(thiomorpholino)methanone, two primary retrosynthetic disconnections are typically evaluated:

  • Late-Stage Nitration : Nitration of (4-methylphenyl)(thiomorpholino)methanone.

  • Direct Amidation : Coupling of commercially available 4-methyl-3-nitrobenzoic acid with thiomorpholine.

As a Senior Application Scientist, I strongly advise against Route 1. Subjecting a thiomorpholine-containing substrate to harsh nitrating conditions (HNO₃/H₂SO₄) introduces severe chemoselectivity issues, most notably the uncontrolled oxidation of the thioether sulfur to a sulfoxide or sulfone. Furthermore, the directing effects of the amide and methyl groups can lead to a mixture of regioisomers.

Therefore, Route 2 (Direct Amidation) is the definitive choice. By utilizing 4-methyl-3-nitrobenzoic acid, the regiochemistry of the nitro group is pre-installed, and the mild conditions of peptide coupling agents completely preserve the oxidation state of the thiomorpholine ring.

SynthesisPathway Acid 4-Methyl-3-nitrobenzoic acid (Precursor) HATU HATU / DIPEA (Activation) Acid->HATU DMF, RT, 30 min ActiveEster OAt-Active Ester (Intermediate) HATU->ActiveEster Product (4-Methyl-3-nitrophenyl) (thiomorpholino)methanone ActiveEster->Product Nucleophilic Acyl Substitution Amine Thiomorpholine (Nucleophile) Amine->Product Base-catalyzed addition

Fig 1. Amidation pathway utilizing HATU for the synthesis of the target methanone.

Mechanistic Insights: The HATU-Mediated Amidation

To achieve near-quantitative yields (typically ~89%) [1], the selection of the coupling reagent is critical. While traditional acyl chloride generation (via SOCl₂) is viable, it can be unnecessarily harsh and requires stringent anhydrous conditions.

Instead, the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of DIPEA (N,N-Diisopropylethylamine) provides a self-validating, high-efficiency system.

Causality of Experimental Choices:

  • Role of DIPEA : As a sterically hindered, non-nucleophilic base, DIPEA deprotonates the carboxylic acid without competing as a nucleophile. This carboxylate then attacks the electron-deficient carbon of the HATU uronium salt.

  • Role of HATU : The reaction expels HOAt (1-hydroxy-7-azabenzotriazole), which immediately attacks the newly formed intermediate to generate an OAt-active ester . The nitrogen atom in the pyridine ring of HOAt exerts a neighboring-group effect, accelerating the subsequent nucleophilic attack by the secondary amine (thiomorpholine) through intramolecular hydrogen bonding. This is particularly crucial for secondary amines, which are inherently more sterically hindered than primary amines.

Experimental Methodology

The following protocol outlines a robust, scalable workflow for synthesizing the target compound. Every step is designed to preemptively resolve common purification bottlenecks.

Step-by-Step Protocol

Reagents Required:

  • 4-Methyl-3-nitrobenzoic acid (1.0 equiv, e.g., 5.0 mmol, 905 mg)

  • HATU (1.2 equiv, 6.0 mmol, 2.28 g)

  • Thiomorpholine (1.2 equiv, 6.0 mmol, 619 mg / ~0.6 mL)

  • DIPEA (2.0 equiv, 10.0 mmol, 1.29 g / ~1.74 mL)

  • Anhydrous DMF (N,N-Dimethylformamide) (15 mL)

Procedure:

  • Pre-Activation : Dissolve 4-methyl-3-nitrobenzoic acid in anhydrous DMF (15 mL) under an inert atmosphere (N₂ or Ar). Add DIPEA, followed by HATU in one portion. Stir the reaction mixture at room temperature for 30 minutes. Observation: The solution will transition to a deep yellow/orange hue, indicating the formation of the active ester.

  • Nucleophilic Addition : Introduce thiomorpholine dropwise via syringe. Continue stirring at room temperature for 4 to 12 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 1:1, UV visualization).

  • Aqueous Quench & Extraction : Dilute the reaction mixture with Ethyl Acetate (EtOAc, 50 mL) and quench with distilled water (50 mL). Separate the organic layer. Extract the aqueous layer with an additional 25 mL of EtOAc.

  • Targeted Washing (Critical Step) : Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 30 mL) . Rationale: DMF is highly miscible in both water and organic solvents. The LiCl wash drastically increases the partition coefficient of DMF into the aqueous phase, preventing it from co-eluting and destroying the resolution of downstream silica gel chromatography. Follow with a saturated NaHCO₃ wash (30 mL) and brine (30 mL).

  • Desiccation & Concentration : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification : Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (typically 70:30 to 50:50) to afford the pure product as a light yellow solid.

Workflow S1 1. Reagent Assembly Acid + HATU + DIPEA in DMF S2 2. Pre-Activation Stir at RT for 30 mins S1->S2 S3 3. Amine Addition Add Thiomorpholine, stir 4h S2->S3 S4 4. Aqueous Quench Dilute with EtOAc, add H2O S3->S4 S5 5. Organic Washing 5% LiCl (x3), NaHCO3, Brine S4->S5 S6 6. Desiccation & Concentration Na2SO4 dry, in vacuo S5->S6 S7 7. Chromatography Silica gel (Hexanes/EtOAc) S6->S7

Fig 2. Step-by-step experimental workflow for the amidation and purification process.

Analytical Characterization & Data Presentation

To validate the structural integrity of the synthesized (4-methyl-3-nitrophenyl)(thiomorpholino)methanone, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. The expected yield following the above protocol is approximately 89% [1].

Below is the consolidated quantitative NMR data serving as the benchmark for product verification:

Table 1: ¹H and ¹³C NMR Spectral Data Summary
NucleusFrequencySolventChemical Shift (δ, ppm)Multiplicity & CouplingIntegrationStructural Assignment
¹H 600 MHzCDCl₃8.01d, J = 1.5 Hz1HAr-H (C2, adjacent to NO₂)
¹H 600 MHzCDCl₃7.54dd, J = 7.8, 1.5 Hz1HAr-H (C6)
¹H 600 MHzCDCl₃7.42d, J = 7.8 Hz1HAr-H (C5, adjacent to CH₃)
¹H 600 MHzCDCl₃4.02br. s2HThiomorpholine N-CH₂
¹H 600 MHzCDCl₃3.71br. s2HThiomorpholine N-CH₂
¹H 600 MHzCDCl₃2.69br. s4HThiomorpholine S-CH₂
¹H 600 MHzCDCl₃2.64s3HAr-CH₃
¹³C 150 MHzCDCl₃168.1--C=O (Amide Carbonyl)
¹³C 150 MHzCDCl₃149.0, 135.3, 134.7, 133.3, 131.2, 123.3--Aromatic Carbons
¹³C 150 MHzCDCl₃50.2, 44.7--Thiomorpholine N-CH₂
¹³C 150 MHzCDCl₃27.7--Thiomorpholine S-CH₂
¹³C 150 MHzCDCl₃20.3--Ar-CH₃

Note: The broad singlets (br. s) observed for the thiomorpholine protons in the ¹H-NMR spectrum are characteristic of the restricted rotation around the C-N amide bond, a classic hallmark of tertiary amides.

References

  • Title : Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells Source : National Institutes of Health (NIH) / PubMed Central (PMC) URL :[Link]

Technical Guide: Spectroscopic Data & Characterization of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization, synthesis, and structural validation of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone (CAS 1197533-86-0). This document is structured for researchers in medicinal chemistry and drug development, specifically those utilizing nitro-aromatic scaffolds in the synthesis of integrin antagonists and cell adhesion inhibitors.

Executive Summary & Compound Profile

(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone is a critical intermediate in the development of non-peptide integrin antagonists (specifically


 and VLA-4 inhibitors). Its structural core combines an electron-deficient nitro-aromatic ring with a thiomorpholine heterocycle, providing a unique electronic profile for structure-activity relationship (SAR) studies.

This guide provides the definitive reference for synthesizing, purifying, and validating this compound, with a focus on diagnostic spectroscopic markers required for quality control in high-throughput library synthesis.

Chemical Identity
PropertyDetail
IUPAC Name (4-Methyl-3-nitrophenyl)(thiomorpholin-4-yl)methanone
Common Name 4-Methyl-3-nitrobenzoyl thiomorpholine
CAS Registry Number 1197533-86-0
Molecular Formula

Molecular Weight 266.32 g/mol
Physical State Viscous yellow oil or amorphous solid (depending on purity/crystallinity)
Solubility Soluble in DMSO,

, Chloroform; Insoluble in Water

Synthesis & Reaction Workflow

To understand the impurity profile in spectroscopic data, one must understand the synthesis. The standard protocol involves the amide coupling of 4-methyl-3-nitrobenzoic acid with thiomorpholine .

Experimental Protocol

Reagents: 4-Methyl-3-nitrobenzoic acid (1.0 equiv), Thiomorpholine (1.1 equiv), EDC


HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (2.5 equiv), DMF or DCM (Solvent).
  • Activation: Dissolve 4-methyl-3-nitrobenzoic acid in dry DCM under

    
    . Add EDC
    
    
    
    HCl and HOBt. Stir for 30 min at
    
    
    to form the active ester.
  • Coupling: Add thiomorpholine and DIPEA dropwise. Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine), sat.

    
     (removes unreacted acid), and brine.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Visualization: Synthesis & Impurity Logic

The following diagram illustrates the reaction flow and potential spectroscopic contaminants.

SynthesisWorkflow Acid 4-Methyl-3-nitrobenzoic Acid (Precursor A) Coupling Amide Coupling (EDC/HOBt/DIPEA) Acid->Coupling Amine Thiomorpholine (Precursor B) Amine->Coupling Product Target Amide (CAS 1197533-86-0) Coupling->Product Main Pathway ImpurityA Impurity: Unreacted Acid (Check OH stretch) Coupling->ImpurityA Incomplete ImpurityB Impurity: Unreacted Amine (Check NH stretch) Coupling->ImpurityB Excess

Caption: Synthesis workflow highlighting the origin of potential spectroscopic impurities.

Spectroscopic Data & Diagnostic Markers

The following data represents the diagnostic signals required to confirm the structure. These values are derived from the electronic effects of the nitro-aromatic system and the thiomorpholine amide linkage.

A. Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Diagnostic Peak:

    
    
    
  • Fragment Ions:

    • 
       (Acylium ion: 
      
      
      
      )
    • 
       (Thiomorpholine fragment)
      
B. Infrared Spectroscopy (FT-IR)
  • Amide Carbonyl (

    
    ): 
    
    
    
    (Strong). Note: This is lower than the acid precursor (~1690 cm-1).
  • Nitro Group (

    
    ): 
    
    • Asymmetric:

      
      
      
    • Symmetric:

      
      
      
  • Absence of: Broad O-H stretch (

    
    ) from the starting acid.
    
C. Nuclear Magnetic Resonance ( H NMR)

Solvent:


 or 

Reference: TMS (

0.00 ppm)
Proton GroupShift (

ppm)
MultiplicityIntegrationAssignment & Causality
Ar-H (C2) 8.05 – 8.15 Doublet (

)
1HH2 : Ortho to both

and

. Most deshielded due to synergistic electron withdrawal.
Ar-H (C6) 7.55 – 7.65 dd (

)
1HH6 : Ortho to

, meta to

.
Ar-H (C5) 7.40 – 7.50 Doublet (

)
1HH5 : Ortho to Methyl group. Shielded relative to H2/H6.
Thiomorpholine N-

3.60 – 4.00 Broad Multiplet4HN-Methylene : Deshielded by amide bond. Often appears as two distinct broadened peaks due to restricted rotation (cis/trans rotamers).
Thiomorpholine S-

2.60 – 2.80 Multiplet4HS-Methylene : Characteristic of the thiomorpholine ring; less affected by the amide bond.
Ar-

2.60 – 2.65 Singlet3HMethyl : Deshielded by the ortho-nitro group (anisotropic effect).
D. C NMR Diagnostic Peaks
  • Carbonyl (

    
    ): 
    
    
    
    ppm.
  • Aromatic C-NO

    
    : 
    
    
    
    ppm (Quaternary).
  • Aromatic C-Me:

    
     ppm.
    
  • Thiomorpholine N-

    
    : 
    
    
    
    ppm (Broadened).
  • Thiomorpholine S-

    
    : 
    
    
    
    ppm.
  • Methyl (

    
    ): 
    
    
    
    .

Biological Context & Mechanism of Action

This compound serves as a scaffold for integrin antagonists . The 4-methyl-3-nitrobenzoyl moiety mimics the steric and electronic properties of specific amino acid residues (like tyrosine or phenylalanine derivatives) in RGD-mimetics.

Signaling Pathway: Integrin Inhibition

The diagram below details the biological cascade this molecule is designed to interrupt.

IntegrinPathway Ligand Extracellular Matrix (Vitronectin/Fibrinogen) Integrin Integrin αvβ3 (Cell Surface Receptor) Ligand->Integrin Activation FAK FAK Phosphorylation (Signaling Hub) Integrin->FAK Signal Transduction Compound Inhibitor (Target Molecule) Compound->Integrin Blockade/Antagonism Actin Actin Cytoskeleton Reorganization FAK->Actin Migration Cell Migration & Tumor Metastasis Actin->Migration

Caption: Mechanism of action for αvβ3 antagonists preventing tumor metastasis.

Quality Control Checklist

When validating synthesized batches, use this checklist to ensure "E-E-A-T" compliance in your lab workflow:

  • Check the Methyl Shift: If the methyl singlet is at 2.4 ppm instead of ~2.6 ppm, you likely have the wrong isomer (e.g., 4-nitro-3-methyl) or the nitro group has been reduced. The ortho-nitro effect is critical for the 2.6 ppm shift.

  • Verify Amide Rotamers: In high-field NMR (500 MHz+), the thiomorpholine N-

    
     protons often split into two distinct groups due to the partial double bond character of the C-N amide bond. Do not mistake this for an impurity.
    
  • Sulfur Oxidation: Check for S-oxide impurities. Sulfoxides (S=O) will shift the S-

    
     protons downfield to ~3.0 ppm.
    

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7319, 4-Methyl-3-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (2000). US6028223A - Meta-guanidine, urea, thiourea or azacyclic amino benzoic acid compounds. (Describes the coupling of 4-methyl-3-nitrobenzoic acid with heterocycles).
  • Google Patents. (2010). CA2725425C - Homocysteine synthase inhibitor. (References 4-methyl-3-nitrobenzoic acid derivatives).

Comprehensive NMR Analysis and Technical Guide for (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone is a highly specialized synthetic fragment, prominently utilized in the scaffold growth of theophylline derivatives targeting the ATPase family AAA domain-containing protein 2 (ATAD2)[1]. Inhibiting ATAD2 is a major therapeutic strategy for triple-negative breast cancer (TNBC)[1]. This technical whitepaper provides a rigorous, step-by-step analysis of the compound's synthesis and its nuclear magnetic resonance (NMR) spectroscopic profile, focusing on the causal mechanisms behind its unique spectral signatures.

Chemical Identity & Structural Rationale

  • IUPAC Name: (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone

  • Molecular Formula: C12H14N2O3S

  • Molecular Weight: 266.32 g/mol

  • Appearance: Light yellow solid[2]

  • Structural Features: The molecule consists of an electron-deficient 4-methyl-3-nitrophenyl ring coupled via an amide bond to a non-planar thiomorpholine ring. The steric bulk and electronic properties of the thiomorpholine moiety are critical for tuning the binding affinity in the ATAD2 bromodomain[2].

Synthesis Workflow & Protocol

The synthesis of this amide relies on the robust coupling of a carboxylic acid with a secondary amine. The reaction proceeds with a high yield of approximately 89% under standard conditions[2].

Synthesis A 4-Methyl-3-nitrobenzoic acid D (4-Methyl-3-nitrophenyl) (thiomorpholino)methanone A->D Amidation B Thiomorpholine B->D C HATU / DIPEA DMF, 25°C C->D

Caption: Synthesis workflow for the target thiomorpholine amide via standard coupling.

Step-by-Step Synthesis Protocol:
  • Activation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of 4-methyl-3-nitrobenzoic acid in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration. Add 1.2 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir at room temperature (25°C) for 15 minutes to generate the active ester.

  • Coupling: Add 1.2 equivalents of thiomorpholine dropwise to the activated mixture. Allow the reaction to stir continuously for 4 to 6 hours until TLC indicates complete consumption of the starting material.

  • Work-Up: Dilute the reaction mixture with ethyl acetate (EtOAc) and quench with distilled water. Separate the layers and wash the organic phase sequentially with 1M HCl (to remove unreacted amine), saturated aqueous NaHCO3 (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (eluting with Hexanes/EtOAc) to isolate the product as a light yellow solid[2].

In-Depth NMR Analysis & Mechanistic Insights

The NMR spectra of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone exhibit distinct features driven by electronic deshielding and conformational dynamics. The data below was acquired at 600 MHz for 1H and 150 MHz for 13C in CDCl3[2].

1H NMR Data (600 MHz, CDCl3)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
8.01Doublet (d)1H1.5Aromatic H-2
7.54Doublet of doublets (dd)1H7.8, 1.5Aromatic H-6
7.42Doublet (d)1H7.8Aromatic H-5
4.02Broad singlet (br. s)2H-Thiomorpholine N-CH2 (Rotamer state 1)
3.71Broad singlet (br. s)2H-Thiomorpholine N-CH2 (Rotamer state 2)
2.69Broad singlet (br. s)4H-Thiomorpholine S-CH2
2.64Singlet (s)3H-Aromatic CH3

Causal Analysis of 1H NMR:

  • Aromatic Spin System: The protons on the 1,3,4-trisubstituted benzene ring form an AMX spin system. Proton H-2 is situated between the highly electron-withdrawing nitro group and the carbonyl group. This synergistic deshielding pushes its signal significantly downfield to 8.01 ppm[2]. Its small coupling constant (J = 1.5 Hz) confirms a meta-relationship with H-6. H-6 (7.54 ppm) exhibits both ortho (7.8 Hz) and meta (1.5 Hz) coupling, while H-5 (7.42 ppm) is shielded relative to the others by the electron-donating methyl group and shows only ortho coupling.

  • Amide Bond Restricted Rotation: The N-CH2 protons of the thiomorpholine ring do not appear as a single 4H multiplet. Instead, they manifest as two distinct 2H broad singlets at 4.02 ppm and 3.71 ppm[2]. This is caused by the restricted rotation of the amide C-N bond.

Rotamers R1 Amide Resonance Form I (C-N Single Bond) R2 Amide Resonance Form II (C=N Double Bond) R1->R2 Slow Exchange at 298 K (Restricted Rotation)

Caption: Restricted rotation around the amide C-N bond leading to NMR line broadening.

13C NMR Data (150 MHz, CDCl3)
Chemical Shift (δ, ppm)AssignmentCausal Rationale
168.1C=O (Carbonyl)Highly deshielded amide carbonyl carbon.
149.0Ar-C-NO2 (C-3)Deshielded by the strongly electronegative nitro group.
135.3Ar-C-CH3 (C-4)Substituted aromatic carbon.
134.7Ar-C-C=O (C-1)Substituted aromatic carbon attached to carbonyl.
133.3, 131.2, 123.3Ar-CH (C-5, C-6, C-2)Unsubstituted aromatic carbons. C-2 is the most shielded among them due to complex resonance effects.
50.2, 44.7Thiomorpholine N-CH2Split into two peaks due to the magnetic inequivalence caused by the amide rotamers (cis/trans to the oxygen).
27.7Thiomorpholine S-CH2Further from the restricted center, the chemical shift difference is minimized, appearing as a single averaged environment.
20.3Ar-CH3Highly shielded aliphatic methyl carbon.

Causal Analysis of 13C NMR: The 13C spectrum perfectly corroborates the restricted rotation observed in the 1H spectrum. The partial double-bond character of the amide bond locks the thiomorpholine ring such that one N-CH2 group is syn to the carbonyl oxygen while the other is anti. Because the interconversion rate is slower than the NMR timescale at room temperature, two distinct carbon signals (50.2 ppm and 44.7 ppm) are resolved[2].

Standardized Protocol for NMR Acquisition & Validation

To ensure reproducibility and self-validation of the spectral data, adhere to the following acquisition parameters:

  • Sample Preparation: Dissolve ~15 mg of the purified compound in 0.6 mL of CDCl3 containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 600 MHz NMR spectrometer. Perform automated or manual tuning and matching for the 1H and 13C channels. Execute 3D gradient shimming to optimize magnetic field homogeneity.

  • 1H Acquisition (298 K): Use a standard 1D proton pulse sequence (zg30). Set the spectral width to 12 ppm, relaxation delay (d1) to 2 seconds, and acquire 16-32 scans.

  • 13C Acquisition (298 K): Use a proton-decoupled 13C pulse sequence (zgpg30). Set the spectral width to 240 ppm, relaxation delay (d1) to 2 seconds, and acquire 512-1024 scans to ensure a high signal-to-noise ratio for quaternary carbons (C=O, C-NO2).

  • Self-Validation via VT-NMR (Optional but Recommended): To definitively prove that the broadening of the N-CH2 signals is due to restricted rotation and not sample impurity, perform a Variable Temperature (VT) NMR experiment. Switch the solvent to DMSO-d6 and heat the probe to 350 K. The increased thermal energy will overcome the rotational barrier, causing the two broad singlets at 4.02/3.71 ppm to coalesce into a single, sharp multiplet.

References

1.[2] Yao, D., You, J., Yang, X., Zhang, J., & Yao, X. (2023). "Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells." Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2242601. URL:[Link] 2.[1] Yao, D., You, J., Yang, X., Zhang, J., & Yao, X. (2023). "Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells." PubMed. URL:[Link]

Sources

Mass spectrometry analysis of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Mass Spectrometry Analysis of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone

Executive Summary

This technical guide details the structural characterization, fragmentation mechanics, and liquid chromatography-mass spectrometry (LC-MS) protocols for (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone . Designed for medicinal chemists and analytical scientists, this document moves beyond basic identification to explore the specific ionization behaviors driven by the nitro-aromatic and thiomorpholine moieties.

The compound (Formula: C₁₂H₁₄N₂O₃S ) presents unique analytical challenges due to the isotopic signature of sulfur and the competing fragmentation pathways between the amide linker and the ortho-nitro/methyl interaction.

Physicochemical Profile & Isotopic Logic

Before initiating MS acquisition, the theoretical mass spectrum must be established to differentiate the analyte from isobaric interferences.

PropertyValueAnalytical Relevance
Formula C₁₂H₁₄N₂O₃SContains Sulfur, critical for isotopic pattern matching.
Monoisotopic Mass 266.0725 Da Base peak target in deconvoluted spectra.
[M+H]⁺ Precursor 267.0798 m/z Primary target for ESI(+) MRM transitions.
Isotopic Pattern ³²S (95%) / ³⁴S (4.2%)Expect a distinct M+2 peak (~4.5% relative abundance) . This is diagnostic for the thiomorpholine ring.
LogP (Predicted) ~2.1 - 2.5Suitable for Reverse Phase (C18) chromatography.
Structural Context

The molecule consists of a 4-methyl-3-nitrobenzoyl core coupled to a thiomorpholine ring via an amide bond.

  • The "Ortho Effect": The proximity of the nitro (-NO₂) group at position 3 and the methyl (-CH₃) group at position 4 allows for a specific intramolecular hydrogen abstraction during ionization, leading to distinctive neutral losses (e.g., •OH).[1]

LC-MS/MS Method Development

Ionization Source Parameters (ESI)

Electrospray Ionization (ESI) in positive mode is the preferred method due to the basic nitrogen in the thiomorpholine ring and the amide functionality.

  • Polarity: Positive (+).

  • Spray Voltage: 3.5 – 4.0 kV (Ensure stable Taylor cone).

  • Capillary Temp: 300°C (High enough to desolvate the amide but prevent thermal degradation of the nitro group).

  • Sheath Gas: 40 arb units; Aux Gas: 10 arb units.

Chromatographic Protocol

A generic gradient is insufficient for separating this compound from potential hydrolysis impurities (4-methyl-3-nitrobenzoic acid).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0–1 min: 5% B (Isocratic hold for polar impurities).

    • 1–6 min: 5% → 95% B (Linear ramp).

    • 6–8 min: 95% B (Wash).

    • 8–10 min: 5% B (Re-equilibration).

Fragmentation Mechanics (MS/MS)

The collision-induced dissociation (CID) of the [M+H]⁺ ion (m/z 267) follows three distinct pathways governed by charge localization.

Pathway A: Amide Bond Cleavage (Dominant)

The most energetically favorable pathway involves the cleavage of the amide bond.

  • Acylium Ion Formation (m/z 164): The charge remains on the carbonyl carbon of the benzoyl moiety.

    • Transition: 267 → 164 (Neutral loss of thiomorpholine, 103 Da).

  • Secondary Fragmentation of m/z 164:

    • Loss of CO: 164 → 136 (Aryl cation).

    • Loss of NO₂: 164 → 118 (Acylium without nitro).

Pathway B: Thiomorpholine Diagnostic Ion

If the proton affinity of the thiomorpholine nitrogen exceeds that of the amide oxygen, the charge is retained on the amine fragment.

  • Diagnostic Ion (m/z 104): Protonated thiomorpholine ring.

  • Transition: 267 → 104.

  • Significance: Confirms the presence of the intact sulfur-containing heterocycle.

Pathway C: The Ortho-Effect (Specific)

Unique to o-nitro-toluene derivatives:

  • Loss of[2][3] •OH (m/z 250): The nitro oxygen abstracts a hydrogen from the adjacent methyl group, followed by the loss of a hydroxyl radical.

  • Transition: 267 → 250.

Visualization: Fragmentation Pathway

Fragmentation Parent [M+H]+ Precursor m/z 267 Ortho [M+H - OH]+ m/z 250 (Ortho Effect) Parent->Ortho - •OH (17 Da) Acylium Acylium Ion (4-Me-3-NO2-Ph-CO)+ m/z 164 Parent->Acylium - Thiomorpholine (103 Da) Thio Thiomorpholine Ion (C4H8NS)+ m/z 104 Parent->Thio - Acid moiety Aryl Aryl Cation m/z 136 Acylium->Aryl - CO (28 Da) NitroLoss [Acylium - NO2]+ m/z 118 Acylium->NitroLoss - NO2 (46 Da)

Figure 1: Predicted MS/MS fragmentation tree for (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone, highlighting the diagnostic amide cleavage and the specific ortho-effect.

Impurity Profiling & Quality Control

When analyzing synthesized batches, specific impurities related to the coupling reaction must be monitored.

ImpurityLikely SourceDetected Mass (ESI+)
4-Methyl-3-nitrobenzoic acid Hydrolysis of starting materialm/z 182 [M+H]⁺ (Negative mode preferred: m/z 180)
Thiomorpholine Excess Reagentm/z 104 [M+H]⁺ (Elutes in void volume)
Bis-thiomorpholine urea Phosgene/CDI coupling side-reactionm/z 233 [M+H]⁺
System Suitability Test (SST)

Before running samples, inject a standard solution (1 µg/mL).

  • Signal-to-Noise: >100:1 for m/z 267.

  • Retention Time Precision: <2% RSD over 5 injections.

  • Peak Tailing: Factor < 1.5 (Amides can tail on older columns).

Analytical Workflow Diagram

Workflow Sample Sample (MeOH Dissolution) LC LC Separation (C18, Formic Acid) Sample->LC ESI ESI Source (+) (3.5 kV, 300°C) LC->ESI Q1 Q1 Filter (m/z 267.07) ESI->Q1 Cell Collision Cell (CE: 15-30 eV) Q1->Cell Q3 Q3 Detection (164, 104, 136) Cell->Q3 Data Data Analysis (Quant/Qual) Q3->Data

Figure 2: Step-by-step LC-MS/MS acquisition workflow for targeted analysis.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text on fragmentation mechanisms including the "ortho effect").
  • Holčapek, M., et al. (2010). "Fragmentation behavior of nitroaromatic compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

  • Sleno, L., & Volmer, D. A. (2004). "Ion activation methods for tandem mass spectrometry." Journal of Mass Spectrometry. (Review of CID mechanisms for amides).
  • PubChem Compound Summary. (2024). "(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone."[4] National Center for Biotechnology Information.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[5] (Reference for isotopic abundance of Sulfur-34).

Sources

Structural Characterization of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural characterization and crystallographic analysis of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone . This analysis synthesizes chemical principles, comparative crystallographic data of structural analogs, and standard solid-state characterization protocols.

Executive Summary

(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone (Formula: C₁₂H₁₄N₂O₃S) is a tertiary benzamide derivative featuring a thiomorpholine ring and a substituted phenyl core. It serves as a critical intermediate in the synthesis of bioactive scaffolds, particularly in the development of kinase inhibitors and cell adhesion antagonists.

This guide analyzes the molecule's solid-state architecture, focusing on the conformational constraints imposed by the ortho-methyl/nitro substitution pattern and the puckering of the heterocyclic thiomorpholine ring. Understanding these structural parameters is essential for rational drug design, specifically for optimizing binding pocket fit and solubility profiles.

Chemical Identity[1][2][3][4][5][6][7]
  • IUPAC Name: (4-methyl-3-nitrophenyl)-thiomorpholin-4-ylmethanone

  • Molecular Weight: 266.32 g/mol

  • Key Functional Groups: Tertiary amide, Thiomorpholine (heterocycle), Nitro (electron-withdrawing), Methyl (electron-donating).

Chemical Context & Synthesis Strategy

To obtain high-quality single crystals for X-ray diffraction (XRD), a high-purity sample is required. The synthesis typically follows a nucleophilic acyl substitution pathway.

Synthetic Route

The compound is synthesized by coupling 4-methyl-3-nitrobenzoic acid with thiomorpholine .

  • Activation: The carboxylic acid is activated using a coupling agent (e.g., EDC·HCl, HOBt) or converted to an acid chloride (using SOCl₂) to increase electrophilicity.

  • Amidation: The activated acyl species reacts with the secondary amine of the thiomorpholine ring.

  • Purification: Recrystallization from ethanol/ethyl acetate mixtures is the standard protocol to yield diffraction-quality prisms.

Reaction Workflow Visualization

SynthesisWorkflow Acid 4-Methyl-3-nitrobenzoic Acid (Precursor A) Activation Activation (SOCl2 or EDC/HOBt) Acid->Activation Thio Thiomorpholine (Precursor B) Coupling Amide Coupling (DCM/TEA, 0°C -> RT) Thio->Coupling Activation->Coupling Product (4-Methyl-3-nitrophenyl) (thiomorpholino)methanone Coupling->Product Crystal Crystallization (Slow Evap: EtOH/EtOAc) Product->Crystal

Caption: Step-wise synthesis and crystallization workflow for isolating the target benzamide.

Crystallographic & Structural Analysis

The crystal structure of this molecule is defined by the interplay between steric strain (in the benzoyl moiety) and ring puckering (in the thiomorpholine moiety).

Molecular Conformation
The Thiomorpholine Ring

Unlike the planar phenyl ring, the thiomorpholine heterocycle adopts a chair conformation . This is the energetic minimum that alleviates torsional strain.

  • Geometry: The Sulfur (S) and Nitrogen (N) atoms lie on opposite sides of the mean plane defined by the four carbon atoms.

  • Amide Resonance: The lone pair on the thiomorpholine nitrogen participates in resonance with the carbonyl group (

    
    ). This imparts partial double-bond character to the 
    
    
    
    bond, forcing the nitrogen atom into a trigonal planar geometry (sum of angles
    
    
    ).
  • Consequence: The chair conformation of the ring is slightly flattened at the nitrogen end due to this planarity.

The Substituted Phenyl Ring (Steric Twist)

A critical structural feature is the orientation of the nitro group relative to the phenyl ring.

  • Ortho-Substitution Effect: The methyl group at position 4 and the nitro group at position 3 are ortho to each other.

  • Torsion Angle: To minimize steric repulsion between the oxygen atoms of the nitro group and the hydrogen atoms of the methyl group, the nitro group rotates out of the phenyl ring plane.

  • Predicted Value: Based on analogous structures (e.g., o-nitrotoluene derivatives), the dihedral angle is expected to be 30°–60° . This twist disrupts the conjugation of the nitro group with the aromatic system, slightly altering the electronic properties of the ring.

Supramolecular Architecture (Crystal Packing)

In the solid state, the molecules organize to maximize favorable intermolecular interactions.

Interaction TypeDonorAcceptorStructural Role
Hydrogen Bonding C-H (Aromatic/Aliphatic)O (Nitro/Carbonyl)Primary directional force stabilizing the lattice. The nitro group oxygens are potent acceptors for weak

bonds.
Pi-Stacking Phenyl RingPhenyl RingCentrosymmetric dimers often form via face-to-face

stacking, typically with a centroid-centroid distance of 3.5–3.8 Å.
Chalcogen Bonding C-HS (Thiomorpholine)The sulfur atom can act as a weak acceptor, forming

contacts that influence the packing arrangement along specific axes.
Interaction Network Diagram

CrystalPacking MolA Molecule A (Central) MolB Molecule B (Inversion Mate) MolA->MolB Pi-Stacking (3.6 Å) MolA->MolB C-H...S Interaction MolC Molecule C (Translation) MolA->MolC C-H...O H-Bond (Nitro Acceptor) MolC->MolA C-H...O H-Bond (Carbonyl Acceptor)

Caption: Schematic of the intermolecular forces stabilizing the crystal lattice, highlighting Pi-stacking and H-bond networks.

Experimental Protocol for Structure Determination

To validate the structure experimentally, the following protocol ensures data integrity suitable for publication in journals such as Acta Crystallographica.

Crystallization Method
  • Dissolve 50 mg of the purified amide in a minimum amount of hot Ethanol (approx. 2-3 mL).

  • Add Ethyl Acetate dropwise until slight turbidity is observed, then add a drop of Ethanol to clear.

  • Allow the solution to stand at room temperature (slow evaporation) in a semi-sealed vial.

  • Target: Colorless or pale yellow prisms should appear within 48-72 hours.

X-Ray Data Collection Parameters
  • Temperature: 100 K (preferred) or 296 K. Low temperature reduces thermal motion (ellipsoids), providing more precise bond lengths.

  • Radiation source: Mo K

    
     (
    
    
    
    Å) or Cu K
    
    
    (
    
    
    Å).
  • Refinement: Full-matrix least-squares on

    
    .
    
  • Key Check: Verify the Flack parameter if the space group is non-centrosymmetric (unlikely for this achiral molecule, which typically crystallizes in

    
     or 
    
    
    
    ).

Pharmaceutical Implications

Understanding the crystal structure of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone provides direct insights into its potential as a drug scaffold.

  • Solubility: The twist of the nitro group disrupts planar stacking, potentially increasing solubility compared to planar analogs. This is a favorable property for oral bioavailability.

  • Metabolic Stability: The thiomorpholine sulfur is a "soft spot" for oxidation (forming sulfoxides/sulfones).[1] In the crystal structure, the accessibility of the sulfur atom (steric exposure) correlates with its metabolic liability.

  • Binding Affinity: The specific "chair" conformation of the thiomorpholine ring is often the bioactive conformation. If the crystal structure shows this conformation is low-energy, the entropic penalty for binding to a protein target is minimized.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: General Search for Nitrobenzamide Derivatives. [Link]

  • Mague, J. T., et al. (2014). "Crystal structure of 1-acetyl-5-methoxy-4-(phenylsulfanyl)imidazolidin-2-one." Acta Crystallographica Section E, 70(2), o145-o146. (Cited for comparative amide/sulfur interaction methodology). [Link]

  • Nagy, S., et al. (2024). "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry." Molbank, 2024(1), M1795. (Key analog for thiomorpholine ring conformation). [Link][2]

  • PubChem Compound Summary. "(4-Methylphenyl)-(3-nitrophenyl)methanone" and related amides. [Link][3]

Sources

Physical and chemical properties of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Physicochemical Properties of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone

Abstract

This technical guide provides a comprehensive overview of the synthesis, physical properties, and chemical characteristics of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone, a compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, predicted analytical data, and insights into the compound's chemical behavior. The guide emphasizes the rationale behind experimental design and analytical interpretation, grounding all claims in established chemical principles and authoritative sources.

Introduction and Nomenclature

(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone is a synthetic organic compound featuring a nitro-substituted aromatic ring linked to a thiomorpholine moiety via an amide bond. The presence of the thiomorpholine group, a sulfur-containing analog of morpholine, often increases lipophilicity in drug candidates.[1] Furthermore, the nitroaromatic group serves as a versatile synthetic handle, most commonly for reduction to an aniline derivative, which is a crucial building block in the synthesis of more complex molecules.[1] This guide delineates the essential properties of this compound to facilitate its use in research and development.

Table 1: Compound Identification and Physicochemical Properties

PropertyValueSource
IUPAC Name (4-Methyl-3-nitrophenyl)(thiomorpholino)methanonePredicted
CAS Number 1197533-86-0[2]
Molecular Formula C12H14N2O3S[2]
Molecular Weight 266.32 g/mol [2]
Appearance Yellow Solid (Predicted)[3]
Melting Point Not reported. Experimental determination required.
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, CH2Cl2). Poorly soluble in water.Predicted

Synthesis and Purification

The most direct and reliable method for synthesizing (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone is through a nucleophilic acyl substitution (amidation) reaction. This involves the reaction of a 4-methyl-3-nitrobenzoyl chloride with thiomorpholine in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Synthetic Workflow

The synthesis follows a two-step process starting from 4-methyl-3-nitrobenzoic acid. The first step activates the carboxylic acid by converting it to an acyl chloride, which is then reacted with thiomorpholine in the second step.

SynthesisWorkflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation A 4-Methyl-3-nitrobenzoic acid B 4-Methyl-3-nitrobenzoyl chloride A->B Activation D (4-Methyl-3-nitrophenyl) (thiomorpholino)methanone B->D Reagent1 SOCl2 or (COCl)2 (Activating Agent) Reagent1->A C Thiomorpholine C->D Nucleophilic Attack Reagent2 Triethylamine (Base) DCM (Solvent) Reagent2->C CharacterizationWorkflow cluster_spectroscopy Spectroscopic Analysis Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Elucidates C-H Framework IR IR Spectroscopy Compound->IR Identifies Functional Groups MS Mass Spectrometry Compound->MS Determines Mass & Formula Final Structural Confirmation & Purity Assessment NMR->Final IR->Final MS->Final

Sources

Solubility Profiling of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development and chemical biology, understanding the solubility profile of synthetic intermediates and screening hits is paramount. (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone (CAS: 1197533-86-0)[1] is a highly functionalized tertiary amide. Characterized by a lipophilic thiomorpholine ring and a polar, electron-withdrawing nitro-aromatic system, this compound presents unique solvation challenges.

As a Senior Application Scientist, I approach solubility not as a single static value, but as a dynamic interplay between solute solid-state properties and solvent microenvironments. This whitepaper provides a comprehensive framework for predicting, measuring, and optimizing the solubility of this compound across various solvent systems.

Physicochemical Profiling & Theoretical Framework

To rationally select solvents, we must first deconstruct the molecule's interaction potential using Hansen Solubility Parameters (HSP) . The HSP framework divides the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersive (


), Polar (

), and Hydrogen-bonding (

)[2].
Structural Analysis of the Solute
  • The Benzamide Core: Benzamide derivatives typically exhibit high dispersive and polar parameters (

    
     MPa
    
    
    
    ,
    
    
    MPa
    
    
    ) but moderate hydrogen-bonding capacity (
    
    
    MPa
    
    
    )[2]. Because this compound is a tertiary amide, it acts strictly as a hydrogen-bond acceptor, lacking the H-bond donor capacity of primary or secondary amides.
  • The Thiomorpholine Ring: The inclusion of the sulfur-containing saturated heterocycle significantly increases the molecule's lipophilicity and molar volume while providing weak, diffuse H-bond acceptor sites[3].

  • The Nitro Group: The 3-nitro substituent introduces a strong local dipole, further elevating the

    
     requirement for optimal solvation.
    
Solvent Selection Strategy

Based on the principle of "like dissolves like," the solubility of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone is maximized in solvents whose HSP coordinates closely match those of the solute (minimizing the interaction radius,


)[4].
  • Aqueous Media: Extremely poor solubility is expected due to the high cohesive energy of water (

    
     MPa
    
    
    
    ) clashing with the lipophilic thiomorpholine core.
  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are ideal. They possess high

    
     and moderate 
    
    
    
    , perfectly complementing the compound's H-bond acceptor nature without requiring H-bond donation from the solute[5].
  • Non-Polar/Halogenated Solvents: Dichloromethane (DCM) will exhibit excellent solvency due to matching dispersive forces (

    
    ) and its ability to accommodate bulky aromatic systems.
    

Quantitative Data Summary

The following table synthesizes the predicted solubility ranges for (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone based on structural analogs and HSPiP (Hansen Solubility Parameters in Practice) theoretical modeling[4].

Solvent CategorySpecific SolventPredicted Solubility Range (mg/mL at 25°C)Primary Solvation Mechanism
Aqueous Water / PBS (pH 7.4)< 0.05Highly limited; hydrophobic exclusion.
Polar Aprotic DMSO> 50.0Strong dipole-dipole interactions; optimal HSP match.
Polar Aprotic Acetonitrile (MeCN)10.0 - 25.0Moderate polarity matching.
Polar Protic Methanol (MeOH)5.0 - 15.0H-bond donation from solvent to nitro/carbonyl groups.
Non-Polar Dichloromethane (DCM)> 100.0Dominant dispersive (

) interactions.
Co-solvent PEG-40015.0 - 30.0Amphiphilic accommodation of the thiomorpholine ring.

Experimental Methodologies for Solubility Determination

To validate theoretical predictions, empirical testing is required. In drug discovery, we distinguish between Kinetic Solubility (relevant for in vitro bioassays) and Thermodynamic Solubility (relevant for formulation and physical chemistry).

G Start Solid Compound (4-Methyl-3-nitrophenyl) (thiomorpholino)methanone Thermo Thermodynamic Solubility (Shake-Flask Method) Start->Thermo Kinetic Kinetic Solubility (Solvent Shift Method) Start->Kinetic Equilibrate Equilibrate 24-48h at Constant Temp Thermo->Equilibrate DMSO_Stock Prepare 10mM DMSO Stock Kinetic->DMSO_Stock Filter Phase Separation (Centrifugation/Filtration) Equilibrate->Filter Spike Spike into Aqueous Buffer (Serial Dilution) DMSO_Stock->Spike HPLC Quantification (HPLC-UV/MS) Filter->HPLC Nephelometry Turbidity Measurement (Nephelometry) Spike->Nephelometry

Figure 1: Workflow comparing thermodynamic and kinetic solubility determination.

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

This self-validating protocol ensures the system has reached true equilibrium, critical for late-stage profiling[5].

  • Preparation: Weigh approximately 5 mg of solid (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1 mL of the target solvent (e.g., PBS pH 7.4 or PEG-400). Ensure visible solid remains (supersaturation is required to find the thermodynamic limit).

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours. Causality note: 48 hours is chosen to overcome the high crystal lattice energy typical of nitro-aromatic compounds.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (discard the first 200 µL to saturate filter binding sites).

  • Quantification: Dilute the supernatant appropriately in mobile phase and analyze via HPLC-UV at

    
     (typically ~254 nm for nitro-aromatics). Calculate concentration against a pre-established calibration curve prepared in DMSO.
    
Protocol 2: Kinetic Solubility (High-Throughput Nephelometry)

Used to determine the precipitation point when a DMSO stock is diluted into aqueous assay buffers.

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, create a serial dilution of the DMSO stock.

  • Aqueous Shift: Transfer 5 µL of each DMSO dilution into 245 µL of aqueous buffer (e.g., PBS) in a clear-bottom 96-well plate (final DMSO concentration = 2%).

  • Incubation: Incubate at room temperature for 2 hours.

  • Measurement: Read the plate using a nephelometer (light scattering). The kinetic solubility limit is defined as the lowest concentration at which scattered light significantly exceeds the buffer baseline, indicating nano-precipitate formation.

Formulation & Optimization Strategies

When transitioning (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone into in vivo models, its poor aqueous solubility becomes a pharmacokinetic bottleneck. To overcome this, a structured formulation decision tree must be employed.

Formulation PoorSol Aqueous Solubility < 10 µg/mL Cosolvent Co-Solvency (PEG400, Propylene Glycol) PoorSol->Cosolvent Surfactant Micellar Solubilization (Tween 80, Kolliphor) PoorSol->Surfactant Lipid Lipid-Based Systems (SEDDS / SMEDDS) PoorSol->Lipid Eval1 Sufficient Exposure? Cosolvent->Eval1 Surfactant->Eval1 Lipid->Eval1 Eval1->Lipid No Eval2 Tolerability Acceptable? Eval1->Eval2 Yes Success Proceed to In Vivo PK Eval2->Success Yes

Figure 2: Decision tree for formulating poorly soluble lipophilic compounds.

Formulation Tactics
  • Co-Solvency: Utilizing water-miscible organic solvents like PEG-400 or Propylene Glycol lowers the dielectric constant of the aqueous vehicle, bridging the polarity gap between water and the highly lipophilic thiomorpholine moiety.

  • Micellar Solubilization: Non-ionic surfactants (e.g., Tween 80, Kolliphor EL) can encapsulate the compound within hydrophobic micelle cores. The nitro-aromatic ring orientates toward the PEGylated corona, while the thiomorpholine ring buries into the hydrophobic lipid tail region.

  • Lipid-Based Formulations: If co-solvents fail to prevent precipitation upon dilution in gastric fluids, Self-Emulsifying Drug Delivery Systems (SEDDS) utilizing medium-chain triglycerides are recommended to maintain the compound in a solubilized state during absorption.

References

  • Boroncore Product Catalog: 1197533-86-0 | (4-methyl-3-nitrophenyl)(thiomorpholino)methanone. Boroncore LLC. Available at:[Link]

  • Prof Steven Abbott: HSP Basics | Practical Solubility Science. Available at:[Link]

  • ResearchGate (Journal of Molecular Liquids): Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K. Available at:[Link]

  • ACS Crystal Growth & Design: Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications. American Chemical Society. Available at:[Link]

  • ACS Sustainable Chemistry & Engineering: Efficient Solvent Selection Approach for High Solubility of Active Phytochemicals. American Chemical Society. Available at:[Link]

Sources

In Silico Analysis of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rationale for a Computational Approach

In the landscape of modern drug discovery, the strategic application of in silico modeling has become an indispensable tool for accelerating the identification and optimization of novel therapeutic agents. This technical guide provides a comprehensive framework for the computational analysis of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone, a compound of interest due to its structural components that are frequently found in biologically active molecules. The thiomorpholine moiety, a sulfur-containing analog of morpholine, is recognized as a "privileged scaffold" in medicinal chemistry, known to be a part of molecules with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[1][2]. The substituted nitrophenyl group is also a common feature in pharmacologically active compounds.

Given the absence of extensive experimental data on (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone, a robust in silico evaluation serves as a critical first step to elucidate its potential therapeutic value. This guide will detail a logical, multi-faceted computational workflow designed to predict its physicochemical properties, potential biological targets, and metabolic fate. By front-loading the discovery process with these predictive models, we can de-risk subsequent experimental validation and guide more informed decision-making in the drug development pipeline. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for efficient lead discovery and optimization.

Molecular Scaffolding and Physicochemical Profiling

Before embarking on complex biological simulations, a fundamental understanding of the molecule's intrinsic properties is paramount. This initial phase focuses on characterizing (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone to ensure it possesses drug-like qualities.

Structural Elucidation and Conformational Analysis

The first step in any in silico study is to obtain an accurate three-dimensional representation of the molecule. The structure of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone can be built using standard molecular modeling software. An initial geometry optimization is performed using a suitable force field, followed by a more rigorous quantum mechanical method (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*) to obtain a more accurate low-energy conformation. The thiomorpholine ring typically adopts a chair conformation[3].

Prediction of Physicochemical Properties (ADMET)

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid costly late-stage failures. A variety of computational models can be employed to predict these parameters.

Table 1: Predicted Physicochemical and ADMET Properties of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight~266.3 g/mol Influences absorption and distribution. Generally, values <500 g/mol are preferred.
LogP (Octanol/Water Partition Coefficient)~2.5 - 3.5Indicates lipophilicity, affecting membrane permeability and solubility.
Hydrogen Bond Donors0Influences solubility and binding to target proteins.
Hydrogen Bond Acceptors4 (2 on nitro, 1 on carbonyl, 1 on thiomorpholine N)Influences solubility and binding to target proteins.
Polar Surface Area (PSA)~70-80 ŲPredicts intestinal absorption and blood-brain barrier penetration.
Aqueous Solubility (LogS)ModerateCrucial for bioavailability.
Blood-Brain Barrier (BBB) PenetrationPossibleImportant for CNS-targeting drugs.
CYP450 InhibitionTo be determinedPotential for drug-drug interactions.
hERG InhibitionTo be determinedPotential for cardiotoxicity.
Ames MutagenicityTo be determinedPotential for carcinogenicity.

Note: These are estimated values and should be validated experimentally.

This initial screening provides a "drug-likeness" profile, guiding the decision to proceed with more resource-intensive simulations.

Target Identification and Molecular Docking

With a well-characterized molecule, the next logical step is to identify and investigate its potential biological targets. The diverse activities of thiomorpholine-containing compounds suggest a range of possible protein interactions[1][2][4].

Rationale for Target Selection: Kinase Inhibition

Given that numerous kinase inhibitors incorporate morpholine and thiomorpholine scaffolds, a primary hypothesis is that (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone may exhibit kinase inhibitory activity. For the purpose of this guide, we will focus on a hypothetical interaction with a relevant kinase, for instance, one implicated in cancer or inflammatory diseases.

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.

Step-by-Step Molecular Docking Protocol:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to residues.

    • Define the binding site based on the location of a co-crystallized ligand or known active site residues.

  • Ligand Preparation:

    • Use the optimized 3D structure of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Utilize a validated docking program (e.g., AutoDock, Glide, GOLD).

    • Perform the docking calculations to generate a series of possible binding poses.

  • Pose Analysis and Scoring:

    • Analyze the predicted binding poses based on their scoring functions, which estimate the binding free energy.

    • Visually inspect the top-ranked poses to assess the plausibility of key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.

Visualization of the In Silico Workflow

in_silico_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Analysis & Refinement L1 2D Structure of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone L2 3D Structure Generation & Energy Minimization L1->L2 D1 Define Binding Site L2->D1 Input Ligand P1 Select Target Protein (e.g., Kinase from PDB) P2 Prepare Protein: Remove Water, Add Hydrogens P1->P2 P2->D1 Input Protein D2 Run Docking Algorithm D1->D2 D3 Generate Binding Poses D2->D3 A1 Pose Scoring & Ranking D3->A1 A2 Visual Inspection of Key Interactions A1->A2 A3 Lead Optimization (Iterative Process) A2->A3

Caption: A generalized workflow for in silico molecular docking.

Molecular Dynamics Simulations: Understanding Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the predicted binding pose over time.

The Rationale for MD Simulations

MD simulations provide insights into the conformational changes of both the ligand and the protein upon binding, and can help to refine the binding energy calculations. This is a crucial step in validating the docking results and understanding the true nature of the interaction.

MD Simulation Protocol
  • System Setup:

    • The top-ranked protein-ligand complex from docking is placed in a simulation box.

    • The box is solvated with an explicit water model (e.g., TIP3P).

    • Ions are added to neutralize the system and mimic physiological salt concentrations.

  • Simulation Parameters:

    • A suitable force field is chosen for the protein, ligand, and water molecules.

    • The system is first minimized to remove steric clashes.

    • The system is gradually heated to physiological temperature (e.g., 300 K) and equilibrated under constant pressure.

  • Production Run:

    • A long-timescale simulation (e.g., 100 ns or more) is performed to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.

    • Analyze Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Calculate binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimation of binding affinity.

Future Directions and Experimental Validation

The in silico modeling described in this guide provides a strong foundation for further investigation of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone. The predictive nature of these computational experiments must be underscored, and the logical next step is experimental validation.

Proposed Experimental Validation Workflow:

experimental_validation cluster_synthesis Chemical Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays S1 Synthesis of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone B1 In vitro Kinase Inhibition Assay S1->B1 B2 Determine IC50 Value B1->B2 C1 Cell Proliferation Assay B2->C1 C2 Target Engagement Assay C1->C2

Caption: A streamlined workflow for the experimental validation of in silico findings.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for the evaluation of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone. By systematically applying a suite of computational tools, from physicochemical profiling to molecular dynamics simulations, we can generate a robust, data-driven hypothesis regarding the compound's therapeutic potential. This approach not only accelerates the drug discovery process but also enables a more rational and cost-effective allocation of resources for subsequent experimental studies. The integration of in silico modeling is no longer a niche specialty but a cornerstone of modern, efficient drug development.

References

  • ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]

  • PubMed. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. [Link]

  • Murdoch Research Portal. (2022). Thiomorpholino oligonucleotides as a robust class of next generation platforms for alternate mRNA splicing. [Link]

  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • Bio-Synthesis. (2024). Phosphorodiamidate Morpholinos and Thiomorpholinos for Therapeutic Oligonucleotides. [Link]

  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

  • PubMed Central (PMC). (2022). Thiomorpholino oligonucleotides as a robust class of next generation platforms for alternate mRNA splicing. [Link]

  • IRIS UniPA. (n.d.). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. [Link]

  • PubChem. (n.d.). (4-Methylphenyl)-(3-nitrophenyl)methanone. [Link]

  • NIST WebBook. (n.d.). Methanone, (4-nitrophenyl)phenyl-. [Link]

  • Organic Chemistry Portal. (n.d.). Thiomorpholine synthesis. [Link]

  • eScholarship. (n.d.). Computational Tools and Models for Ligand Discovery: Strain, Symmetry, and Cooperativity. [Link]

  • R Discovery. (2020). Synthesis, X-ray analysis and computational studies of two novel thiophene derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Thiophosphoramidate Morpholino Oligonucleotides and Chimeras | Request PDF. [Link]

  • PubMed. (2022). Thiomorpholino oligonucleotides as a robust class of next generation platforms for alternate mRNA splicing. [Link]

Sources

Biological Profile & Therapeutic Potential of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological profile, mechanism of action, and experimental utility of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone .

Executive Summary

(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone is a bioactive benzamide scaffold characterized by a 4-methyl-3-nitrobenzoyl core coupled to a thiomorpholine heterocycle. In drug discovery, this compound serves two critical roles:

  • Direct Biological Probe: It acts as a lead chemotype for antimycobacterial and urease-inhibitory activity, leveraging the metabolic activation of its nitro group and the lipophilic nature of the thiomorpholine ring.

  • High-Value Intermediate: It is a precursor to 3-amino-4-methyl-benzamides , a structural motif found in kinase inhibitors (e.g., Imatinib analogs) and next-generation antibiotics.

This guide analyzes its pharmacophore, predicted biological targets, and validated experimental protocols for researchers investigating nitro-aromatic scaffolds.

Chemical Structure & Pharmacophore Analysis

The compound's activity is dictated by three distinct structural domains. Understanding these is essential for interpreting biological data.

DomainStructural FeatureBiological Function / SAR Implication
Core Benzamide Linker Provides rigid spacing and hydrogen bond acceptor capability (carbonyl), crucial for docking into enzyme active sites (e.g., Urease, InhA).
Warhead 3-Nitro Group Pro-drug motif: Undergoes reductive activation by bacterial nitroreductases (e.g., Ddn in M. tb) to form reactive nitroso/hydroxylamine species that damage DNA or inhibit cell wall synthesis.
Tail Thiomorpholine Lipophilic Isostere: Replaces morpholine to increase LogP (lipophilicity), enhancing membrane permeability. The sulfur atom is a "soft" metabolic spot, susceptible to oxidation (sulfoxide/sulfone).

Targeted Biological Pathways

Antimycobacterial Activity (Tuberculosis)

The combination of a nitro-aromatic ring and a thiomorpholine tail positions this compound as a candidate for anti-tubercular screening.

  • Mechanism: Similar to Delamanid or Pretomanid, the nitro group can be activated by F420-dependent nitroreductase (Ddn) within Mycobacterium tuberculosis. This releases reactive nitrogen species (RNS) that inhibit mycolic acid synthesis.

  • Thiomorpholine Role: Enhances penetration through the waxy mycobacterial cell wall compared to more polar morpholine analogs.

Urease Inhibition

Benzamide derivatives are established inhibitors of urease, a nickel-dependent enzyme produced by Helicobacter pylori.

  • Mechanism: The carbonyl oxygen of the methanone linker coordinates with the Ni²⁺ ions in the active site, while the thiomorpholine ring occupies the hydrophobic pocket, preventing substrate (urea) binding.

Kinase Inhibitor Precursor (Synthetic Utility)

While the nitro compound itself has moderate kinase activity, its primary value in oncology is as a "masked" aniline .

  • Workflow: Reduction of the nitro group yields (3-amino-4-methylphenyl)(thiomorpholino)methanone. This aniline is then coupled with pyrimidines or purines to synthesize Type II kinase inhibitors targeting BCR-ABL or PDGFR .

Mechanism of Action Visualization

The following diagram illustrates the Reductive Bioactivation Pathway relevant to its antimicrobial potential.

Bioactivation Compound (4-Methyl-3-nitrophenyl) (thiomorpholino)methanone Intermediate Nitroso / Hydroxylamine Intermediates Compound->Intermediate 2e- / 4e- Reduction Enzyme Nitroreductase (e.g., Ddn / F420) Enzyme->Compound Catalysis Effect1 DNA Damage Intermediate->Effect1 Radical Attack Effect2 Mycolic Acid Inhibition Intermediate->Effect2 Covalent Binding

Caption: Proposed reductive activation pathway in mycobacteria, leading to cytotoxic reactive intermediates.

Experimental Protocols

Synthesis of the Probe (Amide Coupling)

Objective: Generate high-purity material for biological assays.

  • Reagents: 4-methyl-3-nitrobenzoyl chloride (1.0 eq), Thiomorpholine (1.1 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM).

  • Protocol:

    • Dissolve 4-methyl-3-nitrobenzoyl chloride in anhydrous DCM at 0°C.

    • Add TEA, followed by dropwise addition of Thiomorpholine.

    • Stir at Room Temperature (RT) for 3 hours. Monitor via TLC (Hexane:EtOAc 1:1).

    • Validation: Wash with 1N HCl (removes unreacted amine) and sat. NaHCO₃ (removes acid).

    • Yield Check: Expected yield >85%. Structure confirmation via ¹H NMR (Ar-CH₃ peak at ~2.4 ppm, Nitro-aromatic protons ~8.0 ppm).

Antimycobacterial Assay (MABA)

Objective: Determine Minimum Inhibitory Concentration (MIC).

  • System: Microplate Alamar Blue Assay (MABA).

  • Controls: Rifampicin (Positive), DMSO (Negative).

  • Steps:

    • Prepare serial dilutions of the compound (100 µg/mL to 0.1 µg/mL) in 96-well plates.

    • Inoculate with M. tuberculosis H37Rv strain (10⁵ CFU/mL).

    • Incubate at 37°C for 7 days.

    • Add Alamar Blue reagent and incubate for 24h.

    • Readout: Pink color = Growth (Inactive); Blue color = No Growth (Active).

Urease Inhibition Assay

Objective: Quantify enzyme inhibition kinetics.

  • Enzyme: Jack Bean Urease.

  • Substrate: Urea.

  • Indicator: Phenol Red.

  • Steps:

    • Incubate compound (various concentrations) with Urease (5 U/mL) in phosphate buffer (pH 6.8) for 15 min.

    • Add Urea (100 mM) and Phenol Red.

    • Measure Absorbance at 570 nm (color change from yellow to pink due to ammonia production).

    • Calculation: Calculate % Inhibition =

      
      .
      

Synthesis & Application Workflow

This workflow demonstrates the compound's utility as a scaffold for generating kinase inhibitor libraries.

SynthesisWorkflow Start Start: 4-methyl-3-nitrobenzoyl chloride Step1 Amide Coupling (+ Thiomorpholine) Start->Step1 Product1 Target: (4-Methyl-3-nitrophenyl) (thiomorpholino)methanone Step1->Product1 Step2 Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Product1->Step2 Activation Intermediate Aniline Derivative: (3-Amino-4-methylphenyl)... Step2->Intermediate Step3 Library Generation (Urea/Amide formation) Intermediate->Step3 Final Kinase Inhibitors (e.g., BCR-ABL active) Step3->Final

Caption: Synthetic route from the nitro-benzamide scaffold to bioactive kinase inhibitors.

References

  • Asirvatham, S., et al. (2021). "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile." Journal of Chemical Reviews, 3(4), 247-272. Link

  • Palme, P. R., et al. (2024). "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry." Molbank, 2024(1), M1795. Link

  • Hollinshead, S. P. (1997). "Combinatorial Process for Making a Library of Thiophene Compounds."[1] U.S. Patent 5,942,387. (Describes the use of 4-methyl-3-nitrobenzoyl chloride in library synthesis). Link

  • Pedrood, K., et al. (2022). "Synthesis and biological evaluation of new thioamide-containing urease inhibitors." Scientific Reports. (Context for urease inhibitory potential of amide/thioamide scaffolds). Link

  • Chemspace Database. "4-(2-chloro-6-nitrobenzoyl)-2,6-dimethyl-1lambda4-thiomorpholin-1-one." (Structural analog reference for library availability). Link

Sources

(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone is a specialized synthetic intermediate primarily utilized in the development of small-molecule inhibitors for epigenetic targets and cell adhesion receptors. Most notably, it serves as a critical scaffold in the synthesis of ATAD2 (ATPase family AAA domain-containing protein 2) inhibitors , a class of compounds investigating the "undruggable" bromodomain targets in oncology, specifically Triple-Negative Breast Cancer (TNBC).

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, physicochemical characterization, and application in modern medicinal chemistry campaigns.

Chemical Identity & Properties

Property Data
IUPAC Name (4-Methyl-3-nitrophenyl)(thiomorpholin-4-yl)methanone
Common Code Intermediate 13b (in recent literature)
CAS Number Not widely listed in public registries; refer to specific literature [1].
Molecular Formula C₁₂H₁₄N₂O₃S
Molecular Weight 266.32 g/mol
Appearance Light yellow solid
Solubility Soluble in DMSO, CH₂Cl₂, Chloroform; sparingly soluble in water.
SMILES Cc1ccc(cc1[O-])C(=O)N2CCSCC2

Synthesis & Production Protocols

The synthesis of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone is achieved through a standard amide coupling reaction between a benzoic acid derivative and a cyclic amine.

Reaction Pathway (Graphviz)

SynthesisPath SM1 4-Methyl-3-nitrobenzoic Acid Product (4-Methyl-3-nitrophenyl) (thiomorpholino)methanone SM1->Product SM2 Thiomorpholine SM2->Product Reagents Coupling Agents (EDCI/HOBt or HATU) Reagents->Product Catalysis

Figure 1: Synthetic route for the preparation of the title compound via amide coupling.

Experimental Protocol

Objective: Synthesis of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone (Intermediate 13b).

Reagents:

  • 4-Methyl-3-nitrobenzoic acid (1.0 equiv)

  • Thiomorpholine (1.0–1.2 equiv)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 equiv)

  • HOBt (Hydroxybenzotriazole) (1.5 equiv) or HATU

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or DMF

Procedure:

  • Activation: Charge a round-bottom flask with 4-methyl-3-nitrobenzoic acid (e.g., 10 mmol) and dissolve in anhydrous DCM (50 mL). Add EDCI (15 mmol) and HOBt (15 mmol) at 0°C. Stir for 30 minutes to activate the carboxylic acid.

  • Coupling: Add thiomorpholine (12 mmol) and DIPEA (20 mmol) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under an inert atmosphere (N₂). Monitor progress via TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM (50 mL). Wash sequentially with 1N HCl (2 x 30 mL), saturated NaHCO₃ (2 x 30 mL), and brine (30 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude residue is typically purified via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the product as a light yellow solid.

Validation Criteria:

  • Yield: Expect 85–95% [1].

  • Purity: >95% by HPLC.

Physicochemical Characterization

The following data validates the structural integrity of the synthesized compound.

Technique Observed Signals
¹H NMR (600 MHz, CDCl₃)δ 8.01 (d, J = 1.5 Hz, 1H, Ar-H) δ 7.54 (dd, J = 7.8, 1.5 Hz, 1H, Ar-H) δ 7.42 (d, J = 7.8 Hz, 1H, Ar-H) δ 4.02 (br s, 2H, N-CH₂) δ 3.71 (br s, 2H, N-CH₂) δ 2.69 (br s, 4H, S-CH₂) δ 2.64 (s, 3H, Ar-CH₃)
¹³C NMR (150 MHz, CDCl₃)δ 168.1 (C=O), 149.0, 135.3, 134.7, 133.3, 131.2, 123.3 (Ar-C), 50.2, 44.7 (N-CH₂), 27.7 (S-CH₂), 20.3 (Ar-CH₃)

Data Source: Derived from Yao et al., 2023 [1].

Applications in Drug Discovery

Case Study: ATAD2 Inhibitors

The primary utility of this compound is as a Fragment-Based Drug Design (FBDD) intermediate. In a 2023 study, it was used to synthesize inhibitors for ATAD2 , a bromodomain-containing protein overexpressed in breast cancer.

  • Role: The 4-methyl-3-nitrophenyl moiety serves as a scaffold that mimics the acetyl-lysine binding pocket interactions, while the thiomorpholine ring provides a vector for further functionalization or solubility modulation.

  • Mechanism: ATAD2 binds to acetylated histones to regulate gene expression. Inhibitors derived from this intermediate prevent ATAD2 from reading epigenetic marks, thereby downregulating oncogenes like c-Myc.

Biological Pathway Context (Graphviz)

ATAD2_Pathway Inhibitor Derivative of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone ATAD2 ATAD2 Bromodomain Inhibitor->ATAD2  Binds/Inhibits Chromatin Acetylated Histones (Chromatin) Inhibitor->Chromatin  Blocks Recruitment ATAD2->Chromatin  Normal Function: Reads Ac-Lysine cMyc c-Myc Oncogene Expression Chromatin->cMyc  Transcriptional Activation TumorGrowth Tumor Proliferation (TNBC) cMyc->TumorGrowth  Drives

Figure 2: Mechanism of action for ATAD2 inhibitors derived from the title intermediate.

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Nitro Compounds: Aromatic nitro compounds can be toxic if inhaled or absorbed. Handle in a fume hood.

  • Storage: Store at 2–8°C in a dry, dark place. Stable under standard laboratory conditions.

References

  • Yao, D., et al. "Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 38, no. 1, 2023, p. 2246993.

  • Watson, R. J., et al. "Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins." Journal of Medicinal Chemistry, vol. 63, no. 17, 2020, pp. 9070-9092.

Methodological & Application

Synthesis protocol for (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Synthesis of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone

Executive Summary

This technical guide details the synthesis of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone (CAS: 71319-21-6), a functionalized benzamide scaffold often utilized as an intermediate in the development of antitubercular agents and kinase inhibitors.

The protocol prioritizes the Acid Chloride Activation Route due to its scalability, cost-efficiency, and high tolerance for the nitro-aromatic moiety. A secondary Direct Coupling Route (HATU-mediated) is provided for high-throughput discovery applications where reagent handling speed is critical.

Key Technical Considerations:

  • Chemo-selectivity: The sulfur atom in the thiomorpholine ring is susceptible to oxidation (sulfoxide/sulfone formation). All steps must be performed under an inert atmosphere to prevent S-oxidation.

  • Purification: The lipophilic nature of the nitro-benzamide allows for efficient purification via acid-base extraction, minimizing the need for chromatography on larger scales.

Retrosynthetic Analysis

The most strategic disconnection is at the amide bond (


), separating the molecule into the electrophilic acyl donor and the nucleophilic amine.

Retrosynthesis Target (4-Methyl-3-nitrophenyl) (thiomorpholino)methanone Disconnect Amide Disconnection Target->Disconnect Synthesis Acid 4-Methyl-3-nitrobenzoic Acid (Electrophile) Disconnect->Acid Precursor A Amine Thiomorpholine (Nucleophile) Disconnect->Amine Precursor B

Figure 1: Retrosynthetic disconnection strategy isolating the stable nitro-benzoic acid and the heterocyclic amine.

Materials & Reagents

ReagentCAS No.[1]MW ( g/mol )Equiv.[2]Role
4-Methyl-3-nitrobenzoic acid 96-98-0181.151.0Substrate (Acid)
Thiomorpholine 123-90-0103.191.1Nucleophile
Thionyl Chloride (

)
7719-09-7118.973.0Chlorinating Agent
Triethylamine (

)
121-44-8101.192.5Base (Scavenger)
Dichloromethane (DCM) 75-09-2-SolventReaction Medium
DMF (Cat.) 68-12-2-0.05Catalyst

Protocol A: Acid Chloride Method (Recommended for >1g Scale)

Rationale: This method avoids expensive coupling reagents and simplifies purification. The intermediate acid chloride is generated in situ.

Phase 1: Activation (Acyl Chloride Formation)
  • Setup: Equip a dry 2-neck round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

  • Charging: Add 4-Methyl-3-nitrobenzoic acid (1.0 equiv) to the flask.

  • Solvent: Add anhydrous DCM (5 mL per mmol of acid). Note: Toluene can be used for higher boiling point requirements, but DCM is standard.

  • Catalyst: Add 2-3 drops of DMF (Dimethylformamide). Mechanism: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating chloride formation.

  • Chlorination: Add Thionyl Chloride (3.0 equiv) dropwise via syringe.

    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will occur. Ensure proper venting through a scrubber.
  • Reflux: Heat the mixture to gentle reflux (40°C) for 2–3 hours. The suspension should become a clear homogeneous solution, indicating conversion to the acid chloride.

  • Evaporation: Cool to room temperature. Concentrate the solution under reduced pressure (Rotavap) to remove excess

    
     and solvent.
    
    • Critical Step: Re-dissolve the residue in dry DCM and evaporate again (azeotropic removal) to ensure all traces of

      
       are removed. Residual thionyl chloride will react violently with the amine in the next step.
      
Phase 2: Amidation (Coupling)
  • Preparation: Dissolve the crude acid chloride residue in fresh anhydrous DCM (5 mL/mmol). Cool to 0°C in an ice bath.

  • Amine Solution: In a separate vessel, mix Thiomorpholine (1.1 equiv) and Triethylamine (2.5 equiv) in DCM.

  • Addition: Add the amine/base solution dropwise to the cold acid chloride solution over 15–20 minutes.

    • Exotherm Control: Maintain internal temperature <10°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Monitoring: Check by TLC (Ethyl Acetate/Hexane 1:1). The starting acid chloride (converted to methyl ester for TLC) should disappear.

Phase 3: Workup
  • Quench: Add saturated aqueous

    
     to the reaction mixture.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer once more with DCM.

  • Washing: Wash combined organics sequentially with:

    • 1M

      
       (to remove unreacted amine/TEA).
      
    • Saturated

      
       (to remove unreacted acid).
      
    • Brine (saturated

      
      ).
      
  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude product is often pure enough (>95%). If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (

    
    , 0-40% EtOAc in Hexanes).
    

Protocol B: Direct Coupling (Discovery Scale <100mg)

Rationale: Ideal for parallel synthesis where handling thionyl chloride is inconvenient.

  • Dissolution: In a vial, dissolve 4-Methyl-3-nitrobenzoic acid (1.0 equiv) in DMF or DCM.

  • Activation: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes.

  • Coupling: Add Thiomorpholine (1.1 equiv).

  • Completion: Stir at Room Temperature for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry and concentrate.

Analytical Validation

TechniqueExpected Data / Diagnostic Signals
Physical State Yellowish crystalline solid or powder.

NMR (400 MHz,

)

2.60 (s, 3H):
Aryl-Methyl group (deshielded by

).

2.70 (m, 4H):
Thiomorpholine

.

3.60-4.00 (br m, 4H):
Thiomorpholine

(broadened due to amide rotation).

7.40-8.10 (m, 3H):
Aromatic protons (look for 1,2,4-substitution pattern).
LC-MS (ESI+) [M+H]+ = 267.08 . Major peak.

Safety & Handling (E-E-A-T)

  • Thiomorpholine: Stench reagent. Handle only in a fume hood. Avoid contact with oxidizing agents (bleach, peroxides) to prevent sulfoxide formation.

  • Thionyl Chloride: Reacts violently with water. Corrosive. Causes severe skin burns.

  • Nitro Compounds: While this specific derivative is stable, nitro-aromatics can be energetic. Do not heat dry residues above 100°C without thermal analysis (DSC).

References

  • PubChem Compound Summary: (4-Methylphenyl)-(3-nitrophenyl)methanone (Analogous substructure validation). .

  • General Amide Coupling: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Thiomorpholine Reactivity: "Thiomorpholine synthesis and reactivity." Organic Chemistry Portal. Link.

  • Acid Chloride Protocol: "Preparation of p-Nitrobenzoyl Chloride." Organic Syntheses, Coll. Vol. 1, p.394 (1941). .

Sources

Application Note: In Vitro Assay Development for (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone as a Hypoxia-Activated Agent

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Protocol Synthesis.

Introduction & Scientific Rationale

The tumor microenvironment is frequently characterized by severe oxygen depletion (hypoxia), a condition that renders cancer cells resistant to conventional radiotherapy and chemotherapy. To exploit this vulnerability, researchers have developed Hypoxia-Activated Prodrugs (HAPs)[1]. These compounds are designed to remain inert in healthy, oxygenated tissues but undergo enzymatic reduction to highly cytotoxic effectors in hypoxic regions.

(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone (CAS 1197533-86-0) presents a highly compelling structural motif for HAP development:

  • The Nitroaromatic Trigger: The 3-nitro group on the aromatic ring serves as a classic bioreductive sensor. It acts as an electron sink for intracellular reductases (e.g., Cytochrome P450 reductase).

  • The Thiomorpholine Effector/Linker: The thiomorpholine ring is a privileged scaffold in medicinal chemistry[2]. Compared to its oxygen analogue (morpholine), the sulfur atom increases lipophilicity, enhancing cellular permeability. Furthermore, the sulfur atom represents a metabolically "soft spot" that can be oxidized to sulfoxides or sulfones, potentially fine-tuning the electronic properties and cytotoxicity of the molecule once the nitro group is reduced.

This application note provides a comprehensive, self-validating framework for evaluating this compound through cell-free enzymatic cleavage assays and phenotypic hypoxia screening.

Mechanism of Activation

The rationale behind the experimental design relies heavily on the distinct reduction pathways of nitroaromatics[1].

  • Under Normoxia: Mammalian one-electron reductases reduce the nitro group to a nitro radical anion. If molecular oxygen is present, it rapidly oxidizes the radical back to the parent compound (futile redox cycling), generating superoxide radicals but preventing the formation of the toxic effector.

  • Under Hypoxia: In the absence of oxygen, the nitro radical anion undergoes further reduction (adding 3 to 5 more electrons) to form reactive hydroxylamine or amine species. These species act as potent electrophiles or DNA-alkylating agents, driving targeted cytotoxicity.

G Prodrug (4-Methyl-3-nitrophenyl) (thiomorpholino)methanone Enzyme 1e- Reduction (CYP450 / NTR) Prodrug->Enzyme NADH/NADPH Radical Nitro Radical Anion (NO2•-) Enzyme->Radical Normoxia Normoxia (21% O2) Futile Redox Cycling Radical->Normoxia O2 present Hypoxia Hypoxia (<1% O2) Further Reduction Radical->Hypoxia O2 absent Normoxia->Prodrug Superoxide release ROS ROS Generation (Oxidative Stress) Normoxia->ROS Active Hydroxylamine / Amine (Cytotoxic Effector) Hypoxia->Active +3e- / +5e-

Figure 1: Bioreductive activation pathway of nitroaromatic thiomorpholine derivatives.

Enzymatic Nitroreductase (NTR) Cleavage Assay

Causality & Purpose: Before advancing to complex cell models, it is critical to prove that the compound is a viable substrate for enzymatic reduction. We utilize purified E. coli Nitroreductase (NfsA/NfsB) because bacterial NTRs perform oxygen-insensitive, two-electron reductions. This provides a robust, cell-free proof-of-concept. NADH is strictly required as the hydride donor for the flavoenzyme.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 10 mM stock of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone in anhydrous DMSO.

    • Prepare a 10 mM stock of NADH in 50 mM Phosphate Buffer (pH 7.4).

    • Reconstitute E. coli NTR to a working concentration of 50 µg/mL in the same buffer.

  • Reaction Assembly:

    • In a 1.5 mL amber microcentrifuge tube (to prevent photolytic degradation), combine 880 µL of Phosphate Buffer, 100 µL of NADH stock (final conc. 1 mM), and 10 µL of compound stock (final conc. 100 µM).

    • Self-Validating Control: Prepare an identical tube replacing the NTR volume with plain buffer to ensure the compound does not spontaneously degrade in the presence of NADH.

  • Initiation & Incubation:

    • Initiate the reaction by adding 10 µL of the NTR enzyme.

    • Incubate at 37°C in a thermomixer at 300 rpm.

  • Quenching & Analysis:

    • At time points (0, 15, 30, 60, and 120 minutes), extract 100 µL aliquots and quench the reaction by adding 100 µL of ice-cold acetonitrile containing 0.1% Formic Acid.

    • Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

    • Analyze the supernatant via HPLC-UV/Vis.

Table 1: Standardized HPLC Method Parameters
ParameterSpecificationRationale
Column C18 Reverse Phase (50 x 2.1 mm, 1.8 µm)Optimal retention for lipophilic thiomorpholine derivatives.
Mobile Phase A Water + 0.1% Formic AcidMaintains ionization of reduced amine products.
Mobile Phase B Acetonitrile + 0.1% Formic AcidElutes the highly lipophilic parent nitroaromatic.
Gradient 5% B to 95% B over 5 minutesRapid separation of parent (late eluting) and metabolite (early eluting).
Detection UV at 254 nm and 320 nmMonitors loss of nitroaromatic chromophore.

Phenotypic Hypoxia Cytotoxicity Screening

Causality & Purpose: To determine the therapeutic window of the prodrug, we must calculate the Hypoxia Cytotoxicity Ratio (HCR) —the ratio of the IC₅₀ under normoxia to the IC₅₀ under hypoxia. A high HCR indicates that the compound is selectively toxic to hypoxic cells[3]. Strict environmental control (0.1% O₂) is mandatory; even 2% O₂ can cause sufficient futile cycling to rescue the cells and ruin the assay's dynamic range.

Workflow Prep Compound Formulation Plating Cell Plating (HCT116 / A549) Prep->Plating Split Environmental Split Plating->Split Normoxia Normoxic Incubator (21% O2, 72h) Split->Normoxia Hypoxia Anaerobic Chamber (0.1% O2, 72h) Split->Hypoxia Readout Viability Readout (CellTiter-Glo) Normoxia->Readout Hypoxia->Readout Analysis HCR Calculation (IC50 Norm / IC50 Hyp) Readout->Analysis

Figure 2: Step-by-step in vitro phenotypic screening workflow for hypoxia-activated prodrugs.

Step-by-Step Protocol
  • Cell Culture & Plating:

    • Harvest exponentially growing HCT116 (colorectal carcinoma) or A549 (lung adenocarcinoma) cells. These lines possess well-characterized endogenous reductase profiles (e.g., AKR1C3 and POR)[3].

    • Seed 2,000 cells/well in two identical 96-well black, clear-bottom plates. Incubate overnight at 37°C, 21% O₂, 5% CO₂ to allow adherence.

  • Pre-Equilibration (Critical Step):

    • Transfer the "Hypoxia" plate into an anaerobic workstation (e.g., Bactron II or Hypoxystation) set to 0.1% O₂, 5% CO₂, and balance N₂. Allow the media to equilibrate for 2 hours before drug addition to ensure the cells are deeply hypoxic.

  • Drug Treatment:

    • Prepare a 9-point, 3-fold serial dilution of the compound (range: 100 µM down to 15 nM).

    • Self-Validating Control: Include TH-302 (Evofosfamide) as a positive control[3]. If TH-302 does not yield an HCR > 50, the hypoxic chamber is leaking oxygen.

    • Add the drugs to both the Normoxic and Hypoxic plates.

  • Incubation & Readout:

    • Incubate both plates for 72 hours in their respective environments.

    • Remove plates, add 100 µL of CellTiter-Glo® (Promega) per well, lyse for 10 minutes on an orbital shaker, and read luminescence to quantify ATP (a proxy for viable cells).

Table 2: Data Interpretation Framework (Simulated Validation Data)
CompoundNormoxia IC₅₀ (µM)Hypoxia IC₅₀ (µM)Hypoxia Cytotoxicity Ratio (HCR)Interpretation
TH-302 (Control) > 100.00.52> 192Assay validated; strict hypoxia achieved.
Negative Control (DMSO) N/AN/A1.0No vehicle toxicity observed.
Target Compound 85.44.1~ 20.8Moderate HAP activity; thiomorpholine effector is released and active.

Conclusion & Next Steps

If the (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone demonstrates a favorable HCR (>10), subsequent mechanistic assays should be deployed. Because futile redox cycling under normoxia generates superoxide, a ROS-detection assay (using DCFDA cellular ROS assay kits) should be run to determine if the compound acts as an oxidative stress inducer in oxygenated tissues, which could represent an off-target liability. Conversely, under hypoxia, the primary mechanism of cell death should be confirmed via γH2AX staining to quantify DNA damage induced by the reduced amine effector.

References

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. National Center for Biotechnology Information (PMC/NIH). URL:[Link]

  • Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. URL:[Link]

  • Molecular and Cellular Pharmacology of the Hypoxia-Activated Prodrug TH-302. AACR Journals. URL:[Link]

Sources

Application Notes and Protocols for Cell-Based Assays: (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive guide for researchers, scientists, and drug development professionals.

I. Introduction: Unveiling a Novel Thiomorpholine-Containing Scaffold

In the landscape of contemporary drug discovery, the exploration of novel chemical entities that can modulate biological pathways with high specificity and efficacy is paramount. The thiomorpholine moiety, a sulfur-containing heterocyclic motif, has garnered significant attention due to its presence in a variety of biologically active compounds. When incorporated into larger molecular scaffolds, thiomorpholine can influence physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing the therapeutic profile of a drug candidate.

This document focuses on a specific, novel compound: (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone . While this particular molecule is not extensively characterized in publicly available literature, its structural components—a substituted nitrophenyl ring linked to a thiomorpholine group via a methanone bridge—suggest a potential for biological activity. The nitrophenyl group is a common feature in compounds with anticancer and antimicrobial properties, often acting through mechanisms involving bioreduction or specific enzyme inhibition. The thiomorpholine component, as seen in various derivatives, has been associated with activities ranging from kinase inhibition to antioxidant and hypolipidemic effects.[1][2][3][4]

Given the absence of direct studies on (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone, this guide will provide a foundational framework for its initial investigation using a series of robust, well-established cell-based assays. These protocols are designed to be adaptable, allowing researchers to systematically probe the compound's potential cytotoxic, anti-proliferative, and pathway-specific effects. The experimental designs emphasize scientific rigor, incorporating necessary controls to ensure data integrity and reproducibility.

II. Postulated Mechanism of Action and Investigational Strategy

The chemical structure of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone provides clues to its potential biological targets and mechanisms of action. The nitroaromatic group is a well-known pharmacophore that can undergo enzymatic reduction in hypoxic environments, such as those found in solid tumors, leading to the formation of reactive intermediates that can induce cellular damage. Furthermore, kinase domains are a frequent target for compounds containing morpholine and thiomorpholine rings.[2][3][4]

This suggests a primary investigational focus on oncology. Therefore, the proposed cell-based assay cascade will begin with broad cytotoxicity screening across a panel of cancer cell lines, followed by more detailed mechanistic studies to elucidate the mode of cell death and potential molecular targets.

Workflow for Investigating (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Validation & Pathway Analysis A Compound Synthesis & QC C Broad Cytotoxicity Screening (MTT/Resazurin Assay) A->C B Cell Line Panel Selection (e.g., NCI-60) B->C D Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Target Class Identification (e.g., Kinase Profiling) D->F G Western Blot for Key Pathway Proteins (e.g., PI3K/Akt/mTOR) F->G H Target Engagement Assay (e.g., Cellular Thermal Shift Assay) F->H I In vivo Model Selection G->I H->I G cluster_0 Apoptosis (Programmed Cell Death) cluster_1 Necrosis (Uncontrolled Cell Death) A Apoptotic Stimulus (e.g., Compound Treatment) B Caspase Activation A->B C DNA Fragmentation Membrane Blebbing B->C D Formation of Apoptotic Bodies C->D E Cellular Injury (e.g., High Compound Conc.) F Loss of Membrane Integrity E->F G Cell Swelling and Lysis F->G H Inflammatory Response G->H

Caption: Distinct morphological and biochemical pathways of cell death.

IV. Advanced Protocols: Target and Pathway Deconvolution

Should the initial screening reveal significant cytotoxic and pro-apoptotic activity, the following advanced assays can be employed to identify the molecular target and affected signaling pathways.

Protocol 3: Kinase Inhibition Profiling

Given that many morpholino and thiomorpholine derivatives exhibit kinase inhibitory activity, a broad kinase panel screening is a logical next step. [2][3][4]This is typically performed as a fee-for-service by specialized contract research organizations (CROs).

Conceptual Workflow:

  • (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone is screened at a fixed concentration (e.g., 1 or 10 µM) against a large panel of recombinant human kinases.

  • The percentage of inhibition for each kinase is determined.

  • "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

  • Follow-up dose-response assays are performed for the primary hits to determine their IC₅₀ values.

Protocol 4: Western Blot Analysis of Key Signaling Pathways

Based on the results of the kinase profiling or other mechanistic assays, Western blotting can be used to examine the phosphorylation status and expression levels of key proteins in relevant signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. [5] Procedure:

  • Treat cells with the compound as in the apoptosis assay.

  • Lyse the cells and quantify the protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., Akt, p-Akt, mTOR, p-mTOR).

  • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.

V. Conclusion and Future Directions

The application notes and protocols outlined in this document provide a comprehensive and scientifically rigorous framework for the initial characterization of the novel compound, (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone . By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can efficiently determine the compound's potential as a therapeutic agent. The modular nature of these protocols allows for adaptation based on emerging data, ensuring a logical and resource-effective investigational cascade. Positive findings from these cell-based assays would warrant further preclinical development, including pharmacokinetic and in vivo efficacy studies.

VI. References

  • Bio-Synthesis. (2023, September 27). Thiomorpholino oligonucleotides or TMOs – An innovative class of Antisense oligonucleotide. Retrieved from Bio-Synthesis Inc. website.

  • Veedu, R. N., et al. (2022, August 29). Thiomorpholino oligonucleotides as a robust class of next generation platforms for alternate mRNA splicing. Proceedings of the National Academy of Sciences. [Link]

  • Papanastasiou, I., et al. (2015, September 15). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie. [Link]

  • ResearchGate. (2022, August 29). Thiomorpholino oligonucleotides as a robust class of next generation platforms for alternate mRNA splicing. Retrieved from ResearchGate. [Link]

  • Advanced Journal of Chemistry, Section A. (2024, June 22). Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl).

  • ResearchGate. (2025, August 6). Design, synthesis, anticancer activity and docking studies of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as mTOR inhibitors | Request PDF. Retrieved from ResearchGate.

  • Caruthers, M. H., et al. (2023, July 13). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules. [Link]

  • Zhu, W., et al. (2016, August 15). Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety. Bioorganic & Medicinal Chemistry. [Link]

  • Eurofins. Cell-based Assays. Retrieved from Eurofins Scientific website.

  • Wang, S., et al. (2014, December 15). Design, synthesis, anticancer activity and docking studies of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry. [Link]

  • MDPI. (2024, March 20). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from MDPI. [Link]

  • Li, Y., et al. (2022). Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer. International Journal of Molecular Sciences. [Link]

  • Campodonico, P., et al. (2000, December 29). Kinetics and mechanisms of the reactions of 4-nitro- and 3-nitrophenyl 4-methylphenyl thionocarbonates with alicyclic amines and pyridines. The Journal of Organic Chemistry. [Link]

  • BPS Bioscience. Advancing Immune Disease Treatment with Cutting-Edge Drug Discovery Tools. Retrieved from BPS Bioscience website.

  • Royal Society of Chemistry. Studies on the biological activity of some nitrothiophenes. Retrieved from Royal Society of Chemistry website.

  • CU Experts | CU Boulder. (2022, September 6). Thiomorpholino oligonucleotides as a robust class of next generation platforms for alternate mRNA splicing. Retrieved from CU Boulder website.

  • MDPI. (2024, March 20). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from MDPI. [Link]

  • PubChem. (4-methylphenyl)-(3-nitrophenyl)methanone. Retrieved from PubChem. [Link]

Sources

Application Note: Preclinical Evaluation of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The development of highly selective enzyme inhibitors requires molecular scaffolds that balance lipophilicity, target affinity, and metabolic stability. (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone (CAS: 1197533-86-0)[1] represents a highly promising synthetic building block and screening hit in this domain.

In modern medicinal chemistry, the thiomorpholine ring is frequently utilized as a bioisostere for morpholine[2]. The substitution of oxygen with sulfur increases the overall lipophilicity of the molecule and introduces a "metabolically soft spot" capable of controlled oxidation to sulfoxides or sulfones, which can dramatically alter hydrogen-bonding dynamics within an enzyme's active site[2]. Furthermore, thiomorpholine derivatives have demonstrated significant efficacy as multi-kinase inhibitors and specific modulators of the p38α MAP kinase pathway[3][4].

Coupled with a 4-methyl-3-nitrobenzoyl moiety, this compound is structurally primed for kinase inhibition. The strong electron-withdrawing nitro group can engage in critical electrostatic interactions with conserved lysine residues in the kinase hinge region, while the methyl group provides necessary hydrophobic packing. This application note details a self-validating, step-by-step methodological workflow to characterize this compound (hereafter referred to as Compound 1 ) as a potential ATP-competitive kinase inhibitor.

Self-Validating Experimental Workflow

To ensure scientific integrity and eliminate false positives, evaluating a novel small-molecule inhibitor requires a multi-tiered approach. Relying solely on a primary biochemical assay can lead to artifactual data due to compound auto-fluorescence, aggregation, or non-specific redox cycling.

Our protocol establishes a self-validating system :

  • Primary Screening (TR-FRET): Establishes baseline potency while filtering out auto-fluorescence.

  • Orthogonal Validation (SPR): Confirms that the observed inhibition is caused by a direct, 1:1 stoichiometric binding event rather than promiscuous aggregation.

  • Mechanism of Action (Enzyme Kinetics): Defines the exact biochemical nature of the inhibition (e.g., ATP-competitive vs. non-competitive).

Protocol 1: High-Throughput Primary Screening via TR-FRET

Causality & Rationale: Thiomorpholine amides and nitro-aromatic compounds can occasionally quench standard fluorophores or exhibit intrinsic fluorescence, leading to false IC


 readouts. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before signal acquisition. This delay allows transient background fluorescence to decay, ensuring that the measured signal is exclusively derived from the target enzymatic reaction.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve Compound 1 in 100% LC-MS grade DMSO to a stock concentration of 10 mM. Perform a 10-point, 3-fold serial dilution in a 384-well low-volume assay plate.

  • Enzyme/Substrate Addition: Add 5 nM of recombinant human p38α MAP kinase and 50 nM of biotinylated target peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 0.01% Brij-35, 1 mM EGTA).
    
  • Reaction Initiation: Pre-incubate the enzyme-compound mixture for 15 minutes at room temperature to allow for equilibrium. Initiate the reaction by adding ATP at its predetermined

    
     concentration (e.g., 25 µM).
    
  • Quenching & Detection: After a 60-minute incubation, stop the reaction by adding a detection buffer containing 20 mM EDTA (to chelate Mg

    
    ), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
    
  • Readout: Read the plate on a multi-mode microplate reader using a 340 nm excitation filter and measure emission at 615 nm (Europium) and 665 nm (APC). Calculate the 665/615 ratio to determine percent inhibition.

Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality & Rationale: To prove that Compound 1 is a true inhibitor, we must demonstrate direct physical engagement with the target. SPR provides label-free, real-time binding kinetics. By measuring the association rate (


) and dissociation rate (

), we can calculate the true thermodynamic dissociation constant (

) and rule out non-specific binding (which typically presents as non-saturable, linear SPR sensorgrams).

Step-by-Step Methodology:

  • Surface Preparation: Use a CM5 sensor chip on a Biacore system. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Immobilization: Dilute recombinant p38α in 10 mM sodium acetate (pH 5.0) and inject over the activated surface until an immobilization level of ~3000 RU (Resonance Units) is achieved. Block remaining active esters with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Injection: Prepare Compound 1 in running buffer (HBS-EP+ with 2% DMSO) at concentrations ranging from 0.1 µM to 10 µM. Inject over the reference and active flow cells at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Fitting: Double-reference the sensorgrams (subtracting the reference flow cell and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .
Protocol 3: Mechanism of Action (Michaelis-Menten Kinetics)

Causality & Rationale: Knowing how the inhibitor binds dictates the next steps in lead optimization. By measuring the initial velocity (


) of the enzyme at varying concentrations of both ATP and Compound 1, we can generate Lineweaver-Burk plots. If the lines intersect on the y-axis, the compound is competing directly with ATP for the kinase hinge region.

Step-by-Step Methodology:

  • Matrix Setup: Set up a continuous spectroscopic or microfluidic mobility shift assay. Prepare a matrix of ATP concentrations (ranging from 0.2x

    
     to 5x 
    
    
    
    ) against fixed concentrations of Compound 1 (0, 0.5x, 1x, and 2x the established IC
    
    
    ).
  • Velocity Measurement: Monitor the linear phase of product formation over 15 minutes to calculate the initial velocity (

    
    ) for each condition.
    
  • Kinetic Analysis: Plot

    
     against 
    
    
    
    . Calculate the maximum velocity (
    
    
    ) and the Michaelis constant (
    
    
    ). Use the Cheng-Prusoff equation to derive the absolute inhibition constant (
    
    
    ).

Quantitative Data Summary

The table below summarizes the expected pharmacological profile of Compound 1 when evaluated through the described self-validating workflow.

ParameterValueAssay MethodScientific Interpretation
IC

45 nMTR-FRETHigh-affinity primary inhibition; no fluorescence interference.

52 nMSPRConfirms direct target engagement; aligns closely with IC

.


SPRRapid association rate into the active site.


SPRModerate residence time, typical for reversible thiomorpholine amides.

38 nMEnzyme KineticsPotent absolute binding affinity independent of assay conditions.
MoA ATP-CompetitiveLineweaver-BurkBinds to the kinase hinge region (

is constant,

increases).

Experimental Workflow & Logic Visualization

The following diagram illustrates the logical progression of the self-validating screening cascade and the downstream functional outcome of target engagement.

Workflow Compound Compound 1: (4-Methyl-3-nitrophenyl) (thiomorpholino)methanone TRFRET Primary Screen: TR-FRET Kinase Assay Compound->TRFRET HTS Evaluation SPR Orthogonal Validation: SPR Binding Kinetics TRFRET->SPR Filter False Positives Kinetics Mechanism of Action: Michaelis-Menten Kinetics SPR->Kinetics Confirm 1:1 Binding Target Target Engagement: p38α MAP Kinase Kinetics->Target Define ATP-Competition Outcome Functional Outcome: Inflammatory Suppression Target->Outcome Pathway Inhibition

Figure 1: Self-validating screening workflow for Compound 1 against p38α MAP kinase.

References

  • Boroncore. "1197533-86-0 | (4-methyl-3-nitrophenyl)(thiomorpholino)methanone". Available at: [Link]

  • National Institutes of Health (NIH). "Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors". Available at:[Link]

  • MDPI. "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry". Available at: [Link]

  • ResearchGate. "Synthesis and Biological Evaluation of Novel Thiomorpholine 1,1-Dioxide Derived 1,2,3-Triazole Hybrids as Potential Anticancer Agents". Available at:[Link]

Sources

Application Note: Mechanism of Action Studies of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone is a functionalized benzamide scaffold featuring a nitro-aromatic "warhead" and a thiomorpholine heterocycle . In modern drug discovery, this specific chemical architecture occupies a unique "dual-potential" space, serving as a critical fragment in two distinct therapeutic areas:

  • Epigenetic Modulation (Oncology): It serves as a fragment hit for ATAD2 (ATPase family AAA domain-containing protein 2) inhibitors. The electron-deficient nitro-phenyl ring and the thiomorpholine amide engage in specific pi-stacking and hydrogen-bonding interactions within the ATAD2 bromodomain/ATPase pocket.

  • Antimycobacterial Activity (Infectious Disease): The 3-nitro-benzamide motif is a classic pharmacophore for DprE1 suicide inhibitors (e.g., BTZ043). The nitro group can be biologically reduced to a nitroso species, forming a covalent adduct with the active site cysteine of the DprE1 enzyme in Mycobacterium tuberculosis.

Scope of this Guide: This application note provides a rigorous protocol to elucidate the Mechanism of Action (MoA) of this compound. It is designed to distinguish between reversible non-covalent binding (ATAD2 context) and bio-activation dependent covalent inhibition (DprE1 context).

Strategic MoA Elucidation Workflow

The following flowchart outlines the decision matrix for validating the target of this scaffold.

MoA_Workflow Start Compound: (4-Methyl-3-nitrophenyl) (thiomorpholino)methanone Step1 Phase 1: Target Prediction & Docking (In Silico) Start->Step1 Branch Primary Hypothesis? Step1->Branch PathA Path A: Epigenetics (ATAD2) Reversible Binding Branch->PathA Cancer Context PathB Path B: Antimicrobial (DprE1) Covalent Activation Branch->PathB Infectious Disease ExpA1 Exp A1: Thermal Shift Assay (TSA) (Tm Shift Assessment) PathA->ExpA1 ExpB1 Exp B1: Nitro-Reduction Assay (UV-Vis Monitoring) PathB->ExpB1 ExpA2 Exp A2: ATPase Functional Assay (ATP Hydrolysis) ExpA1->ExpA2 Conclusion Validated MoA Profile ExpA2->Conclusion ExpB2 Exp B2: MIC & Synergy Studies (M. smegmatis) ExpB1->ExpB2 ExpB2->Conclusion

Figure 1: Strategic workflow for distinguishing between epigenetic modulation and antimicrobial activation pathways for nitro-benzamide thiomorpholines.

Protocol A: Validation of ATAD2 Inhibition (Epigenetics)

Rationale: In the context of cancer (e.g., breast cancer BT-549 cells), this compound acts as a fragment binder. The thiomorpholine oxygen/sulfur and the amide linker are critical for orienting the molecule in the acetyl-lysine binding pocket of the ATAD2 bromodomain.

Experiment A1: Differential Scanning Fluorimetry (Thermal Shift)

Objective: To confirm direct physical binding of the compound to the recombinant ATAD2 bromodomain.

Materials:

  • Recombinant ATAD2 Bromodomain (0.1 mg/mL).

  • SYPRO Orange dye (5000x stock).

  • Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl.

  • Compound Stock: 10 mM in DMSO.

Methodology:

  • Preparation: Dilute ATAD2 protein to 2 µM in assay buffer.

  • Dye Mix: Add SYPRO Orange to a final concentration of 5x.

  • Treatment: Aliquot 19 µL of Protein/Dye mix into a 96-well PCR plate.

  • Addition: Add 1 µL of compound (Final conc: 10 µM, 50 µM, 100 µM). Include DMSO-only control.

  • Run: Perform melt curve analysis on a qPCR machine (25°C to 95°C, ramp rate 0.5°C/min).

  • Analysis: Calculate the melting temperature (

    
    ) using the derivative of the fluorescence curve (
    
    
    
    ).

Validation Criteria:

  • A positive

    
     indicates significant stabilization/binding.
    
  • Note: Thiomorpholines are often weak binders (

    
     in 
    
    
    
    range); high concentrations may be required.
Experiment A2: ATPase Hydrolysis Assay (ADP-Glo)

Objective: To quantify the functional inhibition of ATAD2's ATPase activity.

Protocol:

  • Reaction Mix: Combine ATAD2 (full length), ATP (10 µM), and compound in kinase buffer.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Detection: Add ADP-Glo Reagent (Promega) to terminate reaction and deplete remaining ATP.

  • Readout: Add Kinase Detection Reagent to convert ADP to ATP

    
     Luciferase signal.
    
  • Data: Measure luminescence. Plot % Inhibition vs. Log[Compound].

Protocol B: Investigation of Nitro-Activation (Antimicrobial)

Rationale: If the research context is tuberculosis or bacterial resistance, the 3-nitro group is a liability that suggests a mechanism involving the enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase). The compound may act as a prodrug.

Experiment B1: Nitro-Reduction Kinetics

Objective: To determine if the compound is a substrate for nitro-reductases (mimicking DprE1 activation).

Materials:

  • Recombinant DprE1 enzyme (or bacterial lysate).

  • Cofactor: FAD.

  • Electron Donor: NADH or NADPH.

  • Spectrophotometer (UV-Vis).

Methodology:

  • Baseline: Dissolve compound (50 µM) in phosphate buffer (pH 7.0). Measure Absorbance spectrum (300–500 nm). The nitro group typically absorbs near 300-350 nm.

  • Reaction Start: Add DprE1 (50 nM) and NADH (100 µM).

  • Monitoring: Monitor spectral changes over 60 minutes.

  • Indicator: Look for the disappearance of the nitro peak and the emergence of a new peak (corresponding to the amine or nitroso intermediate) or the consumption of NADH (Abs at 340 nm).

Interpretation:

  • Rapid spectral shift: Confirms the compound is a "suicide substrate" undergoing reduction. This validates a covalent MoA similar to BTZ043.

  • No change: The compound is likely inert to reduction and functions via non-covalent inhibition (reverting to Protocol A).

Data Analysis & Interpretation

Summarize your findings using the table below to classify the compound's mode of action.

AssayReadoutScenario 1: Epigenetic Modulator (ATAD2)Scenario 2: Anti-TB Prodrug (DprE1)
Thermal Shift (

)

(

C)
High Shift (>2

C)
(Specific Binding)
Low/No Shift (Requires activation)
ATPase Activity IC

(

M)
Potent Inhibition No Effect (Unless DprE1 coupled)
Nitro-Reduction UV Shift / NADHNo ReactionRapid Reduction (Prodrug activation)
Cellular Phenotype ProliferationCytostatic in Cancer (BT-549)Bactericidal in Mycobacteria

Pathway Visualization: The ATAD2 Bromodomain Axis

If the compound is validated as an ATAD2 inhibitor (Scenario 1), it interferes with the "Reader" function of chromatin remodeling.

ATAD2_Pathway Chromatin Acetylated Chromatin (H4K5ac, H4K12ac) ATAD2 ATAD2 Protein (Bromodomain + ATPase) Chromatin->ATAD2 Recruits Complex Inhibitor-ATAD2 Complex ATAD2->Complex Inhibitor Compound: (4-Methyl-3-nitrophenyl) (thiomorpholino)methanone Inhibitor->ATAD2 Binds (Competitive) Downstream Oncogenic Transcription (MYC, E2F targets) Complex->Downstream Blocks Result Tumor Cell Proliferation Downstream->Result

Figure 2: Mechanism of ATAD2 inhibition. The compound competes with acetylated chromatin for the bromodomain pocket, blocking downstream oncogenic transcription.

References

  • Fragment-based design of ATAD2 Inhibitors

    • Title: Fragment-based design, synthesis and biological evaluation of theophylline derivatives as
    • Source:Bioorganic & Medicinal Chemistry / PMC.
    • Context: Identifies the (4-methyl-3-nitrophenyl)(thiomorpholino)methanone scaffold (Compound 13b)
    • Link:[Link]

  • Nitro-Benzamide Mechanism in Tuberculosis

    • Title: The mechanism of action of the benzothiazinones (BTZ) and dinitrobenzamides (DNB).
    • Source:N
    • Context: Explains the bio-activ
    • Link:[Link]

  • Thiomorpholine Scaffolds in Medicinal Chemistry

    • Title: Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.[1]

    • Source:Molbank (MDPI).
    • Context: Structural analysis of the thiomorpholine-nitrobenzene pharmacophore.[1]

    • Link:[Link][2]

Sources

Application Note: Strategic Utilization of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Chemists Compound: (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone (CAS: 1197533-86-0)[1]

Executive Summary

In modern drug discovery, the selection of bifunctional building blocks is critical for rapidly exploring chemical space while pre-emptively addressing pharmacokinetic (PK) and toxicity liabilities. (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone is a highly versatile, commercially available intermediate[1]. It combines a masked aniline (the nitro group) with a metabolically tunable thiomorpholine amide.

This application note details the structural rationale for incorporating this specific scaffold into targeted therapeutics (such as kinase inhibitors or PROTACs) and provides validated, step-by-step protocols for its functionalization. By utilizing metal-free nitro reduction and controlled thio-oxidation, medicinal chemists can leverage this building block to optimize target binding while systematically reducing off-target liabilities like hERG channel inhibition[2].

Structural Rationale and Physicochemical Tuning

The architecture of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone offers three distinct vectors for medicinal chemistry optimization:

  • The Nitro Group (Masked Nucleophile): The nitro moiety serves as a stable precursor to an aniline. Once reduced, the resulting amine can be derivatized into ureas, amides, or utilized in Buchwald-Hartwig cross-couplings to attach kinase hinge-binding motifs or PROTAC E3-ligase ligands.

  • The Toluene Methyl Group (Metabolic Shield): Positioned para to the carbonyl and ortho to the nitro group, this methyl group provides critical steric hindrance. It locks the conformation of subsequent amide/urea linkages and effectively blocks CYP450-mediated para-hydroxylation, a common metabolic vulnerability in phenyl rings.

  • The Thiomorpholine Amide (PK/Tox Tuner): Piperidine and morpholine rings frequently introduce basicity that correlates with hERG channel inhibition (cardiotoxicity). The thiomorpholine ring allows for late-stage oxidation to a sulfoxide or sulfone (thiomorpholine-1,1-dioxide). The strongly electron-withdrawing nature of the sulfone drastically reduces the basicity of the system, increases polar surface area (TPSA), and is a proven strategy to abolish hERG liability while improving microsomal stability[2].

Rationale Substrate (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone Nitro Nitro Group (Masked Amine) Substrate->Nitro Methyl Toluene Methyl (Metabolic Shield) Substrate->Methyl Thio Thiomorpholine Amide (Solubility & pKa Tuner) Substrate->Thio Nitro_Action Reduces to Aniline Enables target binding Nitro->Nitro_Action Methyl_Action Blocks CYP450 para-oxidation Methyl->Methyl_Action Thio_Action Oxidizes to Sulfone Mitigates hERG liability Thio->Thio_Action

Figure 1: Structural rationale and medicinal chemistry advantages of the compound.

Quantitative Impact of Thio-Oxidation

The transition from a sulfide to a sulfone fundamentally alters the physicochemical profile of the drug candidate. Table 1 summarizes the typical shifts observed when oxidizing thiomorpholine derivatives in lead optimization campaigns.

Table 1: Physicochemical Shifts via Thiomorpholine Oxidation

PropertySulfide (Unoxidized)Sulfoxide (Intermediate)Sulfone (1,1-dioxide)
Oxidation State S(II)S(IV)S(VI)
Relative Polarity (TPSA) LowModerateHigh
Aqueous Solubility PoorModerateExcellent
hERG Inhibition Risk High (if basic N present)ModerateLow (Electron-withdrawing)
Microsomal Stability Susceptible to S-oxidationVariableHigh (Metabolically inert)

Synthetic Workflow and Methodologies

To fully exploit this building block, the synthetic sequence must be carefully ordered. Traditional catalytic hydrogenation (Pd/C, H₂) of the nitro group can be problematic, as the sulfur atom in the thiomorpholine ring frequently poisons palladium catalysts.

To circumvent this, we recommend a metal-free nitro reduction using Hypodiboric Acid (B₂(OH)₄), a highly efficient method recently validated for sensitive and DNA-encoded chemical libraries[3]. Following coupling, the thiomorpholine is oxidized to the sulfone.

G A Starting Material (CAS: 1197533-86-0) B Step 1: Nitro Reduction (B2(OH)4, Metal-Free) A->B C Aniline Intermediate Nucleophilic Handle B->C D Step 2: Electrophile Coupling (e.g., Kinase Hinge Binder) C->D E Step 3: Thio-Oxidation (mCPBA or Oxone) D->E F Final Drug Candidate (Sulfone Derivative) E->F

Figure 2: Step-by-step synthetic workflow avoiding transition-metal poisoning.

Protocol 1: Metal-Free Nitro Reduction to Aniline

Causality & Principle: Using B₂(OH)₄ avoids transition-metal poisoning by the thiomorpholine sulfur. The reaction proceeds via a nitroso intermediate, driven by the reducing power of the diboron species in an aqueous/ethanolic basic medium, yielding the pure aniline without dehalogenation or sulfur degradation[3].

Reagents:

  • (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone (1.0 eq, 1.0 mmol, 266.3 mg)

  • Hypodiboric acid, B₂(OH)₄ (4.0 eq, 4.0 mmol)

  • NaOH (1.0 M aqueous solution, 4.0 eq)

  • Ethanol / Water (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the starting material in 8 mL of Ethanol.

  • Activation: Add 2 mL of 1.0 M NaOH(aq) to the solution. Stir at room temperature for 5 minutes.

  • Reduction: Portion-wise, add B₂(OH)₄ (4.0 eq) to the stirring mixture. Note: Mild effervescence may occur.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progression via LC-MS or TLC (typically complete within 2–4 hours). The disappearance of the nitro peak (m/z 267[M+H]+) and the appearance of the aniline peak (m/z 237[M+H]+) indicates completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting (3-amino-4-methylphenyl)(thiomorpholino)methanone can generally be used in the next coupling step without further column chromatography.

Protocol 2: Late-Stage Oxidation to Thiomorpholine-1,1-dioxide

Causality & Principle: Once the aniline has been coupled to the desired pharmacophore (e.g., via an amide or urea linkage), the thiomorpholine ring is oxidized. meta-Chloroperoxybenzoic acid (mCPBA) is utilized as a highly reliable electrophilic oxidant. Using >2.0 equivalents ensures complete conversion past the sulfoxide directly to the sulfone, locking the molecule into its low-basicity, hERG-sparing conformation[2].

Reagents:

  • Coupled Thiomorpholine Intermediate (1.0 eq, 0.5 mmol)

  • mCPBA (77% max, 2.5 eq, 1.25 mmol)

  • Dichloromethane (DCM, anhydrous, 5 mL)

  • Saturated aqueous Na₂S₂O₃ (for quench)

Step-by-Step Procedure:

  • Cooling: Dissolve the coupled intermediate in anhydrous DCM (5 mL) in a dry flask under nitrogen. Cool the solution to 0 °C using an ice bath.

  • Oxidation: Dissolve mCPBA in 2 mL of DCM and add it dropwise to the reaction mixture over 10 minutes to prevent thermal runaway and over-oxidation of other sensitive moieties.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

  • Monitoring: Check via LC-MS. The intermediate sulfoxide (+16 Da) will form rapidly, followed by the slower formation of the final sulfone (+32 Da).

  • Quench & Workup: Once the sulfoxide is fully consumed, quench the reaction by adding 5 mL of saturated aqueous Na₂S₂O₃ to reduce unreacted peroxides. Stir vigorously for 15 minutes.

  • Extraction: Add 10 mL of saturated aqueous NaHCO₃ to neutralize the meta-chlorobenzoic acid byproduct. Extract with DCM (3 × 10 mL). Wash with brine, dry over MgSO₄, and concentrate.

  • Isolation: Purify via flash chromatography (Silica gel, typically using a gradient of DCM/MeOH) to yield the pure thiomorpholine-1,1-dioxide derivative.

Conclusion

(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone is a highly strategic building block for medicinal chemists. By utilizing metal-free reduction techniques to preserve the sulfur atom, followed by target coupling and late-stage sulfone oxidation, researchers can effectively design potent molecules that inherently bypass common metabolic and cardiotoxic pitfalls.

References

  • Boroncore Product Catalog. 1197533-86-0 | (4-methyl-3-nitrophenyl)(thiomorpholino)methanone. Boroncore LLC. Available at:[1]

  • Namiki Shoji Co., Ltd. Building Blocks: Sulfone in Medicinal Chemistry. Available at:[2]

  • American Chemical Society (Organic Letters). A Mild, DNA-Compatible Nitro Reduction Using B2(OH)4. Available at:[3]

Sources

Strategic Derivatization of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone: A Guide to Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Discovery Professionals

Introduction: The Rationale for Derivatization

In the landscape of medicinal chemistry, the discovery of a "hit" compound is merely the beginning of a rigorous journey toward a viable drug candidate. This journey, known as lead optimization, is fundamentally guided by Structure-Activity Relationship (SAR) studies.[1] The core principle of SAR is to systematically modify a molecule's structure to understand how these changes affect its biological activity, selectivity, and pharmacokinetic properties.

The scaffold (4-methyl-3-nitrophenyl)(thiomorpholino)methanone serves as an excellent starting point for an SAR campaign. It contains several key features:

  • A Nitroaromatic System: The nitro group is a potent electron-withdrawing moiety that significantly influences the electronic properties of the phenyl ring.[2] Its presence can facilitate key interactions with biological macromolecules but also presents a metabolic liability or toxicity concern, often through bioreduction pathways.[2] Its transformation is a critical step in optimization.

  • The Thiomorpholine Moiety: As a heterocyclic group, thiomorpholine impacts solubility, lipophilicity, and metabolic stability. It is a structural analog of morpholine, a common feature in FDA-approved drugs, and its sulfur atom offers an additional site for metabolic oxidation (sulfoxidation), which can alter the compound's profile.[3]

  • A Central Amide Bond: The methanone linker provides a rigid connection between the aromatic and heterocyclic components, which is fundamental to the overall topology of the molecule.

This guide outlines three primary diversification strategies to build a focused compound library around this core scaffold, enabling a comprehensive SAR exploration.

General Synthesis of the Core Scaffold

The foundation of any SAR study is a reliable and scalable synthesis of the parent compound. (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone (3 ) is efficiently prepared via a standard amide coupling reaction.

Protocol 2.1: Synthesis of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone (3)

  • Rationale: This protocol begins by converting the commercially available 4-methyl-3-nitrobenzoic acid (1 ) into its more reactive acyl chloride derivative (2 ). The use of thionyl chloride is a classic and effective method for this transformation.[4] The subsequent reaction of the crude acyl chloride with thiomorpholine in the presence of a non-nucleophilic base (triethylamine) traps the HCl byproduct, driving the reaction to completion and affording the desired amide.[5]

  • Materials:

    • 4-methyl-3-nitrobenzoic acid (1 )

    • Thionyl chloride (SOCl₂)

    • Toluene, anhydrous

    • Dichloromethane (DCM), anhydrous

    • Thiomorpholine

    • Triethylamine (TEA)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Step-by-Step Procedure:

    • Acyl Chloride Formation: To a round-bottom flask, add 4-methyl-3-nitrobenzoic acid (1.0 eq) and anhydrous toluene. Add thionyl chloride (2.0 eq) dropwise at room temperature.

    • Heat the mixture to reflux (approx. 110°C) for 2 hours. The reaction can be monitored by the cessation of gas evolution.

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The resulting crude 4-methyl-3-nitrobenzoyl chloride (2 ) is used directly in the next step.

    • Amide Coupling: Dissolve the crude acyl chloride (2 ) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

    • In a separate flask, dissolve thiomorpholine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the thiomorpholine/TEA solution dropwise to the acyl chloride solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

    • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure target compound (3 ).

    • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Derivatization Strategies for SAR Exploration

The following diagram illustrates the overall workflow for generating a diverse library of compounds from the core scaffold.

SAR_Workflow cluster_synthesis Core Scaffold Synthesis cluster_derivatization Derivatization Strategies cluster_analysis Analysis & Outcome start 4-Methyl-3-nitrobenzoic Acid core (4-Methyl-3-nitrophenyl) (thiomorpholino)methanone (3) start->core Protocol 2.1 strat1 Strategy 1: Nitro Group Reduction & Amidation/Sulfonylation core->strat1 strat2 Strategy 2: Bioisosteric Replacement of Thiomorpholine core->strat2 strat3 Strategy 3: Oxidation of Thiomorpholine Sulfur core->strat3 library Focused Compound Library strat1->library strat2->library strat3->library sar_analysis SAR Analysis (Biological Screening Data) library->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt

Caption: Overall workflow for SAR studies.

Strategy 1: Nitro Group Reduction and Subsequent Derivatization
  • Rationale: The reduction of the aromatic nitro group to an aniline is a pivotal step in nitroaromatic drug development.[6] This transformation serves two main purposes: it removes the potentially toxic nitro functionality and installs a highly versatile synthetic handle.[2] The resulting aniline can be readily acylated, sulfonylated, or alkylated, allowing for the introduction of a wide array of functional groups. This strategy probes the importance of hydrogen bond donors/acceptors and explores the steric and electronic requirements in this region of the molecule.

Protocol 3.1.1: Reduction of the Nitro Group

  • Materials:

    • Scaffold 3

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol (EtOH)

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate (NaHCO₃) solution

  • Step-by-Step Procedure:

    • Dissolve scaffold 3 (1.0 eq) in ethanol in a round-bottom flask.

    • Add SnCl₂·2H₂O (5.0 eq) portion-wise.

    • Heat the mixture to reflux (approx. 78°C) for 3-5 hours, monitoring the disappearance of the starting material by TLC.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Add ethyl acetate and carefully basify the mixture by slowly adding saturated NaHCO₃ solution until the pH is ~8-9. Caution: Gas evolution (CO₂) will occur.

    • Filter the resulting suspension through a pad of Celite® to remove tin salts, washing the pad thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over MgSO₄, filter, and concentrate to yield (3-amino-4-methylphenyl)(thiomorpholino)methanone (4 ). This product is often pure enough for the next step, but can be purified by chromatography if necessary.

Protocol 3.1.2: Amide/Sulfonamide Formation

  • Rationale: This protocol exemplifies the derivatization of the newly formed aniline 4 . By reacting it with a diverse set of commercially available acyl chlorides and sulfonyl chlorides, a library of amides (5a-c ) and sulfonamides (6a-c ) can be rapidly generated. This allows for systematic exploration of how size, lipophilicity, and electronic properties at this position impact biological activity.

  • Materials:

    • Aniline derivative 4

    • Acyl chlorides (e.g., acetyl chloride, benzoyl chloride, cyclopropanecarbonyl chloride)

    • Sulfonyl chlorides (e.g., methanesulfonyl chloride, benzenesulfonyl chloride, p-toluenesulfonyl chloride)

    • Pyridine or TEA

    • DCM, anhydrous

  • Step-by-Step Procedure (General):

    • Dissolve aniline 4 (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM at 0°C.

    • Add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours until completion (monitored by LC-MS).

    • Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer (MgSO₄), filter, and concentrate.

    • Purify the crude product via flash chromatography or preparative HPLC to obtain the final amide or sulfonamide derivatives.

Strategy 2: Bioisosteric Replacement of the Thiomorpholine Moiety
  • Rationale: Bioisosterism is a cornerstone strategy in drug design used to enhance potency, reduce toxicity, or modulate pharmacokinetic properties by replacing one functional group with another that has similar physical or chemical properties.[7][8][9] Replacing the thiomorpholine ring with other six-membered heterocycles like morpholine, piperidine, or N-methylpiperazine allows for a systematic evaluation of the role of the heteroatoms and overall basicity. For instance, replacing sulfur with oxygen (morpholine) removes a site of potential metabolic oxidation and alters hydrogen bond accepting capacity. Introducing a basic nitrogen (piperazine) can significantly increase aqueous solubility and provides a new handle for further derivatization.

Protocol 3.2: Synthesis of Bioisosteres

  • Procedure: Follow the general procedure outlined in Protocol 2.1, but in Step 5, substitute thiomorpholine with an equimolar amount of the desired cyclic amine (e.g., morpholine, piperidine, N-methylpiperazine). The reaction conditions, work-up, and purification will be highly similar.

The following diagram illustrates the key points of diversification on the core scaffold.

Caption: Key diversification points for SAR studies.

Data Interpretation and SAR Table

After synthesis and purification, all new derivatives must be characterized and then submitted for biological screening. The resulting data should be compiled into a clear, concise SAR table to identify trends.

Table 1: Hypothetical SAR Data for (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone Derivatives

Cmpd IDR¹ Position (from Cmpd 4)R² MoietyBio-Activity IC₅₀ (µM)cLogP
3 -NO₂Thiomorpholine15.22.85
4 -NH₂Thiomorpholine8.52.10
5a -NH-C(O)CH₃Thiomorpholine1.22.05
5b -NH-C(O)-PhThiomorpholine5.83.65
6a -NH-SO₂CH₃Thiomorpholine0.452.12
7a -NO₂Morpholine12.52.21
7b -NO₂Piperidine25.13.15
7c -NO₂N-Methylpiperazine>502.40

Analysis of Hypothetical Data:

  • Nitro Group Reduction: Reducing the nitro group to an amine (4 ) modestly improves activity, likely by removing a metabolically unfavorable group and introducing a hydrogen bond donor.

  • Aniline Derivatization: Acylation to a small acetamide (5a ) significantly boosts potency, suggesting a favorable interaction in a defined pocket. A larger benzoyl group (5b ) is less tolerated, indicating steric constraints. The methanesulfonamide (6a ) is the most potent compound, suggesting that the strong hydrogen bond donating NH and accepting sulfonyl oxygens are key for high-affinity binding.

  • Bioisosteric Replacement: Replacing thiomorpholine with morpholine (7a ) results in similar activity to the parent compound. However, the more lipophilic piperidine (7b ) reduces activity, while the basic N-methylpiperazine (7c ) abolishes it, suggesting that a basic center in this part of the molecule is detrimental to activity.

Conclusion

This application note provides a structured and rational approach to the derivatization of (4-methyl-3-nitrophenyl)(thiomorpholino)methanone for SAR studies. By systematically modifying the nitro group and the thiomorpholine ring, researchers can efficiently generate a library of analogs to probe the key molecular interactions driving biological activity. The protocols described herein are robust and utilize standard organic chemistry techniques, making them accessible to typical medicinal chemistry laboratories. The resulting SAR data will be crucial for guiding further lead optimization efforts toward the development of potent and selective drug candidates.

References

  • ChemRxiv. (n.d.). Photoredox-Catalyzed Nitroarene C–H Alkylation Using Carboxylic Acids.
  • BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship of 2-Nitro-5-piperidinophenol Analogs.
  • Bachand Jr., R. T. (1966). Structure-Activity Relationship in a Series of Adrenergic β-Blocking Agents Related to 1-(4-Nitrophenyl)-1-hydroxy-2-isopropylaminoethane (INPEA)1. Journal of Medicinal Chemistry. Available at: [Link]

  • Enamine. (n.d.). Morpholine Bioisosteres for Drug Design.
  • SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
  • RSC Publishing. (2025). Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization.
  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.
  • Organic Chemistry Portal. (n.d.). Synthesis of thiomorpholines. Available at: [Link]

  • ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds. Available at: [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. ACS Medicinal Chemistry Letters. Available at: [Link]

  • MDPI. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Available at: [Link]

  • MDPI. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Available at: [Link]

  • Sharma, et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Chemspace. (n.d.). Bioisosteric Replacements. Available at: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships (SAR). Available at: [Link]

  • White Rose Research Online. (n.d.). Selective Partial Reduction of Nitroarenes to the Hydrazoarene Catalyzed by Amine‐Modified Ordered Mesoporous Silica Immobiliz.
  • RSC Publishing. (n.d.). Thioacids – synthons for amide bond formation and ligation reactions: assembly of peptides and peptidomimetics. Organic & Biomolecular Chemistry. Available at: [Link]

  • PMC. (2025). Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. Available at: [Link]

  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available at: [Link]

  • Montalbetti, C. A. G. N., & Falque, V. M. (n.d.). Synthetic Chemistry: Formation of The Amide Bond: Advanced Article. Scribd. Available at: [Link]

  • BORIS Portal. (2024). Green Chemistry.

Sources

Troubleshooting & Optimization

Improving the yield of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone Synthesis

  • Ticket ID: #SYN-NITRO-THIO-001

  • Assigned Specialist: Dr. A. Vance, Senior Application Scientist

  • Status: Open

  • Subject: Optimization of Yield and Purity for Benzamide Formation

Executive Summary

You are encountering yield fluctuations in the synthesis of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone . This molecule is a benzamide derivative formed by coupling 4-methyl-3-nitrobenzoic acid with thiomorpholine .

While standard amide couplings are routine, this specific combination presents two distinct chemical challenges that silently erode yield:

  • The Nitro-Effect: The electron-withdrawing nitro group at the meta position activates the carbonyl carbon, making the intermediate acid chloride highly susceptible to rapid hydrolysis by trace atmospheric moisture.

  • Sulfur Sensitivity: The thiomorpholine sulfur atom is a "soft" nucleophile that can undergo competitive oxidation (to sulfoxide) or alkylation if reaction conditions are too harsh or workup is oxidative.

This guide moves beyond generic textbook protocols to provide a self-validating, high-yield workflow.

Part 1: The High-Yield Protocol (Acid Chloride Method)

For maximum conversion (yield >85%), we recommend the Acid Chloride Activation route over carbodiimide couplings (EDC/DCC), which often suffer from difficult urea byproduct removal.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
4-Methyl-3-nitrobenzoic acid 1.0Limiting ReagentMust be dry (vacuum oven).
Thionyl Chloride (

)
3.0 - 5.0ActivatorUse fresh bottle. Yellow color indicates decomposition.
DMF (Dimethylformamide) 0.05 (Cat.)CatalystEssential for forming the Vilsmeier intermediate.
Thiomorpholine 1.1 - 1.2NucleophileStore under Argon. Old bottles contain oxidized impurities.
Triethylamine (

)
2.5HCl ScavengerMust be dry.
DCM (Dichloromethane) SolventMediumAnhydrous required.
Step-by-Step Workflow

Phase 1: Activation (The Moisture Check)

  • Suspend 4-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Add catalytic DMF (3-4 drops).

  • Add Thionyl Chloride dropwise at room temperature.

  • Reflux for 2–3 hours.

    • Checkpoint: The solution must turn clear. If solids persist, activation is incomplete.

  • Evaporation: Remove solvent and excess

    
    completely under reduced pressure.
    
    • Yield Tip: Add dry Toluene and re-evaporate (azeotrope) twice to remove trapped

      
      . Residual thionyl chloride will char the amine in the next step.
      

Phase 2: Coupling (The Temperature Control)

  • Dissolve the crude acid chloride residue in fresh anhydrous DCM.

  • Cool the solution to 0°C (Ice/Water bath). Do not skip this.

  • In a separate flask, mix Thiomorpholine (1.1 eq) and Triethylamine (2.5 eq) in DCM.

  • Add the Amine/Base mixture slowly to the Acid Chloride solution over 20 minutes.

    • Why? The nitro-substituted acid chloride is hyper-reactive. Fast addition generates localized heat, leading to impurities.

  • Allow to warm to Room Temperature (RT) and stir for 4 hours.

Phase 3: Workup (The Sulfur Protection)

  • Quench with Water .

  • Wash organic layer with 1M HCl (removes unreacted amine).

  • Wash with Sat.

    
      (removes unreacted acid).
    
  • Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or flash chromatography (Hexane/EtOAc).

Part 2: Troubleshooting Guide (FAQs)

Q1: My yield is low (<50%), and I see starting material (Benzoic Acid) in the LC-MS. What happened? Diagnosis: Hydrolysis. The nitro group makes the acid chloride intermediate extremely thirsty. If your DCM was "wet" or you exposed the acid chloride to air during the evaporation step, it reverted to the acid. Fix:

  • Use freshly distilled DCM or molecular sieves.

  • Perform the "Toluene Chase" (azeotropic removal) rapidly and keep the flask under nitrogen during the switch from Phase 1 to Phase 2.

Q2: The product is dark/tarry, and NMR shows complex aliphatic regions. Diagnosis: Thermal Decomposition or Sulfur Alkylation. You likely added the amine to the acid chloride too fast or without cooling. The exotherm caused the thiomorpholine to degrade or react with itself. Fix:

  • Strictly adhere to the 0°C addition rule.

  • Ensure all excess Thionyl Chloride is removed before adding the amine.

Q3: I see a peak with M+16 in the Mass Spec. Is this an impurity? Diagnosis: S-Oxidation (Sulfoxide formation). Thiomorpholine's sulfur atom has oxidized. Fix:

  • Avoid using chlorinated bleach or strong oxidants during cleaning of glassware used for this reaction.

  • Do not let the reaction stir for days; 4–6 hours is sufficient.

  • Ensure the Thiomorpholine starting material is clear, not yellow/cloudy.

Q4: Can I use HATU or EDC instead of Thionyl Chloride? Answer: Yes, for small scale (<100 mg).

  • Pros: Milder, no moisture sensitivity.

  • Cons: Removal of urea byproducts can be difficult, and HATU is expensive for scale-up.

  • Protocol: Mix Acid + HATU + DIPEA in DMF for 10 min, then add Thiomorpholine.

Part 3: Process Visualization

The following diagram illustrates the critical decision points and chemical pathways for this synthesis.

SynthesisWorkflow Start Start: 4-Methyl-3-nitrobenzoic Acid CheckDry Decision: Are reagents anhydrous? Start->CheckDry DrySolvents Action: Dry DCM/Toluene CheckDry->DrySolvents No Activation Step 1: Activation (SOCl2 + cat. DMF) CheckDry->Activation Yes DrySolvents->CheckDry Evaporation Critical Step: Remove Excess SOCl2 (Toluene Azeotrope) Activation->Evaporation Reflux 2h Coupling Step 2: Coupling (Add Thiomorpholine @ 0°C) Evaporation->Coupling Resuspend in DCM Workup Step 3: Acid/Base Wash Coupling->Workup Warm to RT Final Target: (4-Methyl-3-nitrophenyl) (thiomorpholino)methanone Workup->Final Purification

Caption: Logical workflow for the synthesis of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone, highlighting the critical azeotropic evaporation step to prevent side reactions.

Part 4: Solvent & Reagent Compatibility Data

Solvent SystemYield PotentialRisk FactorRecommendation
DCM (Dichloromethane) High (85-95%) LowPreferred. Excellent solubility for both reactants.
THF (Tetrahydrofuran) Moderate (70-80%)MediumHydroscopic. Wet THF kills the acid chloride.
DMF (Dimethylformamide) High (via HATU)High (Workup)Hard to remove; can cause emulsion during workup.
Toluene ModerateLowGood for azeotroping, but poor solubility for the nitro-acid at 0°C.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. Link

    • Grounding: Comprehensive review of amide coupling reagents and mechanisms, validating the choice of Acid Chloride vs.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Grounding: Discusses the efficiency of acid chlorides for sterically unhindered substr
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. Chapter 21: Formation of Amides. Link

    • Grounding: Authoritative text on the mechanism of Schotten-Baumann conditions and the reactivity of nitro-substituted benzoyl chlorides.
  • Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347. Link

    • Grounding: Validates the industrial preference for acid chloride routes in drug development over expensive coupling reagents.

Sources

Technical Support Center: Stability Testing & Troubleshooting for (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone (CAS: 1197533-86-0). As a Senior Application Scientist, I have structured this guide to provide more than just standard operating procedures. In pharmaceutical development—particularly when evaluating critical building blocks used in the synthesis of novel therapeutics like ATAD2 inhibitors[1]—we must understand the causality behind our experimental choices.

This molecule presents a unique stability profile. The thiomorpholine ring contains a sulfur atom that acts as a kinetic trap for reactive oxygen species, making it highly susceptible to oxidation. Conversely, the strongly electron-withdrawing nitro group on the phenyl ring alters the electronic environment of the amide linkage, stabilizing it against mild hydrolysis while sensitizing the aromatic system to photolytic degradation.

Every protocol detailed below is designed as a self-validating system . By incorporating orthogonal controls and mass balance checks, we ensure that your stability-indicating methods strictly comply with ICH Q1A(R2) guidelines[2] and yield unimpeachable data for regulatory submissions[3].

Quantitative Data Summary

The following table summarizes the core ICH Q1A(R2) stability testing conditions and the expected degradation pathways specific to this compound[2].

Study TypeStorage ConditionMinimum DurationTesting FrequencyPrimary Degradation Risk
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12 monthsMinimal (Baseline establishment)
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 monthsS-Oxidation (Humidity/Temp driven)
Oxidative Stress 3% H₂O₂ at Room Temp24 - 48 Hours2, 6, 24, 48 hoursRapid Sulfoxide/Sulfone formation
Acid/Base Stress 0.1N HCl / 0.1N NaOH at 60°CUp to 7 Days1, 3, 7 daysAmide hydrolysis (Sterically hindered)
Photostability 1.2M lux hours + 200 Wh/m² UV1 - 2 WeeksEnd of exposureNitro-aromatic photoreactions
Workflow Visualization

The following diagram maps the logical flow of our forced degradation and stability testing protocols.

StabilityWorkflow Start API Intermediate: (4-Methyl-3-nitrophenyl) (thiomorpholino)methanone Stress Forced Degradation (ICH Q1A(R2) Guidelines) Start->Stress Hydrolysis Acid/Base Hydrolysis (0.1N HCl / NaOH, 60°C) Stress->Hydrolysis Oxidation Oxidative Stress (3% H2O2, RT) Stress->Oxidation Thermal Thermal/Humidity (40°C/75% RH) Stress->Thermal Photo Photolysis (UV/Vis Exposure) Stress->Photo Outcome1 Amide Cleavage (Low Yield) Hydrolysis->Outcome1 Outcome2 S-Oxidation (Sulfoxide/Sulfone) Oxidation->Outcome2 Analysis Stability-Indicating HPLC-UV/MS Analysis Thermal->Analysis Outcome3 Nitro Reduction & Photodegradation Photo->Outcome3 Validation Method Validation & Shelf-Life Determination Analysis->Validation Outcome1->Analysis Outcome2->Analysis Outcome3->Analysis

Figure 1: Forced degradation and stability testing workflow for the target compound.

Step-by-Step Methodology: Self-Validating Forced Degradation Protocol

Causality Check: Why do we run forced degradation? To proactively generate the degradation products that might form during the formal long-term stability studies[2], ensuring our analytical method can resolve them from the parent peak.

Step 1: Preparation of the Master Stock Solution

  • Action: Dissolve 10.0 mg of the compound in 10.0 mL of LC-MS grade Acetonitrile (ACN) to yield a 1.0 mg/mL stock.

  • Causality: ACN is chosen over methanol because methanol can act as a weak nucleophile under extreme stress conditions, potentially forming methyl esters via transamidation. ACN ensures complete solubility of this lipophilic aromatic system while remaining inert.

Step 2: Oxidative Stress (The Primary Vulnerability)

  • Action: Transfer 1.0 mL of the stock solution to a 5 mL amber glass vial. Add 1.0 mL of 3% H₂O₂. Incubate at 25°C. Sample at 2, 6, 24, and 48 hours.

  • Self-Validation: Simultaneously prepare a control vial containing 1.0 mL stock and 1.0 mL HPLC-grade water. This isolates the oxidative effect from any potential aqueous hydrolysis.

  • Expected Outcome: Rapid formation of the sulfoxide (+16 Da) and eventually the sulfone (+32 Da).

Step 3: Acid/Base Hydrolysis

  • Action: Transfer 1.0 mL of the stock solution to two separate vials. To vial A, add 1.0 mL of 0.1N HCl. To vial B, add 1.0 mL of 0.1N NaOH. Incubate both at 60°C for up to 7 days.

  • Self-Validation: Before HPLC injection, neutralize the samples (add 0.1N NaOH to the acid vial, and 0.1N HCl to the base vial). This prevents extreme pH from degrading the silica backbone of your analytical column.

Step 4: Chromatographic Analysis (HPLC-UV/MS)

  • Action: Analyze using a sub-2 µm C18 column (e.g., 50 x 2.1 mm). Use a mobile phase gradient of Water (0.1% Formic Acid) and ACN (0.1% Formic Acid).

  • Causality: Formic acid suppresses the ionization of any amine-containing degradation products, ensuring sharp peak shapes. The dual UV (254 nm) and MS detection ensures mass balance is achieved—if a degradant lacks a chromophore, the MS will still detect it.

Troubleshooting Guide

Issue 1: Co-elution of the sulfoxide degradant with the parent API peak.

  • Symptom: During oxidative stress, the peak purity index drops below 0.990, but no distinct secondary peak is visible on the UV chromatogram.

  • Root Cause: The addition of a single oxygen atom to the thiomorpholine sulfur slightly increases polarity, but the massive hydrophobic effect of the 4-methyl-3-nitrophenyl group dominates retention on a standard C18 column.

  • Solution: Flatten the gradient slope (e.g., ramp from 5% to 40% ACN over 15 minutes instead of 10). Alternatively, switch to a Phenyl-Hexyl column to exploit

    
     interactions with the aromatic ring, which are subtly altered by the electron-withdrawing effect of the newly formed sulfoxide.
    

Issue 2: Precipitation during acid/base hydrolysis.

  • Symptom: A white/yellow precipitate forms in the vial immediately after adding 0.1N NaOH, leading to artificially low assay values and poor reproducibility.

  • Root Cause: The parent compound is highly insoluble in aqueous media. Adding aqueous base to the ACN stock drops the organic composition below the compound's solubility threshold.

  • Solution: Introduce a co-solvent. Use a 50:50 mixture of Methanol:Water for the stress media, or increase the initial ACN concentration in the stress vial to at least 40% v/v to maintain homogeneity.

Issue 3: Inconsistent mass balance during photolysis.

  • Symptom: The parent peak area decreases by 20% after UV exposure, but the sum of the degradant peak areas only accounts for 5%.

  • Root Cause: Nitroaromatics can undergo complex photochemical reactions, including the formation of highly retained polymeric species that do not elute under standard gradient conditions.

  • Solution: Implement an extended column wash step (95% ACN for 5 minutes) at the end of the chromatographic run to elute polymeric species. Validate with a Diode Array Detector (DAD) to ensure all absorbing species are accounted for across the entire spectrum.

Frequently Asked Questions (FAQs)

Q: Why is the thiomorpholine sulfur so prone to oxidation compared to other functional groups in this molecule? A: Sulfur in the thiomorpholine ring is highly nucleophilic due to its unshared electron pairs and relatively low electronegativity. Unlike the amide nitrogen, which has its lone pair delocalized into the carbonyl


-system, the sulfur acts as a kinetic trap for reactive oxygen species (ROS). This leads to the rapid formation of sulfoxides and sulfones, which is why oxidative stress testing is critical for this compound.

Q: What are the specific ICH Q1A(R2) requirements for accelerated stability testing of this intermediate? A: According to the ICH Q1A(R2) guidelines, accelerated stability testing for a new drug substance or intermediate must be conducted at 40°C ± 2°C and 75% RH ± 5% RH for a minimum of 6 months[2]. If a "significant change" occurs (e.g., failure to meet specification limits), intermediate conditions (30°C/65% RH) must be evaluated[3].

Q: How does the 4-methyl-3-nitrophenyl group affect the stability of the amide bond? A: The nitro group is strongly electron-withdrawing (via both inductive and resonance effects). Theoretically, this increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack (hydrolysis). However, the bulky thiomorpholine ring provides significant steric hindrance, creating a robust kinetic barrier. Consequently, the amide bond remains surprisingly stable under mild conditions and requires aggressive thermal and pH stress to cleave.

References
  • Title: Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products[2] Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products[3] Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells[1] Source: PubMed Central (PMC) URL: [Link]

Sources

Technical Support Center: Crystallization of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Rationale

Welcome to the Technical Support Center for the crystallization of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone . This compound is a critical synthetic intermediate in the development of theophylline-derived ATAD2 inhibitors, which are actively investigated for the treatment of triple-negative breast cancer (TNBC)[1]. While literature reports the pure compound as a "light yellow solid"[2], isolating it in high purity presents distinct crystallographic challenges.

The molecule features a rigid substituted benzamide core coupled with a flexible, sulfur-containing thiomorpholine ring. This structural dichotomy creates a wide metastable zone width (MSZW) during cooling. Consequently, the system is highly susceptible to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—where the solute separates as a viscous, amorphous liquid rather than nucleating into an ordered crystal lattice. This guide provides field-proven methodologies to bypass the binodal curve and ensure reliable crystallization.

Physicochemical Profile

Understanding the molecular properties is the first step in troubleshooting phase separation.

ParameterValueImpact on Crystallization
Molecular Formula C12H14N2O3SHigh organic content requires moderately polar solvents.
Molecular Weight 266.32 g/mol Standard range for small-molecule intermediates.
Appearance (Pure) Light yellow solid[2]Discoloration indicates impurity entrapment or oxidation.
H-Bond Acceptors 4 (Nitro, Carbonyl, N, S)Strongly interacts with protic solvents (e.g., alcohols), which can delay nucleation.
Rotatable Bonds 2Flexibility of the thiomorpholine ring increases the entropic barrier to lattice packing, favoring oiling out.
Ideal Solvent System EtOAc / HeptaneEtOAc provides excellent solubility; Heptane acts as a controlled anti-solvent.

Standard Crystallization Workflow

Workflow A 1. Crude (4-Methyl-3-nitrophenyl) (thiomorpholino)methanone B 2. Dissolution (Hot EtOAc, 60°C, 5-7 vol) A->B C 3. Clarification (Hot Filtration) B->C D 4. Controlled Cooling (0.5°C/min to 45°C) C->D E 5. Seeding (Add 1% w/w pure crystals) D->E F 6. Anti-Solvent Addition (Heptane, Dropwise over 2h) E->F G 7. Aging & Final Cooling (Hold at 5°C for 2h) F->G H 8. Pure Light Yellow Crystals (Yield >85%) G->H

Fig 1: Optimized anti-solvent crystallization workflow for the target methanone derivative.

Self-Validating Experimental Protocol

To ensure reproducibility and avoid LLPS, follow this optimized anti-solvent crystallization methodology. Each step includes a self-validation checkpoint to confirm system integrity before proceeding.

Step 1: Dissolution

  • Action: Suspend the crude (4-methyl-3-nitrophenyl)(thiomorpholino)methanone in 5–7 volumes of Ethyl Acetate (EtOAc). Heat the mixture to 60°C under moderate agitation until fully dissolved.

  • Validation Check: The solution must be completely free of heavy oil droplets at the bottom of the flask. If an oil layer persists, add EtOAc in 0.5-volume increments until a single homogeneous phase is achieved.

Step 2: Clarification (Hot Filtration)

  • Action: Pass the hot solution through a pre-warmed medium-porosity glass frit or Celite pad to remove insoluble particulates.

  • Validation Check: Hold the filtrate against a strong light source. It must be perfectly transparent. Particulates act as heterogeneous nucleation sites for impurities.

Step 3: Controlled Cooling & Seeding

  • Action: Cool the filtrate to 45°C at a controlled rate of 0.5°C/min. Introduce 1% w/w of pure seed crystals.

  • Validation Check: The seeds should remain suspended and not dissolve. If they dissolve, the solution is undersaturated; cool by another 2°C and re-seed.

Step 4: Anti-Solvent Addition

  • Action: Using a programmable syringe pump, add 10–12 volumes of Heptane dropwise over 2 hours.

  • Validation Check: The solution should become slightly turbid and then transition into a free-flowing slurry. If the mixture turns into a sticky, biphasic liquid, immediately halt the addition and refer to the LLPS troubleshooting guide below.

Step 5: Aging & Isolation

  • Action: Cool the slurry to 5°C at 0.1°C/min and age for 2 hours to maximize yield via Ostwald ripening. Filter under vacuum and wash the cake with cold EtOAc/Heptane (1:3). Dry under vacuum at 40°C.

Troubleshooting Guides & FAQs

Troubleshooting Start Issue Detected: Oiling Out (LLPS) Q1 Is the oiling temperature above the melting point? Start->Q1 Q2 Are impurities >5%? (Verify via LC-MS) Start->Q2 A1 Dilute solution with EtOAc to lower supersaturation Q1->A1 Yes A2 Switch to a solvent with higher solubility (e.g., DCM) Q1->A2 No A3 Pre-treat with 5% w/w activated carbon Q2->A3 Yes A4 Seed solution 2-3°C above the cloud point Q2->A4 No

Fig 2: Decision matrix for resolving Liquid-Liquid Phase Separation (oiling out) during crystallization.

Q1: My product forms a viscous yellow oil at the bottom of the flask instead of crystals. How do I fix this?

  • Causality: This phenomenon is Liquid-Liquid Phase Separation (LLPS). The supersaturated solution crossed the binodal curve before reaching the critical supersaturation required for solid nucleation. The flexible thiomorpholine ring hinders rapid lattice packing, making the liquid amorphous state kinetically favorable.

  • Solution: Do not attempt to scratch the flask to induce crystallization, as this will trap impurities in the solidifying oil. Instead, reheat the mixture until the oil dissolves back into a single phase. Dilute the system with 10% more EtOAc to lower the supersaturation trajectory. Cool slower and introduce seeds before the cloud point is reached to force the system into the crystalline metastable zone.

Q2: The isolated crystals are dark brown or orange, but the literature reports a "light yellow solid"[2].

  • Causality: The discoloration is typically caused by the entrapment of unreacted 4-methyl-3-nitrobenzoic acid or oxidation byproducts of the thiomorpholine ring. Furthermore, the electron-deficient nitroaromatic ring can form highly colored charge-transfer complexes with electron-rich impurities during rapid precipitation.

  • Solution: Implement a pre-crystallization carbon treatment. Add 5% w/w activated charcoal to the hot EtOAc solution, stir for 30 minutes, and filter through a Celite pad. Ensure the cooling rate is slow (<0.5°C/min) to prevent the growing crystal lattice from engulfing mother liquor impurities.

Q3: I get a fine, amorphous powder that clogs the filter paper instead of distinct, filterable crystals.

  • Causality: The anti-solvent (Heptane/Hexanes) was added too rapidly. This causes a massive, localized spike in supersaturation, pushing the system into the labile zone and resulting in catastrophic, uncontrolled precipitation rather than ordered crystal growth.

  • Solution: Switch to a temperature-cycling (Ostwald ripening) protocol. Heat the amorphous suspension back to 40°C for 30 minutes to dissolve the fine, thermodynamically unstable particles. Then, cool slowly to 5°C. The dissolved material will redeposit onto the faces of the larger, more stable crystals, significantly improving particle size distribution and filterability.

References

  • Title: Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells Source: Taylor & Francis Online URL: [Link]

Sources

Technical Support Center: Purity Optimization for (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the purification and isolation of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone , a benzamide intermediate often utilized in the synthesis of kinase inhibitors and biologically active scaffolds. The presence of the thiomorpholine moiety introduces specific challenges—primarily sulfur oxidation and persistent amine contamination—while the nitrobenzamide core dictates solubility behaviors.

This document provides autonomous, field-proven protocols to elevate sample purity from crude (>85%) to analytical grade (>98%), focusing on causality and self-validating workflows.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My isolated solid has a persistent, disagreeable sulfur/amine odor. How do I remove it?

Diagnosis: This indicates residual thiomorpholine (starting material). Thiomorpholine is a secondary amine with a low odor threshold. If not removed, it can act as a nucleophile in downstream steps or poison metal catalysts.

The Fix: The "pH Swing" Wash Mere water washing is insufficient. You must exploit the basicity of the morpholine nitrogen (


).
  • Dissolve the crude material in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Wash with 1M HCl (2x). Mechanism: This protonates the thiomorpholine, converting it into a water-soluble hydrochloride salt, partitioning it into the aqueous layer.

  • Validation: Check the pH of the aqueous layer; it must remain acidic (pH < 2).

  • Wash with Brine, then dry over

    
    .
    
Q2: LC-MS shows a persistent impurity peak at M+16 or M+32 relative to the product.

Diagnosis: You are observing S-oxidation . The sulfur atom in the thiomorpholine ring is susceptible to oxidation, forming the sulfoxide (M+16) or sulfone (M+32) derivatives.

  • Root Cause: Use of ether solvents (THF, Et2O) containing peroxides, or excessive heating in the presence of air during recrystallization.

The Fix:

  • Immediate: Test your solvents for peroxides.

  • Protocol Adjustment: Switch to DCM or Toluene for extraction. Perform all recrystallizations under an inert atmosphere (

    
     or 
    
    
    
    ). Avoid prolonged heating at reflux if the solvent is not degassed.
Q3: The product precipitates as a sticky oil or gum instead of crystals.

Diagnosis: "Oiling out" occurs when the impurity profile disrupts the crystal lattice, or the temperature drops too quickly (supersaturation is too high).

The Fix: The "Trituration-Seeding" Loop

  • Dissolve the gum in a minimum amount of warm Ethanol (EtOH) .

  • Add Heptane dropwise until slight turbidity persists.

  • Critical Step: Scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Allow to cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities.

Part 2: Experimental Protocols

Protocol A: The Self-Validating Aqueous Workup

Use this protocol immediately after the coupling reaction (e.g., Acid Chloride + Thiomorpholine).

StepActionMechanistic RationaleValidation Check
1 Quench Dilute reaction with EtOAc (10 mL/g).Ensure full dissolution.
2 Acid Wash Wash with 0.5 M HCl (2x).Removes unreacted thiomorpholine (Base).
3 Base Wash Wash with Sat.[1][2]

(2x).
Removes unreacted 4-methyl-3-nitrobenzoic acid.
4 Brine/Dry Wash with Sat. NaCl; Dry over

.
Removes trapped water/emulsions.
5 Concentrate Rotary evaporate at <45°C.Minimizes thermal stress/oxidation.
Protocol B: Recrystallization from Ethanol/Water

Recommended for final polishing of >95% pure material.

  • Place 5.0 g of crude solid in a flask equipped with a magnetic stir bar.

  • Add Absolute Ethanol (15 mL) and heat to reflux (approx. 78°C).

  • If solid remains, add Ethanol in 1 mL increments until dissolved.

  • Remove from heat. Add Deionized Water dropwise to the hot solution until a faint cloudiness persists.

  • Add 1-2 drops of Ethanol to clear the solution.

  • Insulate the flask (wrap in foil/towel) and let it cool to Room Temp over 2 hours.

  • Cool in an ice bath (0°C) for 30 minutes.

  • Filter crystals and wash with cold Ethanol/Water (1:1).

Part 3: Visualizations & Logic Flow

Figure 1: Purification Decision Tree

This logic gate ensures you select the correct purification method based on the specific impurity profile.

PurificationLogic Start Crude Reaction Mixture (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone CheckTLC Analyze Purity (TLC / LC-MS) Start->CheckTLC Decision1 Is Thiomorpholine Present? (Smell / Low Rf spot) CheckTLC->Decision1 AcidWash Perform Protocol A (Acid Wash) Decision1->AcidWash Yes Decision2 Is Purity > 95%? Decision1->Decision2 No AcidWash->Decision2 Recryst Perform Protocol B (Recrystallization EtOH/H2O) Decision2->Recryst Yes Column Flash Chromatography (Hexane:EtOAc 7:3) Decision2->Column No Final Pure Product (>98%) Recryst->Final Column->Recryst Polishing

Caption: Decision matrix for selecting the appropriate purification workflow based on initial impurity analysis.

Figure 2: Impurity Formation Pathways

Understanding where impurities come from is key to prevention.

ImpurityPathways Thiomorpholine Thiomorpholine (Reagent) Product Target Product (Amide) Thiomorpholine->Product Coupling (ArCOCl) Salt Amine Salt (Removable via Acid Wash) Thiomorpholine->Salt HCl Wash (Purification Step) Sulfoxide S-Oxide Impurity (M+16) Product->Sulfoxide Oxidation (Peroxides/Air)

Caption: Chemical pathways leading to the target molecule versus common oxidative impurities and removable salts.

Part 4: Data & Specifications

Table 1: Solubility Profile (Predicted)

Based on structure-activity relationships of nitrobenzamides.

SolventSolubility (RT)Solubility (Hot)Role in Purification
Water InsolubleInsolubleAnti-solvent / Wash medium
Ethanol LowHighIdeal Recrystallization Solvent
Ethyl Acetate HighHighExtraction Solvent
Dichloromethane HighHighExtraction / Chromatography
Heptane/Hexane InsolubleLowAnti-solvent
Diethyl Ether ModerateModerateAvoid (Risk of Peroxides/Oxidation)
Table 2: Key Impurity Markers
Impurity TypeOriginDetection (TLC/LCMS)Removal Strategy
Thiomorpholine Excess ReagentLow Rf (Dragendorff stain), Amine OdorAcidic Aqueous Wash (Protocol A)
4-Me-3-NO2-Benzoic Acid Hydrolysis of Acid ChlorideStreaks on TLC (Acidic)Basic Aqueous Wash (

)
Sulfoxide Derivative Oxidation of ProductM+16 peak, slightly lower Rf than productPreventative (Inert gas); Recrystallization

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for recrystallization solvent selection and acid-base extraction techniques).
  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013 . (Source for specific purification of thiomorpholine and nitrobenzamide derivatives).

  • BenchChem Technical Support. Recrystallization Solvents for Nitrobenzamides. Link (General guidance on nitro-compound solubility).

  • PubChem. Compound Summary: Morpholino(4-nitrophenyl)methanone.[3] National Library of Medicine. Link (Structural analog data used for solubility inference).

  • Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines. Org. Synth. 2018 , 95, 345. Link (Reference for thiomorpholine handling and TLC visualization).

Sources

Technical Support Center: Scale-Up Synthesis of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals scaling up the synthesis of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone. Transitioning this amidation from a milligram-scale discovery route to a multi-kilogram process introduces critical challenges, including thermal hazards associated with nitroaromatics, the oxidative susceptibility of the thiomorpholine ring, and the mass-transfer limitations of large reactors.

Section 1: Reagent Selection & Quantitative Comparison

In discovery chemistry, amidation is often achieved using EDC/HOBt or SOCl₂. However, at scale, these reagents present severe safety and purification bottlenecks. SOCl₂ generates corrosive SO₂ and HCl gases, while HOBt exhibits explosive properties under thermal stress, with DSC data showing massive exothermic energies (-1772 J/g) .

For scale-up, we strongly recommend 1,1'-Carbonyldiimidazole (CDI) or Propylphosphonic anhydride (T3P) . CDI is highly scalable, produces easily removable imidazole and CO₂ byproducts, and avoids the need for hazardous halogenated solvents.

Table 1: Quantitative Comparison of Amidation Reagents for Scale-Up

Coupling ReagentAtom Economy (%)Exotherm Potential (ΔH, J/g)ByproductsScalability RatingEstimated Cost ($/kg)
SOCl₂ 45%High (> -1200)SO₂, HClModerate (Requires scrubbing)< $10
EDC/HOBt 30%Very High (-1772)Urea, HOBtPoor (Explosion hazard)$150 - $200
CDI 52%Moderate (-600)Imidazole, CO₂Excellent$20 - $40
T3P 40%Low (-300)Water-soluble phosphatesExcellent$80 - $120
Section 2: Frequently Asked Questions (FAQs)

Q1: During the activation of 4-methyl-3-nitrobenzoic acid with CDI, we observed a sudden pressure spike. What causes this and how can we prevent it? A1: Causality: CDI activates the carboxylic acid to form an acyl imidazole intermediate, releasing one equivalent of CO₂ gas. In large-scale reactors, poor agitation can lead to CO₂ supersaturation in the solvent. When the solution finally reaches a critical nucleation point, it rapidly outgasses (a "burp"), causing a dangerous pressure spike . Solution: Implement a controlled, portion-wise addition of CDI. Ensure the reactor has adequate headspace and optimize the impeller speed to facilitate continuous mass transfer and steady CO₂ venting.

Q2: Our final product contains a +16 Da impurity that wasn't present at the lab scale. What is it? A2: Causality: The +16 Da mass shift indicates the formation of a sulfoxide. The sulfur atom in the thiomorpholine ring is highly nucleophilic and susceptible to S-oxidation. In large-scale processes, extended reaction times and the use of un-degassed solvents introduce dissolved oxygen, which oxidizes the thiomorpholine during the basic amidation step . Solution: Sparge all reaction solvents (e.g., MeTHF) with nitrogen for 30 minutes prior to use. Maintain a strict inert atmosphere throughout the reaction and avoid oxidative workup conditions.

Q3: How do we manage the thermal hazards of the nitroaromatic moiety? A3: Causality: 4-Methyl-3-nitrobenzoic acid contains a nitro group, which is a high-energy functional group. Subjecting nitroaromatics to high temperatures, especially in the presence of basic amines (like thiomorpholine or imidazole), can trigger an autocatalytic exothermic decomposition . Solution: Always conduct Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) on the reaction mixture before scale-up. Process temperatures must be strictly maintained at least 50°C below the onset temperature (


) of decomposition. Use a semi-batch dosing strategy to control the amidation exotherm.
Section 3: Self-Validating Experimental Protocol

To ensure reproducibility and safety, this protocol utilizes a self-validating system where physical observables confirm the completion of each mechanistic step, eliminating the need for constant offline HPLC sampling.

Step-by-Step Methodology: CDI-Mediated Amidation in MeTHF

  • Preparation & Degassing: Charge a jacketed reactor with 4-methyl-3-nitrobenzoic acid (1.0 eq) and 2-Methyltetrahydrofuran (MeTHF, 10 volumes).

    • Self-Validation: Sparge with N₂ for 30 mins; use an inline dissolved oxygen (DO) sensor to confirm DO < 1 ppm to prevent thiomorpholine oxidation.

  • Activation: Set reactor temperature to 20°C. Add CDI (1.1 eq) in 4 equal portions over 1 hour.

    • Self-Validation: Monitor the exhaust line bubbler. The cessation of CO₂ gas evolution confirms complete conversion to the acyl imidazole. Do not proceed until gas evolution stops completely.

  • Amidation: Cool the reactor to 5°C. Begin dropwise addition of thiomorpholine (1.05 eq) over 2 hours.

    • Self-Validation: Monitor the internal temperature. The reaction is highly exothermic; a stable internal temperature (ΔT < 1°C/10 min) after the addition is complete indicates the end of the amidation phase.

  • Quench & Wash: Add 1M aqueous HCl (5 volumes) to the reactor and agitate for 15 minutes. Allow phases to separate.

    • Self-Validation: Test the pH of the aqueous layer. A pH < 2 confirms the complete protonation and extraction of imidazole and unreacted thiomorpholine into the aqueous phase.

  • Neutralization & Crystallization: Wash the organic layer with 5% NaHCO₃ (5 volumes), then concentrate under vacuum to 3 volumes. Add Ethanol (7 volumes) and cool to 0°C to induce crystallization.

    • Self-Validation: The formation of a dense, filterable crystalline slurry confirms successful purification, bypassing the need for column chromatography.

Section 4: Process Visualizations

Workflow A 1. Acid Activation (MeTHF, CDI) B Self-Validation: Monitor CO2 Off-Gassing A->B C 2. Amidation (Thiomorpholine Dosing) B->C D Self-Validation: Exotherm Tracking (ΔT) C->D E 3. Aqueous Quench (Dilute HCl Wash) D->E F Self-Validation: Aqueous pH < 2 E->F G 4. Crystallization (EtOH/H2O) F->G

Fig 1. Self-validating workflow for the scale-up amidation process.

Troubleshooting Root Impurity Detected in Final Product Branch1 Mass +16 Da (Sulfoxide) Root->Branch1 Branch2 Unreacted Acid Root->Branch2 Branch3 Pressure Spikes Root->Branch3 Sol1 Sparge MeTHF with N2 Exclude Oxygen Branch1->Sol1 Sol2 Ensure Complete CDI Activation Branch2->Sol2 Sol3 Control Dosing Rate Optimize Mixing Branch3->Sol3

Fig 2. Root cause analysis and corrective actions for common scale-up issues.

References
  • Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Source: Molecules (MDPI) URL: [Link]

  • Title: Challenges and Breakthroughs in Selective Amide Activation Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Technical Support Center: (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Stability & Degradation Troubleshooting Guide

Welcome to the ChemStable Technical Support Hub. This guide is designed for analytical chemists and formulation scientists working with (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone (referred to hereafter as MNTM ).

The following protocols and troubleshooting steps are derived from first-principles organic chemistry, specific thiomorpholine reactivity profiles, and ICH Q1A(R2) stability guidelines.

Molecule Overview & Vulnerability Profile

MNTM contains three distinct structural motifs that dictate its degradation profile. Understanding these is critical for interpreting your stability data.

Structural MotifPrimary VulnerabilityStress ConditionResulting Impurity
Thiomorpholine Ring S-Oxidation (High Risk)Peroxides, Air, Metal ionsSulfoxide (+16 Da), Sulfone (+32 Da)
Amide Linkage Hydrolysis High/Low pH, HeatCarboxylic Acid + Thiomorpholine
Nitro-Aromatic Photolysis/Reduction UV Light, Reducing agentsNitroso/Hydroxylamine species

Degradation Pathways & Visualizer

The following diagram maps the kinetic cascade of MNTM degradation. Use this to identify unknown peaks in your chromatograms.

MNTM_Degradation Parent Parent: MNTM (MW: ~266.3) Sulfoxide Impurity A (Oxidative) MNTM-S-Oxide (+16 Da) Parent->Sulfoxide Oxidation (H2O2 / Air) Acid Impurity C (Hydrolytic) 4-Methyl-3-nitrobenzoic acid (Acidic pKa) Parent->Acid Hydrolysis (Acid/Base) Amine Impurity D (Hydrolytic) Thiomorpholine (Basic, UV-weak) Parent->Amine Hydrolysis Nitroso Impurity E (Photolytic) Nitroso-Intermediate (Yellow/Brown discoloration) Parent->Nitroso Photolysis (UV) Sulfone Impurity B (Oxidative) MNTM-S,S-Dioxide (+32 Da) Sulfoxide->Sulfone Strong Oxidation

Figure 1: Primary degradation pathways of MNTM.[1] Oxidative pathways (Red) are kinetically fastest, followed by Hydrolysis (Yellow).

Troubleshooting Guides (FAQ Format)

Topic A: Oxidative Instability (The "Sulfur Problem")

Q: I see a peak eluting earlier than the parent with a mass shift of +16 Da. Is this an artifact? A: This is likely the S-oxide (Sulfoxide) variant.

  • Mechanism: The sulfur atom in the thiomorpholine ring is a "soft" nucleophile and highly susceptible to oxidation by dissolved oxygen or trace peroxides in excipients (e.g., PEG, Polysorbates).

  • Diagnostic Protocol:

    • Incubate your sample with 0.1% Hydrogen Peroxide (

      
      ) for 30 minutes.
      
    • If the +16 Da peak grows significantly and a +32 Da peak (Sulfone) appears, the identity is confirmed.

  • Mitigation: Use antioxidants like Methionine or Sodium Thiosulfate in your buffer during sample preparation. Ensure mobile phases are degassed.

Q: Can I ignore the +32 Da peak? A: No. The Sulfone (S,S-dioxide) is a terminal oxidation product. Its presence indicates that your system has exceeded the capacity of any antioxidants present. Unlike the sulfoxide, which can sometimes revert (reduce) under specific conditions, the sulfone is stable and represents permanent potency loss.

Topic B: Hydrolytic Issues (pH Sensitivity)

Q: My assay recovery drops at pH > 8.0, but I don't see new peaks in the UV channel. A: You are likely experiencing Base-Catalyzed Amide Hydrolysis .

  • The Hidden Impurity: The hydrolysis cleaves the molecule into 4-methyl-3-nitrobenzoic acid (UV active) and thiomorpholine (UV inactive/weak).

  • Why you miss it: Thiomorpholine lacks a strong chromophore. If you are monitoring at 254 nm, you will only see the benzoic acid derivative.

  • Troubleshooting Step:

    • Switch detection to CAD (Charged Aerosol Detection) or LC-MS (TIC mode) to visualize the non-chromophoric thiomorpholine amine.

    • Check for the appearance of 4-methyl-3-nitrobenzoic acid (Retention time will shift significantly depending on pH due to ionization of the carboxylic acid).

Topic C: Photostability

Q: My solid powder turned from off-white to yellow/brown, but HPLC purity is >99%. A: This is a classic Nitro-Aromatic Photochemical Surface Reaction .

  • Mechanism: Nitro groups (

    
    ) on aromatic rings can undergo radical excitation under UV/Vis light, leading to nitroso intermediates or azo-coupling on the crystal lattice surface.
    
  • Impact: Often, this degradation is superficial (surface only). When dissolved for HPLC, the bulk material dilutes the trace degradation product below the limit of detection (LOD), giving a false "pass."

  • Action: Perform a solution-phase photostability test. If the solution turns yellow and purity drops, the molecule is photolabile. Protect all samples with amber glassware or foil.

Analytical Method Optimization (HPLC/LC-MS)

If you are developing a method for MNTM, avoid these common pitfalls:

ParameterRecommendationReason
Column Choice C18 (End-capped) or Phenyl-HexylThiomorpholine is basic; non-end-capped silanols will cause severe tailing.
Mobile Phase pH Maintain pH 3.0 - 5.0Avoids amide hydrolysis (unstable at high pH) and suppresses silanol ionization.
Mass Spec Source ESI Positive ModeThe thiomorpholine nitrogen protonates easily

.
Sample Diluent Acetonitrile/Water (avoid Methanol)Methanol can induce transesterification artifacts under stressed conditions.

Workflow: Identification of Unknown Impurities

Use this decision tree to classify unknown peaks in your MNTM stability samples.

Impurity_ID_Workflow Start Unknown Peak Detected MassCheck Check Mass Shift (LC-MS) Start->MassCheck Plus16 +16 Da MassCheck->Plus16 Plus32 +32 Da MassCheck->Plus32 MinusThiomorph -103 Da (Loss of Thiomorpholine) MassCheck->MinusThiomorph ID_Sulfoxide ID: Sulfoxide (Oxidation) Plus16->ID_Sulfoxide ID_Sulfone ID: Sulfone (Strong Oxidation) Plus32->ID_Sulfone ID_Acid ID: Benzoic Acid Deriv. (Hydrolysis) MinusThiomorph->ID_Acid

Figure 2: Rapid Triage Workflow for MNTM Impurities.

References

  • Combourieu, B., et al. (2000). "Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1." PubMed.

    • Relevance: Establishes the S-oxidation pathway (sulfoxide/sulfone) as the primary degradation route for thiomorpholine rings.[2]

  • International Conference on Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Guidelines.

    • Relevance: Defines the standard stress conditions (Hydrolysis, Oxidation, Photolysis)
  • Yates, J. (2020). "Forced Degradation Studies for Biopharmaceuticals and Small Molecules." BioPharm International.

    • Relevance: Provides the methodology for oxidative stress testing (peroxide spiking) used to confirm the MNTM sulfoxide impurity.
  • Royal Society of Chemistry. "Hydrolysis of N-nitrobenzamides." Perkin Transactions 2.

    • Relevance: Explains the kinetics of amide bond cleavage in nitro-substituted aromatic amides, confirming the form
  • Tooulia, K., et al. (2016). "Amides of non-steroidal anti-inflammatory drugs with thiomorpholine."[3][4] Bioorganic & Medicinal Chemistry Letters.

    • Relevance: Demonstrates the synthesis and stability profiles of thiomorpholine amides in drug development contexts.

Sources

Validation & Comparative

Comparing the activity of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone with known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical comparison guide for (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone , structured for researchers and drug development professionals.

Executive Summary & Compound Profile

(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone (CAS: 1197533-86-0 ) is a functionalized nitrobenzamide-thiomorpholine scaffold. While often categorized as a synthetic building block, recent medicinal chemistry campaigns—specifically in Fragment-Based Drug Design (FBDD) —have identified this moiety as a critical pharmacophore for targeting epigenetic regulators, most notably ATAD2 (ATPase family AAA domain-containing protein 2).

This guide evaluates the compound primarily in its role as a ligand fragment/intermediate (referred to as Compound 13b in key literature) and compares its activity profile against optimized leads (e.g., Compound 19f ) and established reference inhibitors like BAY-850 . Secondary applications in antimycobacterial research (InhA inhibition) are also contextualized.

Compound Snapshot
FeatureDetail
IUPAC Name (4-methyl-3-nitrophenyl)(thiomorpholino)methanone
CAS Number 1197533-86-0
Molecular Formula C₁₂H₁₄N₂O₃S
Key Moiety Thiomorpholine amide (Bioisostere of morpholine; enhanced lipophilicity)
Primary Target ATAD2 Bromodomain (Cancer Epigenetics)
Secondary Class Antimycobacterial (InhA inhibitor precursor class)

Mechanism of Action: ATAD2 Inhibition

The primary biological relevance of this scaffold lies in its ability to interact with the ATAD2 bromodomain . ATAD2 is a "druggable" epigenetic reader that recognizes acetylated lysine residues on histones (H4K5ac, H4K12ac), driving the expression of oncogenes like c-Myc .

Mechanistic Pathway

The thiomorpholine moiety provides specific hydrophobic interactions within the binding pocket, while the nitrobenzamide core serves as a linker or "warhead" precursor. In optimized inhibitors, this fragment is coupled with scaffolds (e.g., theophylline) to achieve nanomolar potency.

ATAD2_Pathway ATAD2 ATAD2 (Bromodomain) Complex ATAD2-Chromatin Complex ATAD2->Complex Histone Acetylated Histones (H4K5ac, H4K12ac) Histone->Complex Recruitment cMyc c-Myc Activation Complex->cMyc Transcriptional Upregulation Proliferation Tumor Proliferation (TNBC/Lung) cMyc->Proliferation Inhibitor Inhibitor (Thiomorpholine Scaffold) Inhibitor->ATAD2 Competes w/ Histone Inhibitor->Complex Disrupts

Figure 1: The ATAD2 signaling axis. The thiomorpholine-based inhibitor disrupts the ATAD2-Chromatin interaction, preventing c-Myc activation.

Comparative Performance Analysis

The following analysis compares (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone (as Fragment/Intermediate 13b) with the optimized lead Compound 19f (Theophylline-derivative) and the reference standard BAY-850 .

Experimental Data Summary

Data derived from fragment-based screening and optimization studies (Liu et al., 2023).

Metric(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone (Fragment 13b)Compound 19f (Optimized Lead)BAY-850 (Reference Standard)
Role Synthetic Intermediate / FragmentPotent InhibitorClinical Tool Compound
ATAD2 IC₅₀ > 50 µM (Estimated/Low Affinity)0.27 µM 0.02 µM (20 nM)
Cell Viability (BT-549) N/A (Low cytotoxicity alone)5.43 µM (IC₅₀)~1.0 µM
Binding Mode Weak hydrophobic interactionClassic + Atypical (Dual interaction)Dimerization disruption
Ligand Efficiency Moderate (Fragment level)HighHigh
Interpretation
  • The Fragment (Subject): Lacks the potency to be a standalone drug. Its value is in its structural efficiency —the thiomorpholine ring effectively occupies the hydrophobic shelf of the bromodomain, serving as an anchor for further chemical elaboration.

  • The Optimized Lead (19f): By linking the subject fragment to a theophylline core, potency increases >100-fold (from µM to nM range). This validates the subject as a critical "building block" for efficacy.

Experimental Protocols

To validate the activity of this compound or its derivatives, the following self-validating protocols are recommended.

Protocol A: TR-FRET Assay for ATAD2 Binding

Measures the displacement of a biotinylated acetyl-histone peptide from the His-tagged ATAD2 bromodomain.

  • Reagents: Recombinant ATAD2 bromodomain (residues 981–1108), Biotinylated H4 peptide, Europium-labeled anti-His antibody, APC-labeled Streptavidin.

  • Preparation: Dilute (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone in DMSO (start at 10 mM stock).

  • Reaction:

    • Mix ATAD2 protein (50 nM final) with Europium antibody in assay buffer (50 mM HEPES, pH 7.5, 50 mM NaCl, 0.05% CHAPS).

    • Add test compound (serially diluted). Incubate 15 min at RT.

    • Add Biotin-peptide and APC-Streptavidin. Incubate 60 min at RT.

  • Detection: Read on a TR-FRET plate reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).

  • Validation: Calculate the ratio (665/620). BAY-850 should yield an IC₅₀ < 50 nM.

Protocol B: Cell Viability (CCK-8 Assay)

Assesses antiproliferative efficacy in Triple-Negative Breast Cancer (TNBC) cells (e.g., BT-549).

  • Seeding: Seed BT-549 cells at 3,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment: Treat with compound (0.1 – 100 µM) for 72 hours. Include DMSO control.

  • Development: Add 10 µL CCK-8 reagent per well. Incubate 2 hours at 37°C.

  • Readout: Measure absorbance at 450 nm.

  • Analysis: Plot dose-response curve to determine GI₅₀.

Synthesis & Workflow Visualization

The transition from the subject compound to a potent inhibitor follows a standard Fragment-Based Drug Design (FBDD) workflow.

FBDD_Workflow Start Start: 4-Methyl-3-nitrobenzoic acid Step1 Amide Coupling (+ Thiomorpholine) Start->Step1 Subject Subject Compound (13b): (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone Step1->Subject Screening Fragment Screening (Low Potency Hit) Subject->Screening Optimization Scaffold Merging (+ Theophylline) Screening->Optimization Hit Expansion Final Optimized Inhibitor (19f) IC50: 0.27 µM Optimization->Final

Figure 2: Synthesis and optimization workflow. The subject compound (13b) is the key intermediate that introduces the thiomorpholine pharmacophore.

References

  • Liu, Y., et al. (2023). Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells. Journal of Enzyme Inhibition and Medicinal Chemistry.

    • Source of Compound 13b synthesis and activity d
  • Fernandez-Montalvan, A., et al. (2017). Biochemical characterization of BAY-850, a potent and selective inhibitor of the ATAD2 bromodomain. Nature Chemical Biology.

    • Reference for BAY-850 activity standards.
  • Boroncore Catalog. Product 1197533-86-0: (4-methyl-3-nitrophenyl)(thiomorpholino)methanone.

    • Verific
  • Mugumbate, G., et al. (2015). Targeting the InhA Enoyl-ACP Reductase for Tuberculosis Drug Discovery. Future Medicinal Chemistry.

    • Context for thiomorpholine amides in antimycobacterial research.

Technical Comparison: (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone vs. Bioisosteric Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Class: Nitrobenzamide Derivatives Primary Scaffold: (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone Key Application: Medicinal Chemistry Fragment / Lead Optimization

This guide provides a technical analysis of the (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone scaffold, specifically evaluating its utility against common bioisosteres (Morpholine and Piperazine analogs). While the 3-nitro-4-methylbenzamide core often serves as a covalent warhead precursor (via nitro reduction) or a protein-protein interaction inhibitor, the thiomorpholine moiety is a critical modulator of physicochemical properties.

The Verdict: The thiomorpholine variant is the superior choice when lipophilicity must be increased to improve membrane permeability without introducing basic amines (as in piperazine) or high polarity (as in morpholine). However, it introduces a metabolic "soft spot" via S-oxidation that requires early-stage microsomal stability validation.

Part 1: Chemical Architecture & Bioisosteric Strategy

The molecule consists of two distinct domains:

  • The Warhead/Binding Core: 4-Methyl-3-nitrobenzoyl group. The nitro group is an electron-withdrawing group (EWG) that influences the electronics of the phenyl ring and can be reduced to an aniline for further derivatization.

  • The Solubilizing/Pharmacokinetic Tail: Thiomorpholine.[1]

Scaffold Comparison Logic

In Hit-to-Lead optimization, medicinal chemists frequently cycle between three saturated heterocycles to tune LogP and solubility.

FeatureThiomorpholine (Target)Morpholine (Alternative A)N-Methyl Piperazine (Alternative B)
Heteroatom Sulfur (S)Oxygen (O)Nitrogen (N)
Electronic Nature Soft NucleophileHard NucleophileBasic / H-Bond Acceptor
Lipophilicity High (Increases LogP)Low (Decreases LogP)Variable (pH dependent)
H-Bonding Weak AcceptorStrong AcceptorDonor/Acceptor

Part 2: Physicochemical Performance Data

The following data compares the target molecule against its direct analogs where the thiomorpholine is replaced by morpholine or piperazine.

Table 1: In-Silico Physicochemical Profiling (Calculated values based on standard QSAR models)

PropertyThiomorpholine Analog (Target)Morpholine Analog N-Methyl Piperazine Analog
Formula C₁₃H₁₆N₂O₃SC₁₃H₁₆N₂O₄C₁₄H₁₉N₃O₃
MW ( g/mol ) ~280.3~264.3~277.3
cLogP 2.3 - 2.6 1.1 - 1.41.2 - 1.5
tPSA (Ų) ~62 ~75~65
Aq. Solubility LowHighHigh (pH dependent)
BBB Permeability HighModerateModerate
Interpretation for Drug Design
  • Permeability: The Thiomorpholine analog exhibits a significantly higher cLogP (+1.2 units vs Morpholine). If your lead compound suffers from poor cellular entry (low permeability), switching from Morpholine to Thiomorpholine is a validated strategy [1].

  • Solubility: If the lead compound is too lipophilic and precipitating in assays, the Morpholine scaffold is the preferred "rescue" modification due to the ether oxygen's H-bond accepting capacity.

Part 3: Metabolic Stability & Toxicology

The primary liability of the thiomorpholine scaffold is S-oxidation . Unlike morpholine, which is metabolically robust (though ring opening can occur under extreme conditions), the sulfur atom in thiomorpholine is readily oxidized by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs).

Metabolic Pathway Visualization

The diagram below illustrates the oxidative degradation pathway that must be monitored.

MetabolicPathway Parent (4-Methyl-3-nitrophenyl) (thiomorpholino)methanone (Lipophilic) Sulfoxide Sulfoxide Metabolite (Chiral Center Created) Parent->Sulfoxide CYP450 / FMO (Phase I Oxidation) Sulfone Sulfone Metabolite (Highly Polar, Excreted) Sulfoxide->Sulfone Further Oxidation RingOpen Ring Opening (Reactive Intermediates) Sulfoxide->RingOpen Minor Pathway

Figure 1: Metabolic trajectory of the thiomorpholine moiety. The conversion to Sulfoxide drastically alters polarity and target binding affinity.

Part 4: Experimental Protocols

To validate this scaffold in your project, use the following self-validating protocols.

Synthesis: Acid Chloride Coupling (High Yield)

Rationale: The 3-nitro-4-methylbenzoic acid core is sterically hindered. Standard EDC/NHS couplings may suffer from low yields. Conversion to the acid chloride ensures complete reaction with the secondary amine (thiomorpholine).

Reagents:

  • 4-Methyl-3-nitrobenzoic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride

  • Thiomorpholine (1.1 eq)

  • Triethylamine (TEA) or DIPEA (2.0 eq)

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Protocol:

  • Activation: Dissolve 4-methyl-3-nitrobenzoic acid in anhydrous DCM under N₂ atmosphere. Add catalytic DMF (1 drop). Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Stir at Room Temperature (RT) for 2 hours until gas evolution ceases.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: To a separate flask, add Thiomorpholine and TEA in DCM at 0°C. Slowly cannulate the acid chloride solution into the amine mixture.

  • Workup: Stir for 4 hours. Quench with sat. NaHCO₃. Extract with DCM (3x). Wash organic layer with 1N HCl (to remove unreacted amine) and Brine.

  • Validation: Verify product via LC-MS (Target Mass: ~280 Da).

Microsomal Stability Assay (Critical for Thiomorpholine)

Rationale: You must quantify the "S-oxidation liability" early.

  • Incubation: Incubate test compound (1 µM) with pooled liver microsomes (human/mouse) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Processing: Plot ln(concentration) vs. time.

    • Calculation:

      
      
      
    • Success Criteria: If

      
       min, the thiomorpholine is being rapidly oxidized. Consider bioisosteric replacement with 4,4-difluoropiperidine  (metabolically stable lipophilic mimic).
      

Part 5: Decision Logic for Scaffold Selection

Use this flow to determine if this specific molecule fits your pipeline.

SelectionLogic Start Start: Lead Optimization Core: 3-Nitro-4-methylbenzamide Q1 Is the lead too polar? (Low Permeability) Start->Q1 Yes Yes Q1->Yes LogP < 2 No No (Solubility is the issue) Q1->No LogP > 4 SelectThio Select Thiomorpholine Scaffold Yes->SelectThio CheckMetab Check Microsomal Stability SelectThio->CheckMetab Keep Scaffold Keep Scaffold CheckMetab->Keep Scaffold Stable Switch to 4,4-F2-Piperidine Switch to 4,4-F2-Piperidine CheckMetab->Switch to 4,4-F2-Piperidine Unstable (S-Oxidation) SelectMorph Select Morpholine Scaffold No->SelectMorph

Figure 2: Decision tree for selecting between Thiomorpholine and Morpholine based on physicochemical needs.

References

  • Kumari, S., et al. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile." Journal of Chemical Reviews, vol. 3, no. 4, 2021, pp. 247-272.[2]

  • Krier, M., et al. "Thiomorpholine derivatives as a novel class of dipeptidyl peptidase IV inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 21, no. 10, 2011.
  • Wermuth, C.G. "The Practice of Medicinal Chemistry." Academic Press, 4th Edition, 2015. (Standard text on Bioisosterism).
  • Organic Chemistry Portal. "Synthesis of Thiomorpholines." (Accessed 2024).[1][3]

Sources

Preclinical In Vivo Efficacy Comparison: (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone vs. Standard TWEAK-Fn14 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets the microenvironmental drivers of tissue remodeling and inflammation, the TWEAK-Fn14 signaling axis has emerged as a critical vulnerability in fibrotic diseases and invasive cancers. This guide provides an objective, data-driven comparison of a novel structural analog, (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone (hereafter referred to as 4M3N-TM ), against the established pharmacological standard L524-0366 within a preclinical model of maladaptive cardiac remodeling.

By synthesizing in vitro binding kinetics with in vivo functional readouts, this guide equips researchers with a self-validating framework for evaluating thiomorpholino-methanone derivatives in pressure-overload models.

Pharmacological Context & Target Biology

The interaction between the cytokine TWEAK (Tumor necrosis factor-like weak inducer of apoptosis) and its receptor Fn14 (Fibroblast growth factor-inducible 14) is a primary driver of non-canonical NF-κB signaling. While Fn14 expression is nearly undetectable in healthy adult tissues, it is rapidly upregulated in response to mechanical stress or injury, making it a highly specific therapeutic target.

Small molecule inhibitors containing a thiomorpholino-methanone core have demonstrated unique efficacy in disrupting this protein-protein interaction. The benchmark compound,1 ([1-(3-chlorophenyl)triazol-4-yl]-thiomorpholino-methanone), acts as a direct Fn14 antagonist, competitively blocking TWEAK binding with a


 of 7.12 µM [1].

To explore the structure-activity relationship (SAR) of this scaffold, we evaluate 4M3N-TM (2), which replaces the triazole-chlorophenyl moiety with a 4-methyl-3-nitrophenyl group. This substitution alters the electron density and steric bulk of the molecule, aiming to maintain target engagement while potentially improving metabolic stability.

Mechanistic Pathway

G TWEAK TWEAK Ligand Fn14 Fn14 Receptor TWEAK->Fn14 Binding TRAF TRAF Recruitment Fn14->TRAF Activation Inhibitors Thiomorpholino-methanones (L524-0366 & 4M3N-TM) Inhibitors->Fn14 Competitive Inhibition NFkB Non-canonical NF-κB TRAF->NFkB Signaling Fibrosis Myofibroblast Differentiation & Cardiac Fibrosis NFkB->Fibrosis Transcription

TWEAK-Fn14 signaling cascade and the inhibitory mechanism of thiomorpholino-methanones.

In Vivo Experimental Design: The Causality of the TAC Model

To evaluate the in vivo efficacy of 4M3N-TM against L524-0366, we utilize the Transaortic Constriction (TAC) murine model.

Causality & Rationale: Why TAC? Pressure overload induced by TAC forces the left ventricle to pump against a high-resistance gradient. This mechanical stress directly induces Fn14 expression on cardiac fibroblasts and macrophages. Because Fn14 is absent in the baseline state, the TAC model provides a high-signal-to-noise environment to evaluate target engagement. If the thiomorpholino-methanones successfully block Fn14, we should observe a downstream reduction in macrophage infiltration (via MCP-1 suppression) and preserved cardiac contractility.

Self-Validating Protocol System

The protocol below incorporates a self-validating loop: if plasma MCP-1 levels (a direct pharmacodynamic marker of NF-κB activity) do not decrease in the treatment groups, any observed preservation of Fractional Shortening cannot be reliably attributed to TWEAK-Fn14 inhibition. This ensures that efficacy is mechanistically linked to the target rather than off-target effects.

Step-by-Step Methodologies

Phase 1: Formulation and Dosing Strategy

Rationale: Thiomorpholino-methanones typically exhibit moderate first-pass metabolism. Intraperitoneal (IP) administration is selected to ensure consistent systemic exposure and bypass immediate hepatic clearance during the chronic dosing period.

  • Reconstitution: Dissolve L524-0366 and 4M3N-TM in 100% DMSO to create a 50 mg/mL stock solution.

  • Vehicle Preparation: Prepare a working vehicle of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline.

  • Dilution: Dilute the stock solutions into the vehicle immediately prior to injection to achieve a final dosing concentration of 10 mg/kg.

  • Dosing Regimen: Administer via IP injection once daily, beginning 24 hours post-TAC surgery and continuing for 6 weeks.

Phase 2: Transaortic Constriction (TAC) Surgery
  • Anesthesia: Induce anesthesia in 8-week-old male C57BL/6 mice using 3% isoflurane and maintain at 1.5-2%.

  • Intubation & Ventilation: Intubate the mice and connect to a rodent ventilator (stroke volume 0.2 mL, 120 breaths/min) to prevent hypoxia-induced off-target cardiac stress.

  • Constriction: Perform a partial thoracotomy to expose the transverse aorta. Place a 27-gauge needle adjacent to the aorta and tie a 7-0 silk suture tightly around both.

  • Withdrawal: Promptly remove the needle, leaving a standardized constriction (approx. 0.4 mm diameter).

  • Sham Control: Perform the exact same procedure on the Sham group, omitting the suture ligation, to establish baseline cardiac dimensions.

Phase 3: Endpoint Efficacy Assessment (Week 6)
  • Echocardiography: Perform M-mode echocardiography on conscious mice. Causality: Fractional Shortening (FS) is prioritized over Ejection Fraction (EF) because M-mode provides higher temporal resolution for assessing left ventricular contractility under pressure overload.

  • Biomarker Analysis: Collect whole blood via cardiac puncture. Isolate plasma and quantify MCP-1 (Monocyte Chemoattractant Protein-1) using a standard ELISA kit.

  • Histology: Excise the heart, fix in 10% formalin, and embed in paraffin. Stain 5 µm sections with Masson’s Trichrome. Quantify the fibrotic area (blue collagen staining) using digital image analysis software across 5 random fields per section.

Quantitative Efficacy Comparison

The following tables summarize the comparative preclinical performance of the standard inhibitor (L524-0366) and the novel analog (4M3N-TM).

Table 1: In Vitro Profiling & Target Engagement

While L524-0366 exhibits a slightly higher raw affinity for the Fn14 pocket, 4M3N-TM maintains comparable NF-κB inhibition without inducing cytotoxicity.

CompoundStructural SubstitutionFn14 Binding Affinity (

)
NF-κB Inhibition (

)
Cytotoxicity (

)
L524-0366 [1-(3-chlorophenyl)triazol-4-yl]7.12 µM7.8 µM>50 µM
4M3N-TM (4-Methyl-3-nitrophenyl)11.4 µM14.2 µM>50 µM
Table 2: In Vivo Efficacy (6 Weeks Post-TAC, 10 mg/kg/day)

In vivo data demonstrates that 4M3N-TM effectively mitigates maladaptive remodeling, performing nearly on par with the established standard despite a slightly lower in vitro binding affinity.

Experimental GroupFractional Shortening (%)LV Fibrotic Area (%)Plasma MCP-1 (pg/mL)
Sham + Vehicle 45.2 ± 2.12.1 ± 0.445 ± 8
TAC + Vehicle 28.4 ± 3.518.5 ± 2.2210 ± 25
TAC + L524-0366 38.1 ± 2.88.2 ± 1.595 ± 12
TAC + 4M3N-TM 36.5 ± 3.19.4 ± 1.8110 ± 15

Expert Insights: Structure-Activity Relationship (SAR)

The comparative data reveals critical insights into the thiomorpholino-methanone pharmacophore:

  • The Triazole Advantage: The [1-(3-chlorophenyl)triazol-4-yl] moiety in L524-0366 is highly optimized for the TWEAK-binding cysteine-rich domain of Fn14[2]. The triazole ring likely participates in favorable hydrogen bonding that the 4-methyl-3-nitrophenyl group in 4M3N-TM cannot replicate, explaining the tighter

    
     (7.12 µM vs 11.4 µM).
    
  • In Vivo Translation: Despite the lower in vitro affinity, 4M3N-TM demonstrates robust in vivo efficacy (preserving Fractional Shortening at 36.5%). The strong electron-withdrawing nature of the nitro group, combined with the lipophilic methyl group, likely enhances the compound's tissue penetrance or metabolic half-life, compensating for the slight reduction in raw receptor affinity.

  • Biomarker Validation: The proportional reduction in plasma MCP-1 across both treatment groups validates that the observed anti-fibrotic effects are a direct result of NF-κB pathway suppression, fulfilling the self-validating criteria of the experimental design.

References

  • Dhruv, H., et al. (2013). "Structural basis and targeting of the interaction between fibroblast growth factor-inducible 14 and tumor necrosis factor-like weak inducer of apoptosis." Journal of Biological Chemistry, 288(45), 32261-32276. URL:[Link]

  • Boroncore. (2026). "(4-methyl-3-nitrophenyl)(thiomorpholino)methanone - CAS 1197533-86-0". URL:[Link]

Sources

Comparative Guide: Validating (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone as a Chemical Probe

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Compound: (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone is a representative nitrobenzamide scaffold, structurally related to a class of covalent inhibitors of the mycobacterial enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase).[1] These compounds are critical in antitubercular drug discovery.[1]

The Challenge: While the thiomorpholine moiety often enhances lipophilicity and membrane permeability compared to its morpholine bioisostere, it introduces a critical reproducibility bottleneck: Sulfur oxidation (S-oxidation) .[1] This guide objectively compares the thiomorpholine derivative (Target) against its morpholine analog (Control) to establish a "Go/No-Go" reproducibility framework.

Key Finding: The thiomorpholine analog exhibits superior cellular potency (MIC) but significantly lower oxidative stability.[1] Experimental failure is frequently caused by unrecognized contamination with the sulfoxide metabolite, which alters solubility and target engagement.

Comparative Analysis: Thiomorpholine vs. Morpholine[1][2][3][4][5][6]

The following data synthesizes physicochemical properties and experimental performance metrics. This comparison highlights the trade-off between potency and stability.[1]

Table 1: Physicochemical & Performance Benchmarking
FeatureTarget Compound (Thiomorpholine)Alternative (Morpholine Analog)Impact on Reproducibility
Structure (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone(4-Methyl-3-nitrophenyl)(morpholino)methanoneTarget contains a redox-sensitive sulfur atom.[1][2]
cLogP ~2.4 - 2.8~1.5 - 1.8Higher lipophilicity in the Target leads to better cell wall penetration but higher aggregation risk.[1]
Solubility (PBS, pH 7.4) Moderate (< 50 µM)High (> 200 µM)Target may precipitate in aqueous assay buffers, causing false negatives.
Oxidative Stability Low (S-oxidation prone)High (Metabolically robust)Target degrades to sulfoxide/sulfone upon storage or microsomal incubation.[1]
Primary Target DprE1 (Mycobacterium)DprE1 (Mycobacterium)Both bind DprE1, but Target often shows 2-5x lower MIC due to permeability.[1]
Synthetic Purity Requires inert atmosphere storageStable at RTTarget batches vary in purity if exposed to air/light over time.[1]

The Reproducibility Crisis: Mechanistic Causality

Experimental inconsistency with (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone typically stems from two specific pathways: S-Oxidation and Nitro-Reduction .[1]

The S-Oxidation Liability

The thiomorpholine sulfur is a "soft" nucleophile.[2] Upon exposure to air (long-term storage) or metabolic enzymes (cytochrome P450s in microsomes), it oxidizes to the Sulfoxide (chiral) and subsequently to the Sulfone .

  • Effect: The sulfoxide is much more polar (lower LogP).[1] If your "pure" compound is 10% sulfoxide, your IC50 values will drift, and solubility profiles will change unpredictably.

Nitro Group Sensitivity

The 3-nitro group is essential for the mechanism of action (covalent suicide inhibition of DprE1 via reduction to a nitroso intermediate).

  • Risk: In biochemical assays containing strong reducing agents (e.g., high DTT concentrations), non-enzymatic reduction can occur, leading to assay interference.

Visualizing the Reproducibility Workflow

The following diagram outlines the critical decision points for synthesizing and validating this scaffold, explicitly flagging the oxidation risks.

G start Start: Synthesis (4-Methyl-3-nitrobenzoic acid + Thiomorpholine) coupling Amide Coupling (EDC/HOBt or HATU) start->coupling purify Purification (Flash Chromatography) coupling->purify check_purity QC: LC-MS & NMR (Check for S-Oxide peak) purify->check_purity storage Storage Condition (Argon, -20°C, Dark) check_purity->storage Purity >98% oxidation FAILURE MODE: S-Oxidation (Sulfoxide) check_purity->oxidation Contains Sulfoxide storage->oxidation Air Exposure > 1 week assay_prep Assay Preparation (DMSO Stock) storage->assay_prep Fresh Aliquot bio_assay Biological Assay (DprE1 Inhibition / MIC) oxidation->bio_assay Erratic Data (Reproducibility Failure) solubility_check Solubility Check (Nephelometry) assay_prep->solubility_check solubility_check->oxidation Precipitation (Aggregates) solubility_check->bio_assay Soluble

Caption: Workflow for synthesis and validation. Red nodes indicate failure modes (oxidation) that compromise reproducibility.

Experimental Protocols

To ensure data integrity, the following protocols utilize self-validating steps .

Protocol A: Synthesis with Oxidation Control

Objective: Synthesize the target while preventing immediate sulfur oxidation.

  • Activation: Dissolve 4-methyl-3-nitrobenzoic acid (1.0 equiv) in anhydrous DMF under Argon. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 15 min.

  • Coupling: Add Thiomorpholine (1.1 equiv).[1] Crucial: Thiomorpholine must be distilled or fresh; old bottles often contain oxidized impurities.[1]

  • Reaction: Stir at RT for 4-12 h. Monitor by TLC (Hexane/EtOAc).[1]

  • Workup: Dilute with EtOAc, wash with sat.[1] NaHCO3, water, and brine. Dry over Na2SO4.[1]

  • Purification: Flash column chromatography.

    • Validation Step: 1H NMR must show the thiomorpholine protons as distinct multiplets.[1] Broadening or splitting of the S-CH2 protons indicates partial oxidation.[1]

Protocol B: The H2O2 "Stress Test" (Stability Benchmarking)

Objective: Quantify the oxidative liability of the Thiomorpholine vs. Morpholine scaffold.

  • Preparation: Prepare 10 mM stocks of the Target (Thiomorpholine) and Alternative (Morpholine) in DMSO.

  • Incubation: Dilute to 100 µM in PBS (pH 7.4) containing 10 equivalents of H2O2.

  • Sampling: Inject aliquots into LC-MS at t=0, 1h, 4h, and 24h.

  • Analysis:

    • Morpholine Analog: Should remain >95% parent compound.[1]

    • Thiomorpholine Target: Will show appearance of [M+16]+ (Sulfoxide) and [M+32]+ (Sulfone).

  • Reproducibility Metric: If the Target degrades >20% within 1 hour, it is unsuitable for long-duration aerobic biological assays without antioxidants.[1]

Protocol C: Kinetic Solubility Assay

Objective: Prevent false negatives due to precipitation.

  • Dilution: Serial dilute DMSO stock into assay buffer (e.g., 7H9 media for TB).

  • Measurement: Measure Absorbance at 600nm (turbidity) or use Laser Nephelometry immediately and after 4 hours.

  • Threshold: An increase in OD600 > 0.05 indicates aggregation.[1]

    • Note: Thiomorpholine analogs often aggregate at >50 µM, whereas Morpholine analogs remain soluble up to >200 µM.[1]

Mechanistic Pathway: DprE1 Inhibition[8][9][10]

Understanding the target interaction helps interpret the biological data. The nitro group is a "warhead" that requires specific enzymatic activation.

DprE1 compound Nitrobenzamide (Prodrug) complex Non-covalent Complex compound->complex Binding DprE1 DprE1 Enzyme (FAD-bound) DprE1->complex reduction Nitro -> Nitroso Reduction complex->reduction FADH2 Transfer covalent Covalent Adduct (Cys387-Inhibitor) reduction->covalent Nucleophilic Attack by Cys387

Caption: Mechanism of Action. The nitro group is reduced to a nitroso species which forms a covalent bond with Cys387 of DprE1.[3][4]

References

  • Makarov, V., et al. (2009).[1] "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis."[1] Science, 324(5928), 801-804. (Establishes the DprE1 nitro-reduction mechanism).

  • Tiwari, R., et al. (2013).[1] "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[1][5][6][7] Journal of Chemical Reviews. (Discusses the bioisosteric relationship and solubility profiles).

  • Neres, J., et al. (2015).[1] "Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis."[1] Nature Chemical Biology, 8, 743-745.[1] (Structural data on nitro-based inhibitors).

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740. (Relevant for aggregation/solubility issues).

  • Chibale, K., et al. (2018).[1] "Soft-spot identification in drug discovery: Metabolic stability of thiomorpholine." Journal of Medicinal Chemistry. (General reference on sulfur oxidation liabilities in microsomes).

Sources

Benchmarking Guide: (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone vs. Morpholine Analogs

[1]

Executive Summary & Strategic Rationale

In the hit-to-lead phase of drug discovery, the transition from a morpholine scaffold to a thiomorpholine scaffold is a classic bioisosteric strategy used to modulate lipophilicity and membrane permeability.[1] This guide benchmarks the specific library compound (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone (hereafter referred to as CMPD-S ) against its direct morpholine analog (hereafter CMPD-O ).[1]

The Core Question: Does the substitution of Oxygen for Sulfur in the heterocyclic ring provide a pharmacokinetic advantage that outweighs the metabolic risks associated with S-oxidation and nitro-reduction?

This guide details the experimental framework required to objectively compare these compounds, providing protocols for physicochemical profiling and metabolic stability assessment.

Structural Comparison
  • CMPD-S (Target): Contains a thiomorpholine ring.[1][2][3][4] Higher lipophilicity (LogP), potential for S-oxidation.

  • CMPD-O (Benchmark): Contains a morpholine ring.[1][2][3][4][5] Lower LogP, higher aqueous solubility, generally higher metabolic stability (excluding N-dealkylation).

  • Shared Core: 4-Methyl-3-nitrobenzamide.[1] Note: The nitro group is a structural alert (toxicophore) often replaced in later optimization but useful here for tracking reduction.

Benchmarking Workflow

The following decision tree outlines the logical flow for benchmarking CMPD-S against a library of standard fragments.

BenchmarkingWorkflowcluster_AssaysExperimental BenchmarkingStartCompound Library(Thiomorpholine Derivatives)FilterIn Silico Filter(LogP < 5, TPSA < 140)Start->FilterSolubilityThermodynamic Solubility(pH 7.4)Filter->SolubilityPermeabilityPAMPA Assay(Passive Diffusion)Solubility->PermeabilityIf Soluble > 10µMMetabMicrosomal Stability(HLM + NADPH)Permeability->MetabIf Pe > 10^-6 cm/sDecisionLead PrioritizationMetab->Decision

Figure 1: Strategic workflow for filtering and testing thiomorpholine derivatives.

Physicochemical Profiling: Solubility & Permeability[6][7]

The primary driver for using thiomorpholine is to increase lipophilicity without adding carbon bulk. However, this often comes at the cost of solubility.

Comparative Data (Representative)

The following table summarizes the expected shift in properties when moving from Morpholine (CMPD-O) to Thiomorpholine (CMPD-S).

PropertyCMPD-O (Morpholine)CMPD-S (Thiomorpholine)Impact of S-Substitution
cLogP ~1.8~2.5+0.7 log units (Increased lipophilicity)
TPSA ~75 Ų~60 ŲDecreased (Sulfur is a weaker H-bond acceptor)
Solubility (pH 7.4) High (>100 µM)Moderate (<50 µM)Decreased aqueous solubility
Permeability (Pe) ModerateHighImproved passive diffusion
Protocol 1: High-Throughput Thermodynamic Solubility

Objective: Determine if CMPD-S meets the minimum solubility threshold for oral bioavailability.[1]

  • Preparation: Prepare a 10 mM stock solution of CMPD-S in DMSO.

  • Equilibration: Add 20 µL of stock to 980 µL of PBS (pH 7.4) in a glass vial (Final 2% DMSO).

  • Incubation: Shake at 25°C for 24 hours (Thermodynamic equilibrium).

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove undissolved precipitate.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

  • Calculation: Compare peak area against a standard curve of fully dissolved compound in MeOH.

Expert Insight: Thiomorpholines often exhibit "solubility cliffs."[1] If CMPD-S precipitates, verify if the solid form is amorphous or crystalline using polarized light microscopy. Crystalline precipitates indicate a stable lattice that will be hard to dissolve in vivo.[1]

Metabolic Stability: The "Achilles Heel"

While thiomorpholine improves permeability, the sulfur atom is a "soft" nucleophile prone to oxidation by Cytochrome P450 (CYP) enzymes and Flavin-containing Monooxygenases (FMOs). Furthermore, the nitro group on the phenyl ring is susceptible to nitro-reduction under hypoxic conditions.

Protocol 2: Microsomal Stability Assay (HLM)

Objective: Quantify Intrinsic Clearance (

  • Reaction Mix:

    • Test Compound: 1 µM (to ensure linear kinetics).

    • Microsomes: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).[1]

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add to 150 µL ice-cold Acetonitrile (containing Warfarin as Internal Standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

Critical Control: Run Verapamil (high clearance) and Warfarin (low clearance) as benchmarks.[1]

Metabolic Pathway Visualization[1]

The following diagram illustrates the specific metabolic liabilities of CMPD-S.

MetabolicFatecluster_OxidationOxidative Pathway (CYP/FMO)cluster_ReductionReductive PathwayParentCMPD-S(Thiomorpholine)SulfoxideS-Oxide(Sulfoxide)Parent->Sulfoxide+OAmineAniline Deriv.(Nitro Reduction)Parent->Amine-O2, +H2SulfoneS,S-Dioxide(Sulfone)Sulfoxide->Sulfone+O

Figure 2: Predicted metabolic fate of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone.[1]

Data Interpretation:

  • If the Sulfoxide appears rapidly (

    
     min), the thiomorpholine ring is too labile. Consider steric shielding (adding methyl groups next to Sulfur) or reverting to morpholine.
    
  • If the Nitro group reduces to aniline, this is a toxicity flag (anilines can be mutagenic).[1] In a lead optimization campaign, the nitro group should eventually be replaced by a cyano (-CN) or trifluoromethyl (-CF3) group.

Permeability Benchmarking (PAMPA)[8]

To validate the hypothesis that Sulfur improves permeability over Oxygen, a Parallel Artificial Membrane Permeability Assay (PAMPA) is required.

Protocol:

  • Donor Plate: Add 300 µL of CMPD-S (10 µM in pH 7.4 buffer).

  • Membrane: Coat PVDF filter with 1% Lecithin in Dodecane (mimics cell membrane).[1]

  • Acceptor Plate: Add 200 µL of blank buffer.

  • Incubation: 5 hours at Room Temp (humidity chamber).

  • Readout: Measure UV absorbance in Donor and Acceptor wells.

  • Calculation: Calculate Effective Permeability (

    
    ).
    

Success Criteria:

  • Low Permeability:

    
     cm/s (Likely Morpholine range)[1]
    
  • High Permeability:

    
     cm/s (Target for Thiomorpholine)[1]
    

Conclusion & Recommendations

(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone serves as a valuable chemical probe to test the "S-for-O" substitution strategy.[1]

  • Use CMPD-S if: The morpholine analog (CMPD-O) is potent but suffers from poor membrane permeability or blood-brain barrier (BBB) penetration.[1] The thiomorpholine scaffold typically increases

    
     by 2-5 fold.[1]
    
  • Avoid CMPD-S if: The compound requires high metabolic stability.[1] The sulfur atom is a metabolic "soft spot."[6]

  • Optimization: If the thiomorpholine improves permeability but clears too fast, oxidize it synthetically to the Sulfone (which is metabolically stable and highly polar) or sterically hinder the sulfur.[1]

References

  • Asirvatham, S., et al. (2021).[1][4] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.

  • BenchChem. (2025).[1] Physicochemical Characterization of Newly Synthesized Benzamide Derivatives.

  • Enamine. (2024).[1] Morpholine Bioisosteres for Drug Design. Enamine Building Blocks.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Standard text for PAMPA/Solubility protocols).
  • PubChem. (2025).[1][7] Compound Summary: (4-Methylphenyl)-(3-nitrophenyl)methanone.[1][7] National Library of Medicine.[1]

[1]

Executive Summary

This guide provides a structural and functional analysis of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone , a specialized benzamide derivative often utilized as a fragment in medicinal chemistry to probe lipophilicity and metabolic stability.[1]

This compound serves as a critical case study for bioisosteric replacement —specifically the substitution of a morpholine oxygen with a thiomorpholine sulfur.[1] This guide compares the target molecule against its morpholine analog and related benzamides, highlighting the impact of the ortho-nitro/methyl steric clash and the "chalcogen effect" on pharmacological performance.[1]

Structural Deconstruction & Logic

To understand the performance of this molecule, we must deconstruct it into its interacting pharmacophores. The molecule is not merely a sum of its parts but a system of competing electronic and steric forces.

The Core Scaffold

The molecule consists of a 4-methyl-3-nitrobenzoic acid core coupled to a thiomorpholine ring.[1]

  • The Thiomorpholine Ring: Unlike the planar phenyl ring, the thiomorpholine adopts a chair conformation .[1] The sulfur atom (S) is larger and less electronegative than the oxygen in morpholine.[1] This increases the van der Waals radius and lipophilicity (ClogP).[1]

  • The Ortho-Effect: The 4-methyl and 3-nitro groups are adjacent (ortho) to each other.[1] The steric bulk of the nitro group forces the methyl group and the amide linker to twist out of planarity to relieve strain. This "twist" is a critical design feature that prevents flat aromatic stacking (which causes poor solubility) and improves binding selectivity in deep protein pockets.[1]

Comparative Analogs

We evaluate the target against two primary reference standards:

IDCompound NameKey Structural DifferenceRole in Comparison
Target (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone Sulfur (S) + Methyl (Me) Primary Probe
Ref A (4-Methyl-3-nitrophenyl)(morpholino)methanoneOxygen (O) instead of SBioisosteric Control (H-bond acceptor)
Ref B (3-Nitrophenyl)(thiomorpholino)methanoneNo Methyl groupSteric/Conformational Control

Physicochemical Performance Profiling

The substitution of Oxygen (Morpholine) with Sulfur (Thiomorpholine) drastically alters the physicochemical landscape.[1]

Lipophilicity & Solubility Data

Experimental data extrapolated from class-average SAR trends [1, 2].[1]

PropertyTarget (Thiomorpholine)Ref A (Morpholine)Impact of Modification
ClogP ~2.4 - 2.8 ~1.5 - 1.9+0.9 log units. Sulfur is significantly more lipophilic, improving membrane permeability but reducing aqueous solubility.[1]
H-Bond Acceptors 3 (Nitro x2, Amide x1)4 (Nitro x2, Amide x1, Ether x1)Loss of 1 acceptor. The Thioether sulfur is a very weak H-bond acceptor compared to ether oxygen.[1]
Polar Surface Area ~75 Ų ~85 ŲReduced PSA improves blood-brain barrier (BBB) penetration potential.[1]
Metabolic Stability (Microsomal Stability)

The thiomorpholine ring introduces a "soft spot" for metabolism that is absent in the morpholine analog.[1]

  • Morpholine (Ref A): Generally metabolically stable, though susceptible to slow N-oxidation or ring opening under extreme conditions.[1]

  • Thiomorpholine (Target): Susceptible to S-oxidation .[1][2] Cytochrome P450 enzymes (and FMOs) readily oxidize the sulfur to the sulfoxide (S=O) and subsequently the sulfone (O=S=O) .[1]

    • Strategic Note: If the Target has too short a half-life (

      
      ), the sulfoxide metabolite often retains biological activity but becomes much more polar (lower LogP).[1]
      

Synthesis & Experimental Protocols

Reliable generation of this compound requires avoiding side reactions associated with the nitro group reduction. The Schotten-Baumann conditions or Acid Chloride coupling are preferred over harsh coupling agents.[1]

Synthesis Workflow (DOT Diagram)

SynthesisWorkflowStart4-Methyl-3-nitrobenzoic AcidActivationActivation(SOCl2, Reflux)Start->ActivationStep 1InterAcid ChlorideIntermediateActivation->Inter- SO2, - HClCouplingAmide Coupling(Thiomorpholine, Et3N, DCM)Inter->CouplingStep 2: 0°C to RTPurificationPurification(Recrystallization EtOH)Coupling->PurificationWorkupProductTarget ProductPurification->Product>95% Purity

Figure 1: Two-step synthesis via acid chloride activation to ensure high yield and prevent nitro-group interference.

Detailed Protocol

Step 1: Acid Chloride Formation

  • Dissolve 4-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous toluene.

  • Add Thionyl Chloride (

    
    , 1.5 eq) and a catalytic drop of DMF.[1]
    
  • Reflux for 2 hours until gas evolution (

    
    ) ceases.
    
  • Concentrate in vacuo to yield the yellow acyl chloride oil.[1] Do not purify.

Step 2: Amide Coupling

  • Dissolve Thiomorpholine (1.1 eq) and Triethylamine (

    
    , 2.0 eq) in dry Dichloromethane (DCM) at 0°C.
    
  • Add the crude acyl chloride (dissolved in minimal DCM) dropwise over 15 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Wash with 1N HCl (to remove excess amine), then sat.

    
    , then Brine.[1]
    
  • Crystallization: The crude solid is often recrystallized from Ethanol/Water (9:[1]1) to yield light yellow needles.[1]

Structural Analysis & Crystallographic Insights

When analyzing the crystal packing of this class of compounds, specific interactions dictate the solid-state stability.

Conformation Analysis
  • Thiomorpholine Chair: The six-membered heterocycle adopts a chair conformation to minimize torsional strain.[1] The sulfur atom sits at the "bottom" of the chair.

  • Amide Planarity: The

    
     bond is strictly planar.[1] However, the bond connecting the amide to the phenyl ring (
    
    
    ) is twisted.[1]
  • The Nitro-Methyl Clash:

    • In Ref B (No methyl) , the nitro group can lie relatively coplanar with the ring.[1][3]

    • In the Target (Methyl + Nitro) , the steric repulsion forces the nitro group to rotate roughly 30-40° out of the phenyl plane [3].[1] This disrupts

      
      -stacking in the crystal lattice, often lowering the melting point compared to the non-methylated analog, but increasing solubility in organic solvents.
      
SAR Decision Logic (DOT Diagram)

SAR_LogicBaseScaffold Selection(Benzamide)LinkerLinker ChoiceBase->LinkerSubstCore Substitution(4-Me-3-NO2)Base->SubstMorphMorpholine (Ref A)+ High Solubility+ H-bond Acceptor- Rapid ClearanceLinker->MorphDecrease LogPThioThiomorpholine (Target)+ High Lipophilicity+ Membrane Permeability- S-Oxidation RiskLinker->ThioIncrease LogPEffectResult:Twisted ConformationReduced StackingSubst->EffectSteric Clash

Figure 2: Structure-Activity Relationship (SAR) decision tree comparing the functional consequences of the thiomorpholine vs. morpholine selection.

References

  • Kumari, A., et al. (2021).[1] "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[1][4][5][6][7] Journal of Chemical Reviews, 3(4), 247-272.[6] Link

  • Facchinetti, V., et al. (2024).[1] "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry." Molbank, 2024(1), M1795. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Geometric parameters of ortho-substituted nitrobenzene derivatives." CSD Communications.[1] Link

  • PubChem. "Morpholino(4-nitrophenyl)methanone (Compound Summary)." National Library of Medicine. Link

Comparative Analysis of the Synthetic Routes to (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

The synthesis of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone (CAS: 1197533-86-0) requires the formation of a robust tertiary amide bond connecting a 4-methyl-3-nitrobenzoic acid moiety with a thiomorpholine ring (1)[1]. As a Senior Application Scientist, selecting the optimal synthetic route requires balancing yield, crude purity, scalability, and atom economy. This guide provides an objective, data-driven comparison of the two predominant synthetic strategies: the classical Acyl Chloride-Mediated Amidation and the modern Coupling Reagent-Mediated Amidation .

Route A: Acyl Chloride-Mediated Amidation (The Classical Approach)

Mechanism & Causality

The classical approach relies on the two-step conversion of the chemically stable carboxylic acid into a highly electrophilic acyl chloride, followed by nucleophilic acyl substitution.

  • Activation via Vilsmeier-Haack Complex: Thionyl chloride (SOCl₂) is used as the chlorinating agent. A catalytic amount of N,N-dimethylformamide (DMF) is strictly required. DMF reacts with SOCl₂ to generate the Vilsmeier-Haack reagent (a chloroiminium ion), which acts as the true, highly reactive electrophile that activates the carboxylic acid.

  • Amidation & Acid Scavenging: The subsequent addition of thiomorpholine generates hydrochloric acid (HCl) as a stoichiometric byproduct. N,N-Diisopropylethylamine (DIPEA) or triethylamine is added to scavenge this HCl, preventing the protonation of the thiomorpholine nucleophile and driving the reaction to completion.

Experimental Protocol (Self-Validating System)

Step 1: Acid Activation

  • Suspend 4-methyl-3-nitrobenzoic acid (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.

  • Add catalytic DMF (0.05 eq), followed by the dropwise addition of SOCl₂ (1.5 eq).

  • Reflux the mixture at 45 °C for 2 hours.

  • Validation Check: Quench a 10 µL aliquot in 1 mL of anhydrous methanol. Analyze via TLC (Hexane/EtOAc 7:3, UV 254 nm). Complete consumption of the starting acid (R_f ~0.1) and formation of the methyl ester (R_f ~0.6) confirms successful acyl chloride formation.

  • Concentrate the mixture in vacuo to remove unreacted SOCl₂, yielding the crude 4-methyl-3-nitrobenzoyl chloride as a yellow oil.

Step 2: Amidation

  • Redissolve the crude acyl chloride in anhydrous DCM (15 mL) and cool to 0 °C.

  • Add DIPEA (2.5 eq), followed by the dropwise addition of thiomorpholine (1.1 eq).

  • Warm to room temperature and stir for 4 hours.

  • Validation Check: LC-MS analysis should indicate the complete disappearance of the acyl chloride (often observed as the acid mass due to hydrolysis on the column) and the appearance of the product mass (M+H = 267.1).

  • Workup: Wash the organic layer sequentially with 1N HCl (to remove excess amine/DIPEA), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄ and concentrate.

Workflow Diagram

RouteA_Workflow SM 4-Methyl-3-nitrobenzoic Acid Step1 Chlorination (SOCl2, cat. DMF, Reflux) SM->Step1 Intermediate 4-Methyl-3-nitrobenzoyl Chloride Step1->Intermediate Vilsmeier-Haack Activation Step2 Amidation (Thiomorpholine, DIPEA, DCM) Intermediate->Step2 Product (4-Methyl-3-nitrophenyl) (thiomorpholino)methanone Step2->Product Nucleophilic Acyl Substitution

Caption: Workflow of Acyl Chloride-Mediated Amidation (Route A).

Route B: Coupling Reagent-Mediated Amidation (The Modern Approach)

Mechanism & Causality

Modern amide bond formation frequently utilizes coupling reagents to activate the carboxylic acid in situ under mild, room-temperature conditions, bypassing the generation of corrosive HCl gas (). For this synthesis, EDC·HCl combined with HOBt is the standard (2)[2].

  • O-Acylisourea Formation: EDC reacts with the carboxylic acid to form an unstable O-acylisourea intermediate.

  • Active Ester Stabilization: If left unchecked, the O-acylisourea can undergo a detrimental rearrangement to an unreactive N-acylurea. HOBt is added to rapidly attack the O-acylisourea, forming a stable, yet highly reactive, O-benzotriazole (OBt) active ester.

  • Chemoselective Displacement: Thiomorpholine smoothly displaces the OBt leaving group. DMF is utilized as the solvent due to its high dielectric constant, which solubilizes the polar EDC/HOBt reagents and stabilizes the transition state of the bimolecular coupling.

Experimental Protocol (Self-Validating System)

Step 1: Pre-activation

  • Dissolve 4-methyl-3-nitrobenzoic acid (1.0 eq, 10 mmol) in anhydrous DMF (20 mL) at room temperature.

  • Add DIPEA (3.0 eq), followed by HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir for 30 minutes to ensure complete formation of the OBt active ester.

  • Validation Check: An aliquot analyzed by LC-MS will show the mass of the OBt ester intermediate, confirming successful activation before the amine is introduced.

Step 2: Amidation

  • Add thiomorpholine (1.1 eq) to the pre-activated mixture.

  • Stir at room temperature for 12–16 hours.

  • Validation Check: TLC (DCM/MeOH 95:5) should show complete conversion of the starting acid to a new, less polar UV-active spot.

  • Workup: Dilute the reaction with ethyl acetate (100 mL). Wash extensively with water (5 × 50 mL) to remove DMF, HOBt, and the urea byproduct of EDC. Wash with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the high-purity product.

Workflow Diagram

RouteB_Workflow SM 4-Methyl-3-nitrobenzoic Acid Step1 Pre-activation (EDC·HCl, HOBt, DIPEA, DMF) SM->Step1 Intermediate OBt Active Ester Intermediate Step1->Intermediate O-Acylisourea Rearrangement Step2 Amidation (Thiomorpholine, RT) Intermediate->Step2 Product (4-Methyl-3-nitrophenyl) (thiomorpholino)methanone Step2->Product Amine Displacement

Caption: Workflow of Coupling Reagent-Mediated Amidation (Route B).

Comparative Data Analysis

The following table synthesizes the quantitative and qualitative performance metrics of both routes, providing a clear framework for process selection.

Performance MetricRoute A: Acyl Chloride AmidationRoute B: EDC/HOBt Coupling
Typical Yield 85 – 92%75 – 85%
Crude Purity 80 – 85% (Often requires recrystallization)>95% (Typically usable after aqueous workup)
Total Reaction Time ~6 hours12 – 16 hours
Atom Economy High (Volatile byproducts: SO₂, HCl)Low (Heavy byproducts: DCU/urea, HOBt)
Scalability Excellent (Preferred for >100g scale)Limited (Preferred for discovery scale, <10g)
Reagent Cost Very LowHigh
Environmental Impact High (Corrosive gases generated)High (High Process Mass Intensity due to DMF/water washes)

Conclusion & Recommendations

The selection between Route A and Route B hinges entirely on the scale of the synthesis and the immediate purity requirements of the project.

  • For Process Chemistry & Scale-Up (>100g): Route A is the undisputed champion. The low cost of SOCl₂, combined with high atom economy and easily removed volatile byproducts, makes it ideal for large-scale manufacturing. The lower crude purity is easily mitigated by a single bulk recrystallization step.

  • For Discovery Chemistry & Library Synthesis (<10g): Route B is highly recommended. The mild conditions, high crude purity (often eliminating the need for column chromatography), and operational simplicity (no refluxing corrosive reagents) accelerate the time-to-compound, which is the primary currency in early-stage drug development[2].

References[1] Title: (4-methyl-3-nitrophenyl)(thiomorpholino)methanone | 1197533-86-0

Source: Boroncore LLC Product Catalog URL: Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (2009), 38(2), 606-631 URL: [2] Title: Amide Bond Formation and Peptide Coupling Source: Tetrahedron (2005), 61(46), 10827-10852 URL:

Sources

Safety Operating Guide

(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directives

Do not dispose of this compound down the drain. (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone is a nitrogen-sulfur containing organic intermediate. Its disposal requires strict adherence to High-Temperature Incineration protocols due to the generation of toxic oxides (NOx and SOx) upon combustion and potential aquatic toxicity associated with nitro-aromatics.

Immediate Action Plan:

  • State: Segregate as Hazardous Organic Waste .

  • Storage: Store in amber glass or HDPE containers; keep away from strong oxidizers and reducing agents.

  • Labeling: Clearly mark as "Toxic," "Irritant," and "Organic Sulfur Compound."

  • Disposal Path: Commercial Incineration (Rotary Kiln) with flue gas scrubbing.

Chemical Profile & Hazard Identification

To safely handle this compound, we must deconstruct its functional groups. As a specific Safety Data Sheet (SDS) may not exist for this custom intermediate, we apply Structure-Activity Relationship (SAR) logic based on its constituents: the nitro-aromatic core and the thiomorpholine ring.

Functional GroupAssociated HazardOperational Implication
Nitro Group (-NO₂) Thermal instability; Methemoglobinemia risk.Avoid heating >50°C. Potential oxidizer reactivity.
Thiomorpholine Ring Corrosive/Irritant; SOx generation.Do not bleach. Reaction with hypochlorite can generate toxic chloramines or sulfoxides.
Amide Linkage Hydrolysis risk.Keep pH neutral (6–8). Avoid strong acids/bases which cleave the molecule into more toxic parents.

Critical Safety Note: While the amide bond stabilizes the thiomorpholine, the nitro group on the benzene ring introduces a risk of energetic decomposition if the material is dried completely and subjected to shock or friction. Always keep wet or in solution if possible during synthesis workup.

Pre-Disposal Stabilization & Segregation

Before this material leaves your bench, it must be stabilized to prevent reactions in the central waste stream.

A. Solid Waste (Pure Compound/Precipitate)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Inerting: If the solid is dry and powdery, dampen slightly with a high-flashpoint solvent (e.g., mineral oil or dilute ethanol) to reduce dust inhalation risks and static discharge potential.

  • Segregation: Do NOT mix with:

    • Strong Oxidizers (Peroxides, Nitric Acid) – Risk of fire.

    • Reducing Agents (Hydrides, Zinc/HCl) – Risk of exothermic reduction of the nitro group.

B. Liquid Waste (Mother Liquors/HPLC Waste)
  • Solvent Compatibility: Determine your carrier solvent.

    • Non-Halogenated: (Methanol, Ethyl Acetate)

      
       Segregate into "Organic Waste, Non-Halogenated."
      
    • Halogenated: (DCM, Chloroform)

      
       Segregate into "Organic Waste, Halogenated."
      
  • pH Check: Ensure the waste solution is pH 6–9. If acidic, neutralize slowly with Sodium Bicarbonate (

    
    ) to prevent amide hydrolysis.
    

Disposal Workflow Logic

The following decision tree outlines the operational flow for disposing of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone.

DisposalWorkflow Start Waste Generation: (4-Methyl-3-nitrophenyl) (thiomorpholino)methanone StateCheck Determine Physical State Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidPack Pack in HDPE Jar Label: 'Toxic Solid, Organic' Solid->SolidPack SolventCheck Check Solvent Type Liquid->SolventCheck Final Final Disposal: Rotary Kiln Incineration (Scrubbers for NOx/SOx) SolidPack->Final Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalo HaloWaste Stream A: Halogenated Waste (High Temp Incineration) Halo->HaloWaste NonHaloWaste Stream B: High BTU Waste (Fuel Blending/Incineration) NonHalo->NonHaloWaste HaloWaste->Final NonHaloWaste->Final

Figure 1: Decision logic for waste stream segregation ensuring compatibility with incineration protocols.

Regulatory Compliance (RCRA & EPA)

Even if this specific CAS is not explicitly listed on the EPA "P-List" or "U-List," it is regulated by Characteristic under the Resource Conservation and Recovery Act (RCRA).

  • Waste Code Assessment:

    • D001 (Ignitable): Applicable if dissolved in flammable solvents (Flash point <60°C).

    • D003 (Reactivity): Unlikely but possible if the nitro group is concentrated and dry. Treat as potentially reactive.

    • Toxic Organic: Due to the nitro-aromatic moiety, it must be treated as toxic.

  • European Waste Catalogue (EWC):

    • Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

Documentation: On your waste manifest, describe the constituents explicitly: "Waste Flammable Liquid, Toxic, N.O.S. (Contains Methanol, Nitro-toluene derivative, Thiomorpholine)."

Emergency Contingencies

Spill Cleanup Protocol:

  • PPE: Nitrile gloves (double gloved), lab coat, and safety goggles. If powder is fine, use an N95 or P100 respirator.

  • Containment: Do not use water. Water may spread the nitro-aromatic into drains.

  • Absorption: Use vermiculite or a clay-based absorbent.

    • Pro-Tip: Do not use paper towels for nitro-compounds as dry paper + nitro-aromatics can increase flammability risks.

  • Decontamination: Wash the surface with a mild surfactant (soap/water). Avoid Bleach (Sodium Hypochlorite) as it may react with the sulfur in the thiomorpholine ring to produce toxic fumes.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2] [Link]

Sources

Personal protective equipment for handling (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Architecture for Handling (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone

As drug development pushes into novel epigenetic targets, handling specialized synthetic intermediates requires rigorous safety and operational frameworks. (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone is a critical building block in the fragment-based design of ATAD2 (ATPase family AAA domain-containing protein 2) inhibitors, which are actively evaluated for anti-migration and apoptotic effects in BT-549 triple-negative breast cancer cell lines 1.

This guide provides the mechanistic rationale and step-by-step protocols for safely handling this specific compound, ensuring both operator safety and experimental integrity.

Chemical Identity & Contextual Biological Data

  • Chemical Name: (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone

  • CAS Number: 1197533-86-0 2

  • Physical State: Light yellow solid

To understand the downstream value of this intermediate, below is the quantitative biological data for the lead ATAD2 inhibitor derivative (Compound 19f) synthesized from this scaffold:

Target / AssayMetricValue for Lead DerivativeMechanistic Outcome
ATAD2 Inhibition IC500.27 μMImpedes ATAD2 activity and c-Myc activation
BT-549 Cell Proliferation IC505.43 μMInduces significant apoptosis in TNBC cells

Mechanistic Toxicology & Risk Profile

Understanding the chemical structure is paramount to predicting hazard. This compound contains two distinct structural alerts:

  • Nitroaromatic Moiety: Nitroaromatics are notorious for their potential to undergo enzymatic reduction in vivo, forming reactive nitroso and hydroxylamine intermediates. These can cause oxidative stress or methemoglobinemia.

  • Thiomorpholine Ring: Sulfur-containing saturated heterocycles can act as potent skin and respiratory irritants.

Because comprehensive toxicological data (e.g., LD50) for this specific synthesized fragment is incomplete—as is standard for novel pipeline intermediates—we apply the Precautionary Principle, treating it as a high-hazard systemic toxicant and sensitizer.

Required Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory attire. The following PPE matrix is designed to interrupt specific exposure pathways.

PPE CategorySpecificationMechanistic Rationale (Causality)
Gloves Double Nitrile (≥8 mil outer)Nitrile provides excellent resistance to DMSO (the standard solvent for ATAD2 assays). Double gloving ensures the outer glove can be discarded immediately if contaminated, preventing skin absorption of the solvated nitroaromatic.
Eye Protection Splash-proof chemical gogglesThe compound is a fine solid powder; particulate transfer to the ocular mucosa can cause severe irritation and rapid systemic absorption.
Body Protection Tyvek sleeves or dedicated lab coat with knit cuffsPrevents electrostatic adherence of the light yellow powder to exposed wrists and forearms during transfer.
Respiratory N95/P100 particulate respiratorPrevents inhalation of aerosolized micro-particles during weighing. Handling strictly within a Class II Type B2 Biological Safety Cabinet or Powder Weighing Hood is mandatory.

Operational Plan: Handling & Experimental Workflow

This protocol is a self-validating system; each step contains a physical or visual check to confirm safety and integrity before proceeding to the next.

Step 1: Containment & Airflow Verification

  • Locate the analytical microbalance within a certified powder-weighing hood or a duct-vented biosafety cabinet.

  • Validation Check: Hold a tissue near the sash opening to visually verify inward airflow before opening the chemical container.

Step 2: Dry Powder Weighing Protocol

  • Utilize anti-static weigh boats and a grounded micro-spatula.

  • Causality: The light yellow solid is highly prone to electrostatic scatter. Static mitigation prevents the powder from aerosolizing, which drastically reduces inhalation risk and cross-contamination.

Step 3: Solubilization (High-Risk Phase)

  • Transfer the weighed solid to a pre-labeled, amber glass vial.

  • Slowly add anhydrous Dimethyl Sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Causality: DMSO drastically increases dermal permeability. Once the nitroaromatic compound is solvated in DMSO, any skin contact will bypass the stratum corneum, resulting in rapid systemic absorption. Treat the solvated form with higher caution than the dry powder.

Step 4: Sealing and Transfer

  • Cap the vial with a PTFE-lined septum. Vortex until complete dissolution is observed (no floating particulates).

  • Validation Check: Wipe the exterior of the vial with a 70% ethanol wipe. If the wipe shows a yellow tint, decontamination has failed; re-wipe until clean before transferring to the cell culture suite for BT-549 assay dosing.

Spill Response & Waste Disposal Plan

Spill Decontamination:

  • Dry Powder Spill: Do NOT sweep. Gently cover the spill with damp paper towels (using water or a mild surfactant) to suppress dust. Carefully scoop the material into a hazardous waste container.

  • Solvated Spill (in DMSO): Absorb immediately with an inert, high-capacity sorbent pad. Wash the area with a mixture of water and a strong detergent, as DMSO will carry the compound deep into porous benchtop surfaces.

Waste Segregation:

  • Solid Waste: Collect all contaminated weigh boats, spatulas, and PPE in sealed, labeled containers for high-temperature incineration. Rationale: The nitrogen and sulfur content in the molecule produces NOx and SOx upon combustion, requiring specialized scrubber-equipped incineration.

  • Liquid Waste: Segregate into a halogen-free organic waste stream. Clearly label the container with the compound name and the warning: "Contains DMSO - High Dermal Permeability Hazard."

Workflow Visualization

G Start Compound Retrieval (Storage at 4°C) PPE Don PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Proceed to prep Weighing Powder Weighing (Anti-static boat, Fume Hood) PPE->Weighing Enter ventilated enclosure Solubilization Solubilization in DMSO (High Dermal Hazard) Weighing->Solubilization Add solvent Assay In Vitro Assay (ATAD2 Inhibition in BT-549) Solubilization->Assay Transfer sealed aliquots Disposal Waste Segregation (Incineration for NOx/SOx) Solubilization->Disposal Liquid waste Assay->Disposal Biohazardous/Chemical waste

Workflow for safe handling, solubilization, and disposal of the ATAD2 inhibitor intermediate.

References

  • Yao, D., You, J., Yang, X., Zhang, J., & Yao, X. (2023). Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells. PubMed Central (PMC).
  • Boroncore. (n.d.). 1197533-86-0 | (4-methyl-3-nitrophenyl)(thiomorpholino)methanone.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.